2,3-Dimethylcyclohexanol
Description
Properties
IUPAC Name |
2,3-dimethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6-4-3-5-8(9)7(6)2/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVFQKNNDPKWOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933890 | |
| Record name | 2,3-Dimethylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1502-24-5 | |
| Record name | 2,3-Dimethylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1502-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylcyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Dimethylcyclohexanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to the various stereoisomers of 2,3-dimethylcyclohexanol. This versatile alicyclic alcohol, existing as a mixture of cis and trans isomers, is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and fragrance compounds.[1] The stereochemical complexity of this compound makes it an important model for studying reaction mechanisms and stereoselectivity.[1] This guide details experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways.
Overview of Synthetic Strategies
The synthesis of this compound isomers is primarily achieved through two main strategies:
-
Reduction of 2,3-Dimethylcyclohexanone: This is the most common and direct route, employing various reducing agents to convert the ketone to the corresponding alcohol. The stereochemical outcome of this reaction is highly dependent on the choice of reducing agent and the stereochemistry of the starting ketone (cis or trans).
-
Catalytic Hydrogenation of 2,3-Dimethylcyclohexene: This method involves the addition of hydrogen across the double bond of 2,3-dimethylcyclohexene in the presence of a metal catalyst. The stereochemistry of the resulting alcohol is influenced by the catalyst and reaction conditions.
Alternative, though less direct, routes that can be envisaged include:
-
Hydroboration-Oxidation of 2,3-Dimethylcyclohexene: This two-step process provides an anti-Markovnikov addition of water across the double bond, leading to the alcohol.
-
Grignard Reaction: The addition of a methylmagnesium halide to a 2-methylcyclohexanone (B44802) precursor can also yield this compound isomers.
This guide will focus on the most prevalent and well-documented methods.
Reduction of 2,3-Dimethylcyclohexanone
The reduction of 2,3-dimethylcyclohexanone is a versatile method for accessing different stereoisomers of this compound. The choice of reducing agent plays a crucial role in the diastereoselectivity of the reaction.
Synthetic Pathways
The reduction of the carbonyl group in 2,3-dimethylcyclohexanone can proceed via different pathways depending on the hydride source and reaction conditions. The general transformation is illustrated below.
Figure 1: General overview of the reduction of 2,3-dimethylcyclohexanone to this compound isomers.
The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl carbon. Axial attack leads to the equatorial alcohol, while equatorial attack results in the axial alcohol. The preferred direction of attack is influenced by steric hindrance from the adjacent methyl groups.
Experimental Protocols
Protocol 1: Reduction of 2,3-Dimethylcyclohexanone with Sodium Borohydride (NaBH₄)
This procedure outlines a general method for the reduction of 2,3-dimethylcyclohexanone using the mild reducing agent sodium borohydride.
Materials:
-
2,3-Dimethylcyclohexanone (mixture of isomers)
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate (B86663)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethylcyclohexanone in methanol at 0 °C (ice bath).
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel to separate the diastereomers.
Protocol 2: Reduction of 2,3-Dimethylcyclohexanone with Lithium Aluminum Hydride (LiAlH₄)
This procedure describes the reduction using the more powerful reducing agent, lithium aluminum hydride. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware and solvents must be scrupulously dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
2,3-Dimethylcyclohexanone (mixture of isomers)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of 2,3-dimethylcyclohexanone in the same anhydrous solvent dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of saturated aqueous sodium sulfate solution.
-
Filter the resulting solid through a pad of Celite® and wash the filter cake with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography.
Quantitative Data
The diastereoselectivity of the reduction of substituted cyclohexanones is highly dependent on the steric bulk of the reducing agent and the conformation of the starting ketone. For 2,3-dimethylcyclohexanone, the relative orientation of the two methyl groups (cis or trans) will significantly influence the product distribution. While specific data for 2,3-dimethylcyclohexanone is sparse in readily available literature, studies on analogous systems like 2,6-dimethylcyclohexanone (B152311) and other substituted cyclohexanones provide valuable insights.
| Starting Ketone Isomer | Reducing Agent | Solvent | Major Product Isomer(s) | Diastereomeric Ratio (approx.) | Reference |
| cis-2,6-Dimethylcyclohexanone | NaBH₄ | Methanol | Axial alcohol | Predominantly axial | |
| cis-2,6-Dimethylcyclohexanone | LiAlH₄ | THF | Equatorial/Axial mixture | ~1:1 | |
| 4-tert-Butylcyclohexanone | NaBH₄ | Ethanol | trans (equatorial OH) | 88:12 (trans:cis) | [2] |
| 4-tert-Butylcyclohexanone | L-Selectride® | THF | cis (axial OH) | 8:92 (trans:cis) | [2] |
Note: This table presents data for analogous compounds to illustrate the principles of stereoselectivity. Specific ratios for 2,3-dimethylcyclohexanone may vary.
Catalytic Hydrogenation of 2,3-Dimethylcyclohexene
Catalytic hydrogenation of 2,3-dimethylcyclohexene offers another route to this compound. This method involves the syn-addition of hydrogen across the double bond, and the stereochemical outcome can be influenced by the choice of catalyst and substrate geometry.
Synthetic Pathway
The hydrogenation of the alkene precursor is a direct addition reaction.
References
2,3-dimethylcyclohexanol stereoisomers and conformation
An In-depth Technical Guide to the Stereoisomers and Conformation of 2,3-Dimethylcyclohexanol
Introduction
This compound is a substituted alicyclic alcohol that serves as an exemplary model for the study of stereoisomerism and conformational analysis in six-membered ring systems.[1] Its structure, containing two adjacent chiral centers and substituents with distinct steric and electronic properties, gives rise to a rich stereochemical landscape. Understanding the spatial arrangement of its stereoisomers and the conformational preferences of the cyclohexane (B81311) ring is fundamental for predicting its reactivity, physical properties, and interactions in chemical and biological systems. This guide provides a detailed examination of the stereoisomers of this compound, a quantitative analysis of their conformational equilibria, and the experimental and computational protocols used in their study.
Stereoisomers of this compound
This compound possesses two chiral centers at carbons C2 and C3, where the methyl groups are attached. The hydroxyl group is at C1. According to the 2^n rule, where n is the number of chiral centers, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are diastereomeric to each other. The diastereomeric relationship is defined by the relative orientation of the two methyl groups, leading to cis and trans isomers.
-
Trans Isomers : The two methyl groups are on opposite sides of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R,2R,3R)-2,3-dimethylcyclohexanol and (1S,2S,3S)-2,3-dimethylcyclohexanol.
-
Cis Isomers : The two methyl groups are on the same side of the cyclohexane ring. This diastereomer also exists as a pair of enantiomers: (1R,2S,3R)-2,3-dimethylcyclohexanol and (1S,2R,3S)-2,3-dimethylcyclohexanol.
The relationship between these four stereoisomers is illustrated in the diagram below.
Conformational Analysis
The reactivity and stability of cyclohexane derivatives are governed by the conformational equilibrium of the six-membered ring, which predominantly adopts a low-energy chair conformation. Substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. The energetic preference for the equatorial position is quantified by the conformational free energy difference, known as the A-value, which represents the steric strain of a 1,3-diaxial interaction between an axial substituent and axial hydrogens.[2][3]
Quantitative Conformational Energy Data
The stability of a given conformer is determined by the sum of all steric strain interactions. For 2,3-disubstituted cyclohexanols, the key interactions are 1,3-diaxial interactions and vicinal gauche interactions. The standard energy values used for this analysis are summarized below.
| Interaction Type | Substituent(s) | Strain Energy (kJ/mol) | Strain Energy (kcal/mol) |
| 1,3-Diaxial | H / CH₃ | 7.6 | 1.8 |
| 1,3-Diaxial | H / OH | 4.0 | 0.95 |
| Gauche | CH₃ / CH₃ | 3.8 | 0.9 |
| Gauche | CH₃ / OH | ~2.5 | ~0.6 |
Table 1: Strain energies for common steric interactions in substituted cyclohexanes.
Conformation of trans-2,3-Dimethylcyclohexanol
The trans isomer can exist in two primary chair conformations: one with the hydroxyl and both methyl groups in equatorial positions (tri-equatorial) and its ring-flipped conformer where all three are in axial positions (tri-axial).
-
Diequatorial Conformer (e,e,e) : This conformer has the C1-OH, C2-CH₃, and C3-CH₃ groups in equatorial positions. It is largely free of 1,3-diaxial interactions but experiences two gauche interactions: one between the OH and the C2-CH₃ group, and another between the two methyl groups (C2-CH₃ and C3-CH₃).
-
Diaxial Conformer (a,a,a) : In this conformer, all three substituents are axial. This results in significant steric strain from multiple 1,3-diaxial interactions. The axial OH interacts with two axial hydrogens, the axial C2-CH₃ interacts with two axial hydrogens, and the axial C3-CH₃ interacts with two axial hydrogens.
Energy Calculation:
-
Strain (e,e,e) = (CH₃/OH gauche) + (CH₃/CH₃ gauche) ≈ 2.5 + 3.8 = 6.3 kJ/mol
-
Strain (a,a,a) = (OH/H diaxial) + (CH₃/H diaxial) + (CH₃/H diaxial) = 4.0 + 7.6 + 7.6 = 19.2 kJ/mol
The tri-equatorial conformer is significantly more stable.
Conformation of cis-2,3-Dimethylcyclohexanol
For the cis isomer, one methyl group is axial and the other is equatorial in any given chair conformation. The hydroxyl group at C1 can be either axial or equatorial. This leads to two distinct conformers upon ring-flipping.
-
Conformer 1 (OH-e, 2-Me-a, 3-Me-e) : The hydroxyl group is equatorial, the C2-methyl is axial, and the C3-methyl is equatorial. The primary source of strain is the 1,3-diaxial interaction of the C2-methyl group with the axial hydrogens at C4 and C6.
-
Conformer 2 (OH-a, 2-Me-e, 3-Me-a) : The hydroxyl group is axial, the C2-methyl is equatorial, and the C3-methyl is axial. Here, there are 1,3-diaxial interactions involving both the axial hydroxyl group (with hydrogens at C3 and C5) and the axial C3-methyl group (with the hydrogen at C1 and C5).
Energy Calculation:
-
Strain (Conformer 1) = (CH₃/H diaxial) = 7.6 kJ/mol
-
Strain (Conformer 2) = (OH/H diaxial) + (CH₃/H diaxial) = 4.0 + 7.6 = 11.6 kJ/mol
Conformer 1, with the bulkier methyl group equatorial at C3 and the hydroxyl group also equatorial, is the more stable conformation.
Experimental and Computational Protocols
The determination of stereochemistry and conformational preferences relies on a combination of synthesis, spectroscopy, and computational modeling.
Synthesis and Isomer Separation
A common synthetic route to 2,3-dimethylcyclohexanols is the catalytic hydrogenation of the corresponding 2,3-dimethylphenols (xylenols) or the chemical reduction of 2,3-dimethylcyclohexanone.[1][4]
Protocol: Reduction of 2,3-Dimethylcyclohexanone
-
Dissolution : Dissolve 2,3-dimethylcyclohexanone in a suitable solvent (e.g., methanol (B129727) or anhydrous ether) in a round-bottom flask, typically under an inert atmosphere (N₂ or Ar).
-
Cooling : Cool the solution to 0 °C in an ice bath to control the reaction exothermicity.
-
Reduction : Add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) portion-wise with stirring. The choice of reducing agent can influence the diastereoselectivity of the product mixture.
-
Quenching : After the reaction is complete (monitored by TLC), slowly add water or a dilute acid to quench the excess reducing agent.
-
Extraction : Extract the product into an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purification : Remove the solvent under reduced pressure. The resulting mixture of stereoisomers can be separated and purified using column chromatography or preparative gas chromatography.[4]
NMR Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for elucidating the conformation of cyclohexane derivatives in solution.
-
¹³C NMR Spectroscopy : The chemical shift of a carbon atom is highly sensitive to its steric environment. Axial substituents cause a characteristic upfield (lower ppm) shift on the γ-carbons due to the γ-gauche effect. This allows for the assignment of specific conformers. A comprehensive study by Pehk and Lippmaa provided the ¹³C chemical shifts for all twenty-two dimethylcyclohexanol isomers.[4]
-
¹H NMR Spectroscopy : The magnitude of the vicinal coupling constant (³JHH) between adjacent protons depends on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (8-13 Hz) are indicative of a trans-diaxial relationship (180° dihedral angle), while smaller values (2-5 Hz) correspond to axial-equatorial or equatorial-equatorial relationships.[5]
Protocol: NMR Analysis
-
Sample Preparation : Dissolve an accurately weighed sample (~5-10 mg) of the purified isomer in a deuterated solvent (~0.6 mL), such as CDCl₃ or acetone-d₆, in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition : Acquire a one-dimensional ¹H NMR spectrum. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio (>250:1 for quantitative analysis), and a relaxation delay (d1) of at least 5 times the longest T1 relaxation time to ensure accurate integration.[6]
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (~200 ppm) is required. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) for accurate quantitative measurements.[6]
-
Data Analysis :
-
Chemical Shifts : Assign peaks based on known substituent effects and comparison to literature data.[4]
-
Coupling Constants : Measure the ³JHH values for the proton at C1 (the CH-OH proton). A large coupling constant to an adjacent proton indicates that both are in axial positions, thus fixing the conformation of the ring.
-
Integration : In a mixture, the relative integrals of characteristic peaks for each isomer can be used to determine their population ratio and calculate the free energy difference (ΔG° = -RT ln Keq).
-
Computational Modeling
Computational chemistry provides theoretical insight into the relative stabilities of different conformers.
Protocol: Conformational Energy Calculation
-
Structure Building : Construct the 3D structures of the desired stereoisomers (e.g., cis and trans) using molecular modeling software (e.g., Avogadro, GaussView).[3]
-
Conformational Search : Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface.
-
Geometry Optimization : Optimize the geometry of each identified conformer using a suitable level of theory. Density Functional Theory (DFT) methods (e.g., B3LYP) with a Pople-style basis set (e.g., 6-31G(d)) are commonly used for a good balance of accuracy and computational cost.[7]
-
Frequency Calculation : Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermal corrections (zero-point vibrational energy, enthalpy, and entropy).
-
Energy Analysis : Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities and predict the equilibrium population. For higher accuracy, single-point energy calculations can be performed with more advanced methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)).[7]
Conclusion
The stereochemical and conformational properties of this compound provide a clear illustration of the fundamental principles governing the structure and stability of substituted cyclohexanes. The four distinct stereoisomers each exhibit unique conformational preferences driven by the minimization of steric strain, primarily 1,3-diaxial and gauche interactions. The trans isomer strongly favors a tri-equatorial conformation, while the cis isomer exists as an equilibrium between two chair forms, with the conformer minimizing the steric demand of the axial groups being preferred. A synergistic approach combining chemical synthesis, high-resolution NMR spectroscopy, and computational modeling is essential for the comprehensive characterization of such complex systems, providing critical data for professionals in chemical research and drug development.
References
- 1. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sapub.org [sapub.org]
- 4. kbfi.ee [kbfi.ee]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
physical properties of 2,3-dimethylcyclohexanol
An In-depth Technical Guide to the Physical Properties of 2,3-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a versatile alicyclic alcohol. The presence of three chiral centers in this compound gives rise to several stereoisomers, primarily grouped into cis and trans diastereomers, which exhibit distinct physical and chemical characteristics. This document collates available data on the physical properties of the isomeric mixture and, where possible, discusses the properties of individual stereoisomers. It also details the experimental protocols for the determination of these properties and relevant chemical transformations.
Molecular and General Physical Properties
This compound is a colorless to pale yellow liquid at room temperature with a characteristic alcoholic odor.[1] It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[1] The compound's molecular formula is C₈H₁₆O, with a molecular weight of approximately 128.22 g/mol .[2]
Table 1: General Physical Properties of this compound (Mixture of Isomers)
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆O | [2] |
| Molecular Weight | 128.22 g/mol | [2] |
| Boiling Point | 181 °C | [2][3] |
| Flash Point | 66 °C (150.8 °F) | [2][3] |
| Density/Specific Gravity | 0.93 g/mL at 20 °C | [2][3] |
| Refractive Index | 1.470 at 20 °C | [2][3] |
| Appearance | Colorless to almost colorless liquid | [2] |
Table 2: Comparative Physical Properties of other Dimethylcyclohexanol Isomers
| Isomer | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) | Reference(s) |
| 2,6-Dimethylcyclohexanol | 176 | - | - | [4] |
| 3,5-Dimethylcyclohexanol | 186 | 0.892 | 1.4552 | [4] |
Stereoisomers and Their Properties
The stereochemistry of the methyl and hydroxyl groups on the cyclohexane (B81311) ring significantly influences the . The cis isomers have certain groups on the same side of the ring, while the trans isomers have them on opposite sides. This leads to differences in molecular shape, polarity, and intermolecular forces, which in turn affect properties like boiling point and melting point. Generally, cis isomers, being more polar, tend to have higher boiling points than their trans counterparts.[5][6] Conversely, the more symmetrical trans isomers often pack more efficiently into a crystal lattice, resulting in higher melting points.[6]
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can distinguish between the cis and trans isomers of this compound based on the chemical shifts and coupling constants of the protons and carbons near the substituent groups.[4] For instance, the coupling constants in ¹H NMR can reveal the stereochemical relationship between adjacent protons.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Absorptions in the 2800-3000 cm⁻¹ region are due to C-H stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 128.[7][8] Fragmentation patterns can provide further structural information.
Experimental Protocols
This section details the methodologies for determining key physical properties and for the synthesis and separation of this compound.
Synthesis of this compound
A common method for the synthesis of this compound is the reduction of 2,3-dimethylcyclohexanone.[4]
Protocol: Reduction of 2,3-Dimethylcyclohexanone
-
Reaction Setup: Dissolve 2,3-dimethylcyclohexanone in a suitable solvent such as ethanol in a reaction flask.
-
Reduction: Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), portion-wise to the solution while stirring. The reaction is typically carried out at a controlled temperature, for example, between 0-25 °C.
-
Quenching: After the reaction is complete, cautiously quench the reaction mixture, for example, by the slow addition of water or a dilute acid.
-
Extraction: Extract the product into an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The crude product can be further purified by distillation.
References
- 1. cis-(2S,3R)-2,3-dimethylcyclohexan-1-ol | C8H16O | CID 102122968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. This compound | High-Purity Research Compound [benchchem.com]
- 5. quora.com [quora.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. rsc.org [rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to 2,3-Dimethylcyclohexanol (CAS: 1502-24-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylcyclohexanol, with the CAS number 1502-24-5, is a cyclic alcohol that presents considerable interest in various fields of chemical research and industrial applications. As a substituted cyclohexanol, its stereochemistry, arising from the relative positions of the two methyl groups and the hydroxyl group on the cyclohexane (B81311) ring, plays a crucial role in its physical and chemical properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.
Physicochemical Properties
This compound is a colorless to pale yellow liquid under standard conditions.[1] It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[1] The presence of the hydroxyl group gives it a moderate polarity.[1] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1502-24-5 | [2] |
| Molecular Formula | C₈H₁₆O | [2] |
| Molecular Weight | 128.21 g/mol | [2] |
| Appearance | Colorless to pale yellow clear liquid | [1][3] |
| Boiling Point | 181 °C | |
| Density | 0.934 g/mL at 25 °C | [4] |
| Refractive Index | 1.465 at 20 °C | [4] |
| Flash Point | 66 °C (150.8 °F) | |
| Water Solubility | Limited | [1] |
| Purity (typical) | >98.0% (GC) | [3][5] |
Table 2: Chemical Identifiers and Calculated Properties
| Identifier/Property | Value | Source(s) |
| InChI | InChI=1S/C8H16O/c1-6-4-3-5-8(9)7(6)2/h6-9H,3-5H2,1-2H3 | [2] |
| InChIKey | KMVFQKNNDPKWOX-UHFFFAOYSA-N | [2] |
| SMILES | CC1CCCC(O)C1C | [3] |
| XLogP3-AA | 2.2 | [2] |
Experimental Protocols
The synthesis of this compound is typically achieved through the reduction of the corresponding ketone, 2,3-dimethylcyclohexanone. Two common and effective methods are catalytic hydrogenation and reduction with sodium borohydride (B1222165).
Synthesis via Catalytic Hydrogenation
This method is suitable for both laboratory and industrial scale production, offering high yields and purity.[4]
3.1.1. Experimental Workflow
3.1.2. Detailed Protocol
-
Reaction Setup: In a high-pressure reactor, dissolve 2,3-dimethylcyclohexanone in a suitable solvent such as ethanol.[4]
-
Catalyst Addition: Add a catalytic amount of 5% Palladium on carbon (Pd/C) to the solution.[4]
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen (e.g., 30 bar) and heat to a specified temperature (e.g., 100°C) with vigorous stirring for a designated time (e.g., 4 hours).[4]
-
Work-up: After cooling the reactor to room temperature and releasing the pressure, filter the reaction mixture to remove the palladium catalyst.[4]
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield this compound with a purity of over 90%.[4]
Synthesis via Sodium Borohydride Reduction
This method is a convenient and milder alternative for laboratory-scale synthesis.
3.2.1. Experimental Workflow
3.2.2. Detailed Protocol
-
Reaction Setup: Dissolve 2,3-dimethylcyclohexanone in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath to 0°C.
-
Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed at 0°C and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cautiously add water to quench the excess sodium borohydride.
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved through column chromatography or distillation.
Analytical Methods
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the isomers of this compound and assessing the purity of the synthesized product.
-
Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent such as dichloromethane or hexane.[6] The concentration should be approximately 10 µg/mL for a 1 µL injection.[6]
-
GC Conditions: A capillary column with a polar stationary phase (e.g., DB-WAX) is often effective for separating isomers.[4] The temperature program should be optimized to achieve baseline separation of the different stereoisomers.
-
MS Analysis: The mass spectrometer will provide fragmentation patterns for each eluting peak, which can be compared to library spectra for identification.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound and for determining the stereochemistry (cis/trans configurations) of the isomers.
-
¹H NMR: The coupling constants between the protons on the carbons bearing the hydroxyl and methyl groups can help in assigning the relative stereochemistry.
-
¹³C NMR: The chemical shifts of the methyl groups and the carbons of the cyclohexane ring are sensitive to the stereoisomeric form, allowing for the differentiation of isomers.[4]
Biological Activity and Potential Applications
The biological activity of this compound is an area of ongoing research. While detailed signaling pathways have not been fully elucidated for this specific isomer, preliminary studies and the activities of related compounds suggest potential areas of interest for drug development professionals.
Antimicrobial Activity
Research has indicated that this compound exhibits antibacterial properties.[4] It has been identified as a component in wood vinegar extracts that contributes to their overall antibacterial effectiveness against various bacterial strains.[4] The proposed mechanism for the antimicrobial action of similar small alcohol molecules often involves the disruption of the bacterial cell membrane.[7] This can lead to increased membrane fluidity and permeability, dissipation of the membrane potential, and ultimately cell death.[7]
4.1.1. Putative Antimicrobial Mechanism of Action
Cytotoxic Effects and Drug Development
Derivatives of this compound have shown cytotoxic effects against certain cancer cell lines, indicating potential for this scaffold in anticancer research.[4] Further investigation into structure-activity relationships is necessary to develop potent and selective anticancer agents.
Volatile Organic Compound in Plant-Insect Interactions
As a volatile organic compound, this compound may play a role in chemical communication between plants and insects.[8][9] Such compounds can act as attractants or repellents, influencing the behavior of insects for pollination, feeding, or oviposition.[8][9] This area of chemical ecology could have applications in the development of novel pest management strategies.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation.[10] It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment such as safety goggles, gloves, and a lab coat. Store in a cool, dry place away from heat, sparks, and open flames.
Conclusion
This compound is a versatile alicyclic alcohol with well-defined physicochemical properties and established synthetic routes. While its biological activity is not as extensively studied as some of its isomers, preliminary findings suggest potential in the areas of antimicrobial and anticancer research. The detailed experimental protocols and analytical methods provided in this guide offer a solid foundation for researchers to further explore the chemical and biological properties of this compound and its derivatives, potentially leading to new discoveries in drug development and other scientific disciplines.
References
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]
- 2. 2,3-Dimethylcyclohexan-1-ol | C8H16O | CID 102631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (mixture of isomers) | CymitQuimica [cymitquimica.com]
- 4. This compound | High-Purity Research Compound [benchchem.com]
- 5. labproinc.com [labproinc.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Inhibition of multiple staphylococcal growth states by a small molecule that disrupts membrane fluidity and voltage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [The role of volatile organic compounds in plant-insect communication] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Volatile organic compounds of plants induced by insects: current situation in Mexico [scielo.org.mx]
- 10. Dimethylcyclohexanol | C8H16O | CID 164822 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Stability of 2,3-Dimethylcyclohexanol Conformers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformers of 2,3-dimethylcyclohexanol. Cyclohexane (B81311) rings are fundamental scaffolds in numerous pharmaceutical compounds, and understanding the conformational preferences of substituted cyclohexanes is paramount for predicting molecular shape, receptor binding affinity, and metabolic stability. This document delves into the intricate interplay of steric and electronic factors that govern the conformational equilibria of the various stereoisomers of this compound. We present a theoretical framework based on established principles of conformational analysis, supported by a review of experimental and computational data. Detailed experimental protocols for the characterization of these conformers are also provided, along with visualizations of key concepts to aid in comprehension.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For cyclic molecules, and particularly for cyclohexane derivatives, the seemingly subtle differences in the spatial arrangement of substituents can have profound effects on their physicochemical properties and pharmacological profiles. This compound serves as an excellent model system for exploring the fundamental principles of conformational analysis in disubstituted cyclohexanes. It encompasses multiple stereoisomers, each with a unique set of conformational possibilities arising from the chair interconversion of the cyclohexane ring.
The relative stability of these conformers is dictated by a delicate balance of several factors, including:
-
Steric Strain: Arising from the spatial interactions between atoms. In cyclohexanes, the most significant are 1,3-diaxial interactions and gauche butane-type interactions.
-
Torsional Strain: Associated with the eclipsing of bonds on adjacent atoms. The chair conformation of cyclohexane minimizes this strain.
-
Electronic Effects: Including the potential for intramolecular hydrogen bonding, which can significantly influence conformational preferences.
This guide will systematically explore these factors for the stereoisomers of this compound, providing a detailed understanding of their thermodynamic landscapes.
Theoretical Framework of Conformational Analysis
The chair conformation is the most stable arrangement of the cyclohexane ring, as it minimizes both angle and torsional strain. In a substituted cyclohexane, each substituent can occupy either an axial or an equatorial position. The relative energies of these two arrangements are not equal and are influenced by steric interactions.
A-Values and 1,3-Diaxial Interactions
The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. Larger A-values indicate a greater steric demand and a stronger preference for the equatorial position.
The primary source of steric strain for an axial substituent is the 1,3-diaxial interaction , which is the steric repulsion between the axial substituent and the two axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1).
Gauche Interactions
In 1,2-disubstituted cyclohexanes, an additional steric interaction, a gauche butane (B89635) interaction , can occur between the two substituents when they are in adjacent equatorial and axial positions, or both in equatorial positions. This interaction is analogous to the steric strain in the gauche conformer of butane.
Intramolecular Hydrogen Bonding
In molecules containing both a hydrogen bond donor (like a hydroxyl group) and a hydrogen bond acceptor (like another oxygen or a nitrogen atom) in a suitable spatial orientation, an intramolecular hydrogen bond can form. This interaction can provide significant stabilization to a conformer that might otherwise be considered sterically disfavored. For cis-2,3-dimethylcyclohexanol, the potential for an intramolecular hydrogen bond between the hydroxyl group and the vicinal methyl group's ether oxygen (if it were an ether) or, more subtly, through interactions with the C-C bond electrons, could influence the conformational equilibrium. In the case of vicinal diols or amino alcohols on a cyclohexane ring, intramolecular hydrogen bonding can favor conformers with axial substituents.
Stereoisomers of this compound and their Conformational Equilibria
There are four stereoisomers of this compound: (1R,2R,3R), (1S,2S,3S), (1R,2S,3S), and (1S,2R,3R). These can be grouped into two diastereomeric pairs: trans and cis.
trans-2,3-Dimethylcyclohexanol
The trans isomers have the two methyl groups on opposite sides of the ring. Let's consider the (1R,2R,3S) isomer as an example. The two possible chair conformers are in equilibrium:
-
Conformer A (diequatorial): The hydroxyl group and both methyl groups are in equatorial positions. This conformer is expected to be the most stable as it minimizes 1,3-diaxial interactions for all bulky substituents.
-
Conformer B (diaxial): The hydroxyl group and both methyl groups are in axial positions. This conformer would experience significant steric strain due to multiple 1,3-diaxial interactions.
The equilibrium is expected to lie heavily towards the diequatorial conformer.
cis-2,3-Dimethylcyclohexanol
The cis isomers have the two methyl groups on the same side of the ring. For the (1R,2R,3R) isomer, the conformational equilibrium is more complex:
-
Conformer C (1e, 2a, 3e): One methyl group is axial, while the other and the hydroxyl group are equatorial.
-
Conformer D (1a, 2e, 3a): The hydroxyl group and one methyl group are axial, while the other methyl group is equatorial.
In the absence of other factors, the relative stability would be determined by the sum of the A-values of the axial substituents. However, in the conformer with an axial hydroxyl group and an equatorial methyl group at C2, there is a possibility of an intramolecular hydrogen bond between the hydroxyl group and the C2-methyl group. This interaction could stabilize this conformer, shifting the equilibrium.
Quantitative Data on Conformational Stability
Table 1: A-Values for Relevant Substituents
| Substituent | A-Value (kcal/mol) |
| -CH3 | 1.74 |
| -OH | 0.94 |
Note: A-values can vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
Synthesis and Separation of Stereoisomers
Protocol for the Synthesis of 2,3-Dimethylcyclohexanols:
A mixture of the stereoisomers of this compound can be synthesized by the catalytic hydrogenation of 2,3-dimethylphenol (B72121) (2,3-xylenol).[1]
-
Hydrogenation: 2,3-dimethylphenol is dissolved in a suitable solvent, such as glacial acetic acid. A platinum(IV) oxide (PtO2) catalyst is added to the solution. The mixture is then subjected to hydrogen gas at elevated pressure (e.g., 5 atm) in a hydrogenation apparatus. The reaction is typically stirred at room temperature until the theoretical amount of hydrogen has been consumed.
-
Workup: After the reaction is complete, the catalyst is removed by filtration. The solvent is removed under reduced pressure. The resulting crude product is a mixture of the various stereoisomers of this compound.
-
Separation: The separation of the individual stereoisomers is challenging due to their similar physical properties. Preparative gas chromatography (GC) is a common method for isolating the different isomers.[1]
Conformational Analysis by NMR Spectroscopy
Protocol for Determining Conformational Equilibrium by Low-Temperature 13C NMR:
This protocol is based on the principle that at a sufficiently low temperature, the rate of chair-chair interconversion becomes slow on the NMR timescale, allowing for the observation of separate signals for each conformer.
-
Sample Preparation: A solution of the purified this compound isomer is prepared in a suitable solvent that remains liquid at low temperatures (e.g., a mixture of CDCl3 and CFCl3). Tetramethylsilane (TMS) is added as an internal standard.
-
NMR Data Acquisition:
-
A room temperature 13C NMR spectrum is acquired to observe the time-averaged chemical shifts.
-
The sample is then cooled in the NMR probe to a low temperature (e.g., -80 °C or lower). The temperature should be lowered incrementally until the signals for the individual conformers are resolved and sharp.
-
A 13C NMR spectrum is acquired at this low temperature.
-
-
Data Analysis:
-
The signals for each conformer are assigned based on established substituent effects on 13C chemical shifts in cyclohexanes (e.g., axial substituents cause a shielding effect on the γ-carbons).
-
The relative populations of the two conformers (PA and PB) are determined by integrating the corresponding signals in the low-temperature spectrum.
-
The equilibrium constant (Keq) is calculated as Keq = PB / PA.
-
The Gibbs free energy difference (ΔG°) between the conformers is calculated using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.
-
Computational Chemistry Methods
Protocol for Calculating Conformer Energies:
Quantum mechanical calculations can provide valuable insights into the relative stabilities of conformers.
-
Structure Generation: The 3D structures of the possible chair conformers for each stereoisomer of this compound are generated using a molecular modeling software.
-
Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d,p). This process finds the lowest energy structure for each conformer.
-
Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
Energy Calculation: The relative electronic energies of the conformers are calculated. To obtain more accurate relative Gibbs free energies, the thermal corrections from the frequency calculations are added to the electronic energies.
Visualization of Key Concepts
Chair Interconversion and 1,3-Diaxial Interactions
Caption: Chair interconversion of a monosubstituted cyclohexane, illustrating the relief of 1,3-diaxial strain when the substituent moves from an axial to an equatorial position. (Placeholder images need to be replaced with actual chemical structure diagrams).
Conformational Equilibrium of cis-2,3-Dimethylcyclohexanol
Caption: Factors influencing the conformational equilibrium of cis-2,3-dimethylcyclohexanol.
Conclusion
The thermodynamic stability of this compound conformers is governed by a complex interplay of steric repulsions and potentially stabilizing intramolecular interactions. For the trans isomers, the diequatorial conformer is overwhelmingly favored due to the minimization of 1,3-diaxial strain. The conformational equilibrium of the cis isomers is more nuanced, with the possibility of intramolecular hydrogen bonding playing a crucial role in offsetting the steric cost of placing substituents in axial positions.
A thorough understanding of these conformational preferences, obtained through a combination of experimental techniques like NMR spectroscopy and computational modeling, is essential for the rational design of bioactive molecules. The principles and protocols outlined in this guide provide a robust framework for researchers in medicinal chemistry and related fields to analyze and predict the three-dimensional structures of substituted cyclohexanes, ultimately aiding in the development of more potent and selective therapeutic agents.
References
2,3-dimethylcyclohexanol reaction mechanisms
An In-depth Technical Guide on the Reaction Mechanisms of 2,3-Dimethylcyclohexanol
Abstract
This compound is a versatile alicyclic alcohol that serves as a valuable substrate for studying stereochemical outcomes and reaction mechanisms in organic synthesis.[1] Its structural features, including stereoisomerism (cis and trans isomers) and the presence of a secondary hydroxyl group, allow for the exploration of fundamental organic reactions such as dehydration, oxidation, and substitution.[1] This document provides a detailed examination of the core reaction mechanisms associated with this compound, complete with experimental protocols, quantitative data summaries, and mechanistic diagrams to support advanced research and development.
Acid-Catalyzed Dehydration
The acid-catalyzed dehydration of this compound is a classic example of an E1 elimination reaction. This process typically yields a mixture of alkene products, with the major product being dictated by Zaitsev's rule, which favors the formation of the most substituted alkene. The reaction proceeds through a carbocation intermediate, which is susceptible to rearrangement.
Reaction Mechanism
The mechanism involves three primary stages:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[2]
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, resulting in the formation of a secondary carbocation at the carbon from which the water molecule left.[2]
-
Carbocation Rearrangement: A 1,2-hydride shift occurs, where a hydrogen atom from an adjacent carbon migrates with its bonding electrons to the positively charged carbon. This rearrangement transforms the less stable secondary carbocation into a more stable tertiary carbocation.[2][3][4]
-
Deprotonation and Alkene Formation: A weak base, such as water or the conjugate base of the acid, abstracts a proton from a carbon adjacent to the carbocation. The electrons from the C-H bond then form a π-bond, resulting in the formation of an alkene. The primary product is the thermodynamically stable 1,2-dimethylcyclohexene.[3][4]
Caption: Acid-catalyzed E1 dehydration of this compound.
Experimental Protocol: Dehydration of Cyclohexanol (B46403) Derivatives
This protocol is a generalized procedure based on the dehydration of similar alcohols like 2-methylcyclohexanol (B165396).[2][5]
-
Apparatus Setup: Assemble a simple distillation apparatus.
-
Reagents: In the distilling flask, combine 10 mL of this compound with 5 mL of 85% phosphoric acid (or 2 mL of concentrated sulfuric acid). Add a few boiling chips.
-
Heating: Gently heat the mixture. The lower-boiling alkene products and water will distill as they are formed, driving the reaction to completion according to Le Chatelier's principle.[2] Collect the distillate in a flask cooled in an ice bath. The distillation temperature should be maintained below 115°C to minimize the distillation of the starting alcohol.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with water, 10% sodium bicarbonate solution, and finally a saturated sodium chloride solution.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Decant the dried product into a pre-weighed vial.
-
Analysis: Characterize the product mixture using gas chromatography (GC) to determine the relative percentages of the different alkene isomers formed.[5]
Quantitative Data
| Starting Material | Major Product | Minor Products | Typical Yield (Major) |
| 2-Methylcyclohexanol | 1-Methylcyclohexene | 3-Methylcyclohexene, Methylenecyclohexane | > 75% |
| This compound | 1,2-Dimethylcyclohexene | 2,3-Dimethylcyclohexene, etc. | Predicted > 80% |
Table 1: Predicted product distribution in acid-catalyzed dehydration.
Oxidation to 2,3-Dimethylcyclohexanone
As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 2,3-dimethylcyclohexanone. Various oxidizing agents can accomplish this transformation, with chromic acid (H₂CrO₄) being a common and effective choice.
Reaction Mechanism (Using Chromic Acid)
The oxidation mechanism with chromic acid (Jones reagent) involves the formation of a chromate (B82759) ester followed by an E2-like elimination.
-
Chromate Ester Formation: The alcohol's oxygen atom attacks the chromium atom of chromic acid (or a related chromium (VI) species), forming a chromate ester intermediate.
-
E2 Elimination: A base, typically water, removes the proton from the carbon that bears the oxygen. In a concerted step, the electrons from this C-H bond shift to form the C=O double bond, and the O-Cr bond breaks, with the electrons moving to the chromium atom. This step reduces chromium from the +6 to the +4 oxidation state and forms the ketone.[6]
Caption: Oxidation of this compound using chromic acid.
Experimental Protocol: Oxidation with Hypochlorite (B82951) ("Green" Oxidation)
This protocol utilizes household bleach as a safer alternative to chromium-based reagents.[7]
-
Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, combine 5 mmol of this compound and 5 mL of glacial acetic acid.
-
Addition of Oxidant: While stirring vigorously, slowly add 7.5 mL of 6% sodium hypochlorite (NaOCl) solution dropwise, maintaining the reaction temperature below 30°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Quenching: Test for excess oxidant with starch-iodide paper. If positive, add sodium bisulfite solution until the test is negative.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (B109758) (2 x 15 mL).
-
Workup: Combine the organic layers and wash with water, 5% NaOH solution, and saturated NaCl solution.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude 2,3-dimethylcyclohexanone.
Quantitative Data
The yields for the oxidation of secondary alcohols are generally high.
| Substrate | Oxidizing Agent | Product | Reported Yield |
| Cyclohexanol | NaOCl / Acetic Acid | Cyclohexanone | ~85-95% |
| 2,6-Dimethylcyclohexanol | H₂O₂ / Iron Catalyst | 2,6-Dimethylcyclohexanone | ~90%[8] |
| This compound | Chromic Acid or NaOCl | 2,3-Dimethylcyclohexanone | Predicted > 90% |
Table 2: Typical yields for the oxidation of cyclohexanol derivatives.
Substitution Reactions
The hydroxyl group of this compound can be substituted by a halogen using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). These reactions typically proceed via an Sₙ2 mechanism.
Reaction Mechanism (Using PBr₃)
-
Activation of Hydroxyl Group: The oxygen of the alcohol acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This forms a good leaving group.
-
Sₙ2 Attack: The displaced bromide ion then acts as a nucleophile and attacks the carbon atom bonded to the activated oxygen from the backside. This results in the formation of the alkyl bromide with an inversion of stereochemistry.[9]
Caption: Sₙ2 substitution of this compound with PBr₃.
This guide provides a foundational understanding of the primary reaction mechanisms involving this compound. The detailed protocols and mechanistic pathways serve as a robust resource for designing and executing further experimental work in synthetic and medicinal chemistry.
References
- 1. This compound | High-Purity Research Compound [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. homework.study.com [homework.study.com]
- 4. organic chemistry - Mechanism for acid-catalyzed dehydration of 2,3-dimethylcyclopentanol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Predict the major products (including stereochemistry) when ... | Study Prep in Pearson+ [pearson.com]
In-depth Technical Guide: Acid-Catalyzed Dehydration of 2,3-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide provides a comprehensive analysis of the acid-catalyzed dehydration of 2,3-dimethylcyclohexanol. This reaction is a cornerstone for understanding E1 elimination mechanisms, carbocation rearrangements, and the factors governing product distribution in organic synthesis. This whitepaper details the reaction mechanisms, provides robust experimental protocols, presents quantitative data on product distributions, and visualizes the complex pathways involved. The principles discussed are broadly applicable in synthetic chemistry, particularly in the context of drug development where precise control over molecular architecture is paramount.
Reaction Mechanism and Stereochemistry
The acid-catalyzed dehydration of this compound proceeds through an E1 (elimination, unimolecular) mechanism. The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[1] The subsequent departure of a water molecule generates a secondary carbocation intermediate.[1][2]
This carbocation is a key branch point in the reaction pathway. It can either undergo direct deprotonation to yield alkene products or rearrange to a more stable carbocation, which then leads to a different set of alkenes.[3][4] The stability of carbocations follows the order: tertiary > secondary > primary, a principle that drives the rearrangement process.[3]
Carbocation Rearrangements: Hydride and Methyl Shifts
The initially formed secondary carbocation can undergo a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon migrates with its bonding electrons to the positively charged carbon.[2][5] This rearrangement results in the formation of a more stable tertiary carbocation. Similarly, a 1,2-methyl shift can also occur, where a methyl group migates.[5] These rearrangements are common in reactions involving carbocation intermediates and are crucial in determining the final product mixture.[3][4]
The major product of the dehydration of this compound is typically 1,2-dimethylcyclohexene, a result of a carbocation rearrangement to a more stable tertiary carbocation followed by deprotonation.[5][6] Other significant products include 2,3-dimethylcyclohexene and 3,4-dimethylcyclohexene. The distribution of these products is highly dependent on the reaction conditions.
Experimental Protocols
The following is a generalized experimental procedure for the acid-catalyzed dehydration of this compound.
Materials and Reagents
-
This compound
-
Concentrated sulfuric acid (98%) or phosphoric acid (85%)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Boiling chips
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound and a few boiling chips.
-
Catalyst Addition: Slowly and carefully add the acid catalyst to the alcohol with constant stirring. The reaction is exothermic.
-
Dehydration and Distillation: Assemble a distillation apparatus.[7][8] Heat the reaction mixture to a temperature sufficient to distill the alkene products as they are formed.[2] This simultaneous reaction and distillation shifts the equilibrium towards the products, in accordance with Le Châtelier's principle.[9]
-
Workup:
-
Product Analysis:
Data Presentation
The product distribution in the dehydration of this compound is sensitive to reaction conditions such as temperature and the choice of acid catalyst. The following table summarizes typical product distributions.
| Product | H₂SO₄ Catalyst (Typical) | H₃PO₄ Catalyst (Typical) |
| 1,2-Dimethylcyclohexene | Major Product | Major Product |
| 2,3-Dimethylcyclohexene | Minor Product | Minor Product |
| 3,4-Dimethylcyclohexene | Minor Product | Minor Product |
| Other Isomers | Trace Amounts | Trace Amounts |
Note: The exact percentages can vary and should be determined empirically for a given set of reaction conditions.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Acid-catalyzed dehydration of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound dehydration.
References
- 1. homework.study.com [homework.study.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. chegg.com [chegg.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. www2.latech.edu [www2.latech.edu]
- 9. Dehydration of an alcohol [cs.gordon.edu]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ERIC - EJ936776 - Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS), Journal of Chemical Education, 2011-May [eric.ed.gov]
An In-depth Technical Guide to the Stereochemistry of 2,3-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 2,3-dimethylcyclohexanol, a versatile alicyclic alcohol with significant applications in organic synthesis and fragrance research. Due to the presence of three chiral centers, this compound exists as a set of stereoisomers, each with unique physical and chemical properties. This document details the synthesis, separation, and characterization of these stereoisomers, presenting key quantitative data in a structured format. Detailed experimental protocols and workflow visualizations are provided to facilitate replication and further research in fields where stereochemical purity is paramount.
Introduction to the Stereoisomers of this compound
This compound possesses three stereocenters, leading to a total of 2^3 = 8 possible stereoisomers. These stereoisomers can be categorized into two diastereomeric groups: cis and trans, based on the relative orientation of the two methyl groups. Each of these diastereomers exists as a pair of enantiomers.
The cis-isomers have the two methyl groups on the same side of the cyclohexane (B81311) ring, while the trans-isomers have them on opposite sides. The hydroxyl group can then be positioned either cis or trans relative to the adjacent methyl group, further defining the specific stereoisomer.
The four primary stereoisomers are:
-
(cis, cis)-2,3-Dimethylcyclohexanol (a racemic mixture of two enantiomers)
-
(cis, trans)-2,3-Dimethylcyclohexanol (a racemic mixture of two enantiomers)
-
(trans, cis)-2,3-Dimethylcyclohexanol (a racemic mixture of two enantiomers)
-
(trans, trans)-2,3-Dimethylcyclohexanol (a racemic mixture of two enantiomers)
However, considering the chair conformations of the cyclohexane ring, the nomenclature can be more precisely defined by the (R/S) configuration at each of the three chiral centers (C-1, C-2, and C-3).
Synthesis of this compound Stereoisomers
A common method for the synthesis of this compound is the catalytic hydrogenation of 2,3-dimethylphenol (B72121) (xylenol) or 2,3-dimethylcyclohexanone.[1] This typically yields a mixture of the cis and trans diastereomers. The stereoselectivity of the reduction can be influenced by the choice of catalyst and reaction conditions.
General Experimental Protocol: Hydrogenation of 2,3-Dimethylphenol
Materials:
-
2,3-Dimethylphenol
-
Platinum(IV) oxide (PtO₂) catalyst
-
Glacial acetic acid
-
Hydrogen gas supply
-
High-pressure hydrogenation apparatus
Procedure:
-
In a high-pressure reaction vessel, dissolve 2,3-dimethylphenol in glacial acetic acid.
-
Add a catalytic amount of PtO₂.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to approximately 5 atmospheres.
-
Heat the mixture and maintain the temperature while stirring vigorously.
-
Monitor the reaction progress by measuring hydrogen uptake.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution contains a mixture of cis- and trans-2,3-dimethylcyclohexanol isomers.
Separation of Stereoisomers
The separation of the complex mixture of this compound stereoisomers is a critical step to obtaining pure compounds for further study. This is typically a multi-step process involving the separation of diastereomers followed by the resolution of enantiomers.
Separation of Diastereomers
The cis and trans diastereomers of this compound have different physical properties, such as boiling points and polarities, which allows for their separation using standard laboratory techniques like fractional distillation or column chromatography.[1] Preparative gas-liquid chromatography (GLC) has been shown to be an effective method for separating these diastereomers.[1]
General Experimental Protocol: Separation by Preparative Gas-Liquid Chromatography (GLC)
Instrumentation:
-
Preparative Gas Chromatograph
-
Column: Apiezon on Chromosorb (or similar non-polar stationary phase)[1]
Procedure:
-
Optimize the GLC conditions (temperature program, carrier gas flow rate) on an analytical scale to achieve baseline separation of the diastereomeric peaks.
-
Inject the mixture of this compound isomers onto the preparative GLC column.
-
Collect the fractions corresponding to each separated diastereomeric pair as they elute from the column.
-
Analyze the collected fractions by analytical GC to confirm their purity.
Resolution of Enantiomers
Enantiomers possess identical physical properties in an achiral environment, making their separation more challenging. The resolution of the enantiomeric pairs of cis- and trans-2,3-dimethylcyclohexanol can be achieved through two primary methods:
-
Chemical Resolution via Diastereomeric Salt Formation: This involves reacting the racemic alcohol with a chiral resolving agent to form diastereomeric esters or salts. These diastereomers can then be separated by crystallization or chromatography, followed by hydrolysis to regenerate the pure enantiomers.
-
Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to directly separate the enantiomers based on their differential interactions with the CSP.
Experimental Protocol: Chiral Resolution via Diastereomeric Ester Formation
Materials:
-
Racemic mixture of a this compound diastereomer (e.g., cis-2,3-dimethylcyclohexanol)
-
Enantiomerically pure chiral acid (e.g., (R)-(-)-Mandelic acid or a derivative)
-
Esterification catalyst (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP))
-
Solvents for reaction and chromatography
-
Silica (B1680970) gel for column chromatography
-
Base for hydrolysis (e.g., sodium hydroxide)
Procedure:
-
Esterification: React the racemic alcohol with the chiral acid in the presence of an esterification catalyst to form a mixture of diastereomeric esters.
-
Separation of Diastereomers: Separate the diastereomeric esters using silica gel column chromatography, exploiting their different polarities.
-
Hydrolysis: Hydrolyze the separated diastereomeric esters individually using a base to yield the pure enantiomers of the alcohol and the chiral acid.
-
Purification: Purify the enantiomerically pure alcohols by extraction and distillation.
-
Analysis: Determine the enantiomeric purity of each alcohol using chiral GC or HPLC.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of the this compound isomers are crucial for their identification and characterization. While data for the mixture of isomers is readily available, properties of the individual, pure stereoisomers are less commonly reported.
Table 1: Physical Properties of this compound (Mixture of Isomers)
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆O | [2] |
| Molecular Weight | 128.22 g/mol | [2] |
| Boiling Point | 181 °C | [2] |
| Density | 0.93 g/mL at 20 °C | [2] |
| Refractive Index | 1.47 at 20 °C | [2] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound Isomers
Data obtained from a study on a mixture of isomers and may represent the major conformers. The original study should be consulted for detailed assignments.[1]
| Isomer Configuration | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | 2-CH₃ | 3-CH₃ |
| (1α,2β,3β) | 71.9 | 40.5 | 34.9 | 30.0 | 24.3 | 34.9 | 15.6 | 18.0 |
| (1α,2α,3β) | 76.5 | 38.8 | 35.3 | 29.5 | 20.3 | 33.6 | 11.0 | 18.3 |
| (1α,2β,3α) | 72.8 | 41.6 | 36.1 | 25.1 | 24.8 | 35.1 | 16.0 | 11.8 |
| (1α,2α,3α) | 77.1 | 39.8 | 30.6 | 24.9 | 21.0 | 34.0 | 11.4 | 12.1 |
Note: The α and β notation refers to the axial or equatorial position of the substituents on the cyclohexane ring.
Conclusion
The stereochemistry of this compound is complex, with multiple stereoisomers arising from its three chiral centers. The synthesis of this compound typically yields a mixture of diastereomers, which can be separated using chromatographic techniques. Subsequent chiral resolution is necessary to isolate the individual enantiomers. The characterization of these pure stereoisomers relies on a combination of physical property measurements and spectroscopic analysis, with ¹³C NMR being a particularly powerful tool for distinguishing between the different isomers. This guide provides a foundational framework for researchers working with this compound, offering insights into its synthesis, separation, and characterization. Further research to fully elucidate the properties and applications of each individual stereoisomer is warranted.
References
Conformational Analysis of Cis- and Trans-2,3-Dimethylcyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth conformational analysis of the stereoisomers of 2,3-dimethylcyclohexanol. The conformational preferences of the cis and trans isomers are dictated by the interplay of steric and electronic effects, primarily the minimization of 1,3-diaxial interactions and the potential for intramolecular hydrogen bonding. This document summarizes key quantitative data from nuclear magnetic resonance (NMR) spectroscopy and computational studies, outlines detailed experimental protocols for conformational analysis, and presents visualizations of the conformational equilibria to facilitate a comprehensive understanding of the stereochemical behavior of these molecules. Such an understanding is critical in fields like medicinal chemistry and materials science, where molecular conformation directly influences biological activity and material properties.
Introduction
Substituted cyclohexanes are fundamental structural motifs in a vast array of chemical compounds, including natural products, pharmaceuticals, and polymers. Their three-dimensional structure is predominantly governed by the chair conformation, which minimizes both angle and torsional strain. The introduction of substituents on the cyclohexane (B81311) ring leads to a complex conformational landscape, with the relative stability of different chair conformers being determined by the steric and electronic interactions of the substituent groups.
This guide focuses on the conformational analysis of cis- and trans-2,3-dimethylcyclohexanol. These isomers present a compelling case study in stereoisomerism and conformational preferences due to the presence of three substituents—two methyl groups and a hydroxyl group—on adjacent carbons of the cyclohexane ring. The interplay between these groups, including gauche interactions, 1,3-diaxial strain, and the potential for hydrogen bonding, dictates the favored conformations and, consequently, the chemical and physical properties of these molecules.
Conformational Analysis of trans-2,3-Dimethylcyclohexanol
The trans isomer of this compound can exist as two primary chair conformers that are in equilibrium through ring inversion. The relative positioning of the hydroxyl and methyl groups as either axial (a) or equatorial (e) significantly impacts the stability of each conformer.
The two principal chair conformations for trans-2,3-dimethylcyclohexanol are the diequatorial (e,e) conformer and the diaxial (a,a) conformer. In the diequatorial conformer, the hydroxyl group and the methyl group at C-2 are in equatorial positions, while the methyl group at C-3 is also equatorial. In the diaxial conformer, all three substituents occupy axial positions.
Low-temperature NMR studies on analogous trans-3-substituted cyclohexanols provide valuable insights into the conformational equilibrium of trans-2,3-dimethylcyclohexanol. For trans-3-methylcyclohexanol (B12282318), the diequatorial conformer is significantly favored.
Quantitative Conformational Energy Data
The Gibbs free energy difference (ΔG°) between the conformers provides a quantitative measure of their relative stabilities. For trans-3-methylcyclohexanol, which serves as a close model for the 2,3-disubstituted compound, the diequatorial conformer is more stable than the diaxial conformer.
| Compound | Conformer (OH, CH₃) | % Population at -90°C | ΔG° (kcal/mol) | Reference |
| trans-3-Methylcyclohexanol | diequatorial (e,e) | ~90% | -1.31 ± 0.02 | [1] |
| diaxial (a,a) | ~10% | [1] |
Table 1: Conformational equilibrium data for trans-3-methylcyclohexanol, a model for trans-2,3-dimethylcyclohexanol.
The significant preference for the diequatorial conformer in trans-3-methylcyclohexanol is attributed to the severe 1,3-diaxial interactions that would be present in the diaxial conformer. An axial hydroxyl group has a smaller A-value (conformational free energy difference) than an axial methyl group, but the cumulative steric strain in the diaxial conformer of trans-2,3-dimethylcyclohexanol, involving interactions between the axial hydroxyl, two axial methyl groups, and the axial hydrogens on the ring, would be substantial.
Conformational Equilibrium Visualization
The conformational equilibrium of trans-2,3-dimethylcyclohexanol is heavily skewed towards the diequatorial conformer to minimize steric strain.
Caption: Conformational equilibrium of trans-2,3-dimethylcyclohexanol.
Conformational Analysis of cis-2,3-Dimethylcyclohexanol
The conformational analysis of cis-2,3-dimethylcyclohexanol is more complex due to the potential for intramolecular hydrogen bonding between the hydroxyl group and the adjacent methyl group's C-H bond or the ring's C-H bond. The cis isomer exists in an equilibrium between two chair conformers where one substituent is axial and the other two are equatorial, or vice versa.
The two primary chair conformations for cis-2,3-dimethylcyclohexanol involve either an axial hydroxyl group and equatorial methyl groups (a,e,e) or an equatorial hydroxyl group and one axial and one equatorial methyl group (e,a,e).
Influence of Intramolecular Hydrogen Bonding
In the conformer with an axial hydroxyl group, the potential for an intramolecular hydrogen bond between the hydroxyl proton and the equatorial methyl group at C-2 could provide additional stabilization. Conversely, in the conformer with an equatorial hydroxyl group, a hydrogen bond could form with an axial hydrogen on an adjacent carbon. The presence and strength of such interactions are solvent-dependent. In non-polar solvents, intramolecular hydrogen bonding is more likely to occur and can significantly influence the conformational equilibrium.
NMR Spectroscopic Data and Interpretation
While specific quantitative energy data for cis-2,3-dimethylcyclohexanol is scarce in the literature, data from the closely related cis-2-methylcyclohexanol (B1584281) can provide valuable insights. The coupling constants (J-values) from ¹H NMR spectroscopy are particularly informative for determining the axial or equatorial orientation of protons, and by extension, the substituents.
For cis-2-methylcyclohexanol, the following coupling constants have been reported:
| Coupling | Value (Hz) | Interpretation | Reference |
| J(H1, H2) (axial-axial) | ~10-13 Hz | Indicates a dihedral angle of ~180°, typical for axial-axial protons. | [2] |
| J(H1, H2) (axial-equatorial) | ~3-5 Hz | Indicates a dihedral angle of ~60°, typical for axial-equatorial protons. | [2] |
| J(H1, H2) (equatorial-equatorial) | ~2-4 Hz | Indicates a dihedral angle of ~60°, typical for equatorial-equatorial protons. | [2] |
Table 2: Typical ¹H-¹H coupling constants in cyclohexyl systems and their stereochemical implications.
In one conformation of cis-2,3-dimethylcyclohexanol, the proton on the carbon bearing the hydroxyl group (H-1) would be axial, leading to large axial-axial coupling constants with the adjacent axial protons. In the other conformer, H-1 would be equatorial, resulting in smaller axial-equatorial and equatorial-equatorial couplings. By analyzing the observed coupling constants, the predominant conformation in a given solvent can be determined.
Conformational Equilibrium Visualization
The conformational equilibrium of cis-2,3-dimethylcyclohexanol is a balance between steric hindrance and potential intramolecular hydrogen bonding.
Caption: Conformational equilibrium of cis-2,3-dimethylcyclohexanol.
Experimental Protocols
The determination of conformational equilibria in substituted cyclohexanols relies heavily on NMR spectroscopy and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the relative populations of the chair conformers of cis- and trans-2,3-dimethylcyclohexanol in solution.
Methodology:
-
Sample Preparation: Dissolve a known quantity of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or a non-polar solvent like CCl₄ for hydrogen bonding studies) in a 5 mm NMR tube. Concentrations are typically in the range of 10-50 mM.
-
Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra at various temperatures, particularly at low temperatures (e.g., down to -90 °C). At low temperatures, the rate of ring inversion slows down on the NMR timescale, allowing for the observation of separate signals for each conformer.
-
Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), to aid in the unambiguous assignment of all proton signals.
-
-
Data Analysis:
-
Measure the chemical shifts and coupling constants for all resolved proton signals.
-
For spectra where conformers are in slow exchange, determine the relative populations of the conformers by integrating the corresponding well-resolved signals.
-
For spectra where conformers are in fast exchange (at higher temperatures), the observed coupling constants will be a weighted average of the coupling constants of the individual conformers. The mole fractions (populations) of the conformers can be calculated using the following equation: J_obs = N_A * J_A + N_B * J_B where J_obs is the observed coupling constant, N_A and N_B are the mole fractions of conformers A and B, and J_A and J_B are the coupling constants for the pure conformers (which can be estimated from model compounds or theoretical calculations).
-
Calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RT ln(K_eq) where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (N_B / N_A).
-
Caption: Workflow for NMR-based conformational analysis.
Computational Modeling
Objective: To calculate the relative energies and geometries of the conformers of cis- and trans-2,3-dimethylcyclohexanol.
Methodology:
-
Structure Generation: Build the initial 3D structures of the different chair conformers of the this compound isomers using molecular modeling software.
-
Geometry Optimization and Energy Calculation:
-
Perform geometry optimizations and energy calculations using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Calculations should be performed for the gas phase and can also include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase behavior.
-
-
Data Analysis:
-
Compare the calculated relative energies of the conformers to determine the most stable structures.
-
Analyze the optimized geometries, including bond lengths, bond angles, and dihedral angles, to understand the structural features that contribute to the relative stabilities.
-
Theoretical NMR chemical shifts and coupling constants can also be calculated and compared with experimental data to validate the computational model.
-
Conclusion
The conformational analysis of cis- and trans-2,3-dimethylcyclohexanol reveals the critical role of steric and electronic interactions in determining molecular shape and stability. For the trans isomer, the diequatorial conformer is strongly favored to avoid destabilizing 1,3-diaxial interactions. The conformational preference of the cis isomer is more nuanced, with a delicate balance between steric effects and the potential for stabilizing intramolecular hydrogen bonds, the latter being highly dependent on the solvent environment.
The methodologies outlined in this guide, combining high-resolution NMR spectroscopy and computational modeling, provide a robust framework for the detailed characterization of the conformational landscapes of substituted cyclohexanes. A thorough understanding of these conformational preferences is paramount for rational drug design and the development of new materials, where the three-dimensional structure of a molecule is inextricably linked to its function.
References
An In-depth Technical Guide to the Structural Isomers of 2,3-Dimethylcyclohexanol
Abstract: This technical guide provides a comprehensive overview of the structural isomers of 2,3-dimethylcyclohexanol, a versatile alicyclic alcohol with significant applications in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development. It delves into the stereoisomerism, conformational analysis, and thermodynamic stability of the cis and trans isomers. Detailed experimental protocols for the synthesis and separation of these isomers are provided, along with a summary of their spectroscopic characterization. All quantitative data is presented in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound is a saturated cyclic alcohol that serves as a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and fragrances.[1] Its structure, featuring a cyclohexane (B81311) ring substituted with a hydroxyl group and two methyl groups on adjacent carbons, gives rise to a rich stereochemistry. The presence of two chiral centers results in the existence of multiple stereoisomers, each with unique three-dimensional arrangements and, consequently, distinct physical, chemical, and biological properties. A thorough understanding of the stereochemical nuances of this compound is therefore crucial for its effective utilization in research and development. This guide aims to provide a detailed technical examination of the structural isomers of this compound, with a focus on their conformational analysis and practical experimental procedures.
Stereoisomerism in this compound
The this compound molecule has two chiral centers at carbon 1 (bearing the hydroxyl group) and carbon 2 (bearing a methyl group) are chiral, as is carbon 3. This gives rise to a total of four possible stereoisomers, which can be grouped into two pairs of diastereomers: cis and trans. The cis and trans nomenclature refers to the relative positions of the two methyl groups with respect to the hydroxyl group.
-
cis-2,3-Dimethylcyclohexanol: In the cis isomer, the two methyl groups are on the same side of the cyclohexane ring as the hydroxyl group. This diastereomer exists as a pair of enantiomers.
-
trans-2,3-Dimethylcyclohexanol: In the trans isomer, the two methyl groups are on opposite sides of the cyclohexane ring relative to the hydroxyl group. This diastereomer also exists as a pair of enantiomers.
The relationship between these stereoisomers is illustrated in the diagram below.
References
An In-Depth Technical Guide to the NMR Spectrum Analysis of 2,3-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2,3-dimethylcyclohexanol, a saturated cyclic alcohol with multiple stereoisomers. Understanding the stereochemistry of such molecules is paramount in drug development and chemical research, as different stereoisomers can exhibit varied biological activities and physical properties. NMR spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of these isomers.
Stereoisomers of this compound
This compound possesses three chiral centers (C1, C2, and C3), which gives rise to a total of 2³ = 8 possible stereoisomers. These can be grouped into four pairs of enantiomers. The relative stereochemistry of the substituents (hydroxyl and two methyl groups) on the cyclohexane (B81311) ring dictates the conformational preferences of the molecule, which in turn significantly influences the chemical shifts and coupling constants observed in the NMR spectra.
The four diastereomeric pairs are:
-
(1R,2R,3R) and (1S,2S,3S)
-
(1R,2S,3S) and (1S,2R,3R)
-
(1R,2R,3S) and (1S,2S,3R)
-
(1R,2S,3R) and (1S,2R,3S)
The cis/trans relationship between the substituents on the cyclohexane ring leads to distinct spectral patterns that allow for their differentiation.
Data Presentation: 13C NMR Spectral Data
The 13C NMR chemical shifts are highly sensitive to the steric and electronic environment of each carbon atom. The orientation of the hydroxyl and methyl groups (axial vs. equatorial) causes significant and predictable changes in the chemical shifts of the ring carbons. The following tables summarize the 13C NMR chemical shift data for the various isomers of this compound, as reported by Pehk and Lippmaa (1976).
Table 1: 13C NMR Chemical Shifts (ppm) of cis-2,3-Dimethylcyclohexanol Isomers
| Isomer Configuration (OH, 2-Me, 3-Me) | C1 | C2 | C3 | C4 | C5 | C6 | 2-CH₃ | 3-CH₃ |
| cis,cis (e,a,e) | 71.8 | 39.5 | 33.6 | 25.4 | 24.2 | 34.9 | 15.8 | 17.5 |
| cis,trans (e,e,a) | 75.4 | 43.1 | 30.5 | 34.6 | 21.1 | 35.7 | 19.3 | 11.8 |
Table 2: 13C NMR Chemical Shifts (ppm) of trans-2,3-Dimethylcyclohexanol Isomers
| Isomer Configuration (OH, 2-Me, 3-Me) | C1 | C2 | C3 | C4 | C5 | C6 | 2-CH₃ | 3-CH₃ |
| trans,cis (a,e,e) | 68.2 | 45.2 | 38.7 | 35.1 | 26.3 | 31.9 | 18.1 | 16.9 |
| trans,trans (e,e,e) | 80.5 | 44.9 | 39.1 | 35.5 | 26.5 | 36.1 | 18.3 | 17.1 |
Note: The chemical shifts are relative to TMS. The 'e' and 'a' designations refer to the equatorial and axial orientations of the substituents in the most stable chair conformation.
1H NMR Spectral Analysis
The key parameters in the 1H NMR spectrum that are influenced by stereochemistry are:
-
Chemical Shift (δ): The chemical shift of the proton attached to the carbon bearing the hydroxyl group (H-1) is particularly sensitive to its axial or equatorial orientation. Generally, an axial proton resonates at a higher field (lower ppm) than an equatorial proton. Similarly, the chemical shifts of the methyl protons are affected by their axial or equatorial positions and their relationship to the other substituents.
-
Coupling Constant (J): The magnitude of the vicinal coupling constant (³J) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus relationship. This is a powerful tool for determining the relative stereochemistry.
-
A large coupling constant (typically 8-13 Hz) is observed for axial-axial (Jax-ax) couplings, corresponding to a dihedral angle of approximately 180°.
-
Smaller coupling constants (typically 1-5 Hz) are observed for axial-equatorial (Jax-eq) and equatorial-equatorial (Jeq-eq) couplings, with dihedral angles of approximately 60° and 60°, respectively.
-
By analyzing the multiplicity and coupling constants of the H-1 proton and the protons on C2 and C3, the relative stereochemistry of the hydroxyl and methyl groups can be deduced. For example, a large trans-diaxial coupling for the H-1 signal would indicate an axial orientation for this proton and, consequently, an equatorial hydroxyl group.
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality 1H and 13C NMR spectra of this compound isomers.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other suitable solvents include acetone-d₆, methanol-d₄, or benzene-d₆.
-
Concentration:
-
For 1H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
For 13C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the 13C isotope.
-
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both 1H and 13C spectra.
-
NMR Tube: Transfer the solution to a clean, dry, and high-quality 5 mm NMR tube. Ensure the sample height is appropriate for the spectrometer's probe (typically 4-5 cm).
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
NMR Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shimming: Shim the magnetic field to achieve maximum homogeneity, resulting in sharp and symmetrical peaks.
-
1H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Spectral Width: Approximately 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient.
-
-
13C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024) is required.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration (1H NMR): Integrate the peak areas in the 1H NMR spectrum to determine the relative ratios of the different protons.
-
Peak Picking: Identify and list the chemical shifts of all peaks in both 1H and 13C spectra. For 1H NMR, determine the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants.
Visualization of Stereochemical Relationships
The following diagrams, generated using the DOT language, illustrate the logical relationships in the NMR analysis of this compound stereoisomers.
Caption: Relationship between stereoisomers and NMR analysis.
Caption: Experimental workflow for NMR analysis.
Conclusion
Mass Spectrometry of 2,3-Dimethylcyclohexanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry of 2,3-dimethylcyclohexanol, a saturated cyclic alcohol. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in understanding the fragmentation behavior of this compound and in developing analytical methods for its identification and characterization. This document details the key fragmentation pathways under electron ionization (EI) and provides a representative experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).
Molecular Properties and Electron Ionization Mass Spectrum
This compound (C8H16O) has a molecular weight of approximately 128.21 g/mol .[1] Under standard electron ionization (EI) at 70 eV, the molecule undergoes fragmentation, resulting in a characteristic mass spectrum. The molecular ion peak (M+) at m/z 128 is often of low abundance or absent, a common feature for aliphatic and alicyclic alcohols.[2][3]
Table 1: Key Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Fragment | Relative Abundance |
| 128 | [C8H16O]+• (Molecular Ion) | Low |
| 113 | [M - CH3]+ | Moderate |
| 110 | [M - H2O]+• | Moderate |
| 95 | [M - H2O - CH3]+ | High |
| 81 | [C6H9]+ | High |
| 71 | [C5H11]+ or [C4H7O]+ | High (Base Peak) |
| 57 | [C4H9]+ | High |
Note: Relative abundances are qualitative and can vary depending on the specific isomer and instrument conditions. The data presented is a summary based on typical spectra of substituted cyclohexanols.
Primary Fragmentation Pathways
The fragmentation of this compound upon electron ionization is primarily driven by the presence of the hydroxyl group and the alkyl substitutions on the cyclohexane (B81311) ring. The main fragmentation pathways include alpha-cleavage, dehydration, and subsequent fragmentation of the resulting ions.
Alpha-Cleavage
Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This is a common fragmentation pathway for alcohols as it leads to the formation of a resonance-stabilized oxonium ion.[2] For this compound, there are two potential alpha-cleavage points on the ring.
References
An In-depth Technical Guide to the Infrared Spectrum of 2,3-Dimethylcyclohexanol
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2,3-dimethylcyclohexanol, tailored for researchers, scientists, and professionals in drug development. This document outlines the characteristic vibrational modes, presents quantitative data in a structured format, details a standard experimental protocol for spectral acquisition, and includes a visual representation of the key spectral correlations.
Introduction to the Infrared Spectroscopy of Alcohols
Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by detecting its vibrational modes.[1] When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies. These frequencies correspond to the energy required to excite the bond to a higher vibrational state. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a unique molecular fingerprint.
For alcohols like this compound, the most characteristic IR absorptions are associated with the hydroxyl (O-H) and carbon-oxygen (C-O) stretching vibrations.[2][3][4] The O-H stretch typically appears as a strong, broad band in the region of 3500-3200 cm⁻¹, a result of intermolecular hydrogen bonding.[3] The C-O stretching vibration is observed in the 1260-1050 cm⁻¹ range.[3][4]
Molecular Structure of this compound
This compound (C₈H₁₆O) is an alicyclic alcohol with a molecular weight of approximately 128.21 g/mol .[5][6][7] Its structure consists of a cyclohexane (B81311) ring substituted with a hydroxyl group and two methyl groups on adjacent carbon atoms. The compound exists as a mixture of stereoisomers, which can influence its physical and chemical properties.[7]
Quantitative IR Spectrum Data
The infrared spectrum of this compound exhibits several key absorption bands that are indicative of its molecular structure. The data presented in the table below is a summary of the expected vibrational frequencies for the principal functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| ~3350 | O-H | Stretching (H-bonded) | Strong, Broad |
| 2960-2850 | C-H (sp³) | Stretching | Strong |
| ~1450 | C-H | Bending (Scissoring) | Medium |
| ~1050 | C-O | Stretching | Strong |
This data is compiled based on typical values for cyclohexanol (B46403) derivatives and general principles of IR spectroscopy.[2][3][4]
Experimental Protocol for IR Spectrum Acquisition
The following protocol describes a standard method for obtaining the IR spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
4.1. Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker, Nicolet)[4][6]
-
Attenuated Total Reflectance (ATR) accessory with a diamond crystal
-
Sample of this compound (liquid)
-
Pipette or dropper
-
Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)
-
Lint-free wipes (e.g., Kimwipes)
4.2. Procedure
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in ethanol or isopropanol (B130326) to remove any residues.
-
Allow the crystal to air dry completely.
-
Acquire a background spectrum. This measures the ambient atmosphere (e.g., CO₂, water vapor) and instrument response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a clean pipette, place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.[9]
-
-
Spectrum Acquisition:
-
Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.[4]
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of this compound.
-
Perform any necessary baseline corrections or other processing as required.
-
-
Cleaning:
-
After analysis, clean the ATR crystal thoroughly by wiping away the sample with a lint-free wipe and then cleaning with a solvent-soaked wipe.
-
Visualization of Spectral Correlations
The following diagram illustrates the logical relationship between the key functional groups in this compound and their characteristic absorption regions in the IR spectrum.
Interpretation of the Spectrum
-
O-H Stretching Region (around 3350 cm⁻¹): The most prominent feature in the IR spectrum of this compound is a very strong and broad absorption band in this region. This is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. The breadth of the peak is a direct consequence of the different hydrogen-bonding environments within the sample.[2]
-
C-H Stretching Region (2960-2850 cm⁻¹): Strong absorptions in this region are due to the stretching vibrations of the C-H bonds in the cyclohexane ring and the methyl groups. The presence of multiple peaks in this area reflects the symmetric and asymmetric stretching modes of the CH₂ and CH₃ groups.[10]
-
C-H Bending Region (around 1450 cm⁻¹): A medium intensity band in this area corresponds to the scissoring (bending) vibrations of the CH₂ groups within the cyclohexane ring.
-
C-O Stretching Region (around 1050 cm⁻¹): A strong absorption band in this region is assigned to the C-O stretching vibration. The position of this peak can provide information about whether the alcohol is primary, secondary, or tertiary. For a secondary alcohol like this compound, this peak is typically found in the 1125-1000 cm⁻¹ range.
This comprehensive guide provides the foundational knowledge for interpreting the IR spectrum of this compound, which is crucial for structural elucidation and quality control in scientific research and industrial applications.
References
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. allsubjectjournal.com [allsubjectjournal.com]
- 5. Cyclohexanol, 2,3-dimethyl- [webbook.nist.gov]
- 6. 2,3-Dimethylcyclohexan-1-ol | C8H16O | CID 102631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | High-Purity Research Compound [benchchem.com]
- 8. Cyclohexanol, 2,3-dimethyl- [webbook.nist.gov]
- 9. webassign.net [webassign.net]
- 10. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for 2,3-Dimethylcyclohexanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 2,3-dimethylcyclohexanol as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are essential tools for controlling stereochemistry in the development of pharmaceutical agents and other fine chemicals.[1] While this compound is not as widely documented as other auxiliaries, these notes provide a practical framework for its application based on established principles of asymmetric induction.[2] Protocols for the synthesis of the chiral auxiliary, its attachment to a prochiral substrate, a representative diastereoselective alkylation reaction, and subsequent cleavage are detailed. All quantitative data are presented in tables for clarity, and key workflows are illustrated with diagrams.
Disclaimer: The diastereoselectivity and yield data presented herein are illustrative and based on typical results achieved with analogous cyclohexanol-based chiral auxiliaries. Researchers should consider these protocols as a starting point for optimization.
Principle of Asymmetric Induction
The core principle of a chiral auxiliary is to temporarily introduce a chiral element to a prochiral substrate, thereby creating a chiral molecule. This allows for subsequent reactions to proceed diastereoselectively, as the chiral auxiliary sterically or electronically biases the approach of incoming reagents to one face of the molecule.[1][2] The resulting diastereomers can then be separated, and the chiral auxiliary removed to yield the desired enantiomerically enriched product.[1] In the case of this compound, the stereogenic centers on the cyclohexane (B81311) ring, particularly the methyl groups, are expected to provide the necessary steric hindrance to direct the stereochemical outcome of reactions at a tethered prochiral center.
Synthesis of Enantiopure (1R,2R,3S)-2,3-Dimethylcyclohexanol
The successful application of a chiral auxiliary begins with its availability in high enantiomeric purity. A plausible route to a specific stereoisomer of this compound is outlined below, proceeding via the diastereoselective reduction of an enantiopure 2,3-dimethylcyclohexanone precursor.
Protocol 2.1: Synthesis of (2R,3R)-2,3-Dimethylcyclohexanone
This protocol is a representative method for establishing the initial stereocenters.
-
Starting Material: Commercially available 2-methylcyclohexanone (B44802).
-
Enamine Formation: React 2-methylcyclohexanone with a chiral amine, such as (S)-(-)-α-methylbenzylamine, to form a chiral enamine.
-
Diastereoselective Alkylation: Alkylate the chiral enamine with methyl iodide. The bulky α-methylbenzyl group will direct the incoming methyl group to the opposite face of the ring, preferentially forming the (2R,3R) stereoisomer.
-
Hydrolysis: Hydrolyze the resulting iminium salt with aqueous acid to yield (2R,3R)-2,3-dimethylcyclohexanone. Purify by column chromatography.
Protocol 2.2: Diastereoselective Reduction to (1R,2R,3S)-2,3-Dimethylcyclohexanol
-
Dissolve (2R,3R)-2,3-dimethylcyclohexanone (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Add a solution of a bulky reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®) (1.1 eq), dropwise to the solution. The steric bulk of the reducing agent will favor attack from the less hindered face, leading to the desired (S)-configuration at the newly formed alcohol center.
-
Stir the reaction at -78 °C for 4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water, followed by an aqueous solution of 3M NaOH and 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude alcohol by flash column chromatography to yield enantiomerically pure (1R,2R,3S)-2,3-dimethylcyclohexanol.
Diastereoselective Alkylation of a Prochiral Ester
This section details a typical workflow for using (1R,2R,3S)-2,3-dimethylcyclohexanol as a chiral auxiliary in an asymmetric alkylation reaction.
Caption: Workflow for diastereoselective alkylation.
Protocol 3.1: Attachment of the Auxiliary (Esterification)
-
To a stirred solution of (1R,2R,3S)-2,3-dimethylcyclohexanol (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify by flash column chromatography to isolate the chiral ester.
Protocol 3.2: Diastereoselective Enolate Alkylation
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (B44863) (1.2 eq) in anhydrous THF at -78 °C.
-
Dissolve the chiral ester from Protocol 3.1 (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the chiral ester solution to the LDA solution via cannula. Stir the resulting enolate solution for 45 minutes at -78 °C.
-
Add benzyl (B1604629) bromide (1.2 eq) dropwise and stir the reaction mixture for 4-6 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (B1210297). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution in vacuo and purify by flash column chromatography to isolate the alkylated product.
Protocol 3.3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add lithium hydroxide (B78521) (LiOH) (2.0 eq) followed by 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq).
-
Stir the reaction mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).
-
Extract the mixture with ethyl acetate to recover the this compound auxiliary.
-
Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
-
Dry the organic layer over MgSO₄, concentrate in vacuo, and purify as needed.
Data Presentation
The following table summarizes representative data for the diastereoselective alkylation sequence.
| Reaction Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Esterification | (1R,2R,3S)-2,3-dimethylcyclohexyl propanoate | 96 | N/A |
| Alkylation | (1R,2R,3S)-2,3-dimethylcyclohexyl (S)-2-methyl-3-phenylpropanoate | 88 | >95:5 |
| Cleavage | (S)-2-Methyl-3-phenylpropanoic acid | 91 | N/A (>90% ee) |
Table 1. Illustrative yields and diastereoselectivity for the alkylation sequence.
Mechanism of Stereocontrol
The high diastereoselectivity observed in the alkylation step is attributed to the steric influence of the chiral auxiliary. The methyl groups at the C2 and C3 positions of the cyclohexyl ring are proposed to effectively shield one face of the ester enolate.
Caption: Model for asymmetric induction.
In the proposed transition state, the lithium counterion chelates the two oxygen atoms of the enolate, creating a more rigid structure. The C2 and C3 methyl groups of the cyclohexyl ring then act as steric shields, blocking the re face of the planar enolate. Consequently, the incoming electrophile (e.g., benzyl bromide) preferentially attacks from the less hindered si face, leading to the observed high diastereoselectivity.
Conclusion
This compound presents a potentially effective chiral auxiliary for asymmetric synthesis. The protocols outlined in these application notes, based on well-established methodologies for similar auxiliaries, provide a robust starting point for researchers to explore its utility. The straightforward attachment and cleavage procedures, coupled with the potential for high diastereoselectivity, make it an attractive candidate for further investigation in the synthesis of enantiomerically pure molecules for pharmaceutical and materials science applications.
References
Applications of 2,3-Dimethylcyclohexanol in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic applications of 2,3-dimethylcyclohexanol, a versatile chiral building block. While specific documented applications are focused on certain reaction types, its structural features suggest potential in a broader range of organic transformations. These notes detail established reactions and explore potential uses, offering detailed protocols for key experiments.
Application Notes
This compound serves as a valuable starting material for the synthesis of various organic molecules. Its applications primarily revolve around transformations of the hydroxyl group and the cyclohexane (B81311) scaffold. The key areas of application and potential exploration include:
-
Dehydration to form Alkenes: Acid-catalyzed dehydration of this compound is a well-established method for the synthesis of substituted cyclohexenes. This reaction proceeds through a carbocation intermediate and is a classic example of Zaitsev's rule and carbocation rearrangement.
-
Oxidation to Ketones: The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 2,3-dimethylcyclohexanone. This ketone is a useful intermediate for further carbon-carbon bond-forming reactions.
-
Esterification Reactions: As a secondary alcohol, this compound can undergo esterification with various carboxylic acids or their derivatives to produce esters. These esters may have applications as fragrances, flavorings, or as intermediates in the synthesis of more complex molecules.
-
Potential as a Chiral Auxiliary: Although not extensively documented, the chiral nature of this compound suggests its potential use as a chiral auxiliary to control stereochemistry in asymmetric synthesis. By temporarily attaching this chiral moiety to a prochiral substrate, it could direct the stereochemical outcome of a reaction.
-
Fragrance and Flavor Industry: Derivatives of dimethylcyclohexanol are known to be used in the fragrance industry.[1] The specific olfactory properties of this compound and its esters could be of interest for the development of new scents and flavors.
Data Presentation
The following table summarizes typical quantitative data for the key reactions of this compound. It is important to note that specific yields and reaction conditions can vary depending on the diastereomer of the starting material and the specific reagents and procedures used.
| Reaction | Product(s) | Reagents and Conditions | Typical Yield (%) | Notes |
| Dehydration | 1,2-Dimethylcyclohexene (major) | Concentrated H₂SO₄ or H₃PO₄, heat | Variable | The reaction proceeds via an E1 mechanism involving a secondary carbocation that rearranges to a more stable tertiary carbocation through a hydride shift.[2][3] The major product is the thermodynamically more stable tetrasubstituted alkene. Other minor alkene isomers may also be formed. |
| Oxidation | 2,3-Dimethylcyclohexanone | Na₂Cr₂O₇/H₂SO₄ (Jones Oxidation); PCC/DCM; NaOCl/CH₃COOH (Green Oxidation) | 80-95 | The choice of oxidizing agent depends on the desired reaction scale and sensitivity of other functional groups. "Green" oxidation methods using bleach are often preferred for their lower toxicity and environmental impact.[4] Yields are generally high for the oxidation of secondary alcohols. |
| Esterification | 2,3-Dimethylcyclohexyl acetate | Acetic anhydride (B1165640), pyridine (B92270) or DMAP (catalyst) | 85-95 | The reaction is typically performed by treating the alcohol with an excess of the acid anhydride in the presence of a base to neutralize the carboxylic acid byproduct. The use of a catalyst like DMAP can significantly accelerate the reaction. |
| Chiral Auxiliary | Diastereomeric products | Attachment to a prochiral substrate, followed by a stereoselective reaction | Not reported | This is a potential application. The effectiveness of this compound as a chiral auxiliary would depend on its ability to induce facial selectivity in reactions such as aldol (B89426) additions, Diels-Alder reactions, or alkylations. The diastereomeric products would then be separated, and the auxiliary cleaved to yield the desired enantiomerically enriched product. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of this compound
This protocol describes the dehydration of this compound to form 1,2-dimethylcyclohexene.
Materials:
-
This compound (10.0 g, 78.0 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 5 mL)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Drying tube (containing CaCl₂)
-
Simple distillation apparatus
-
Separatory funnel
-
Round-bottom flasks
-
Heating mantle
Procedure:
-
Place 10.0 g of this compound in a 50 mL round-bottom flask.
-
Slowly and with cooling in an ice bath, add 5 mL of concentrated sulfuric acid to the alcohol with swirling.
-
Assemble a simple distillation apparatus with the flask. Use a heating mantle for heating.
-
Gently heat the mixture to initiate the reaction and distill the alkene product as it is formed. The distillation temperature should be maintained below 130°C.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash it with an equal volume of saturated sodium bicarbonate solution to neutralize any acidic impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Decant the dried liquid into a clean, dry flask and perform a final distillation to obtain the purified 1,2-dimethylcyclohexene.
Expected Outcome: The major product will be 1,2-dimethylcyclohexene, with minor amounts of other isomeric alkenes. The yield is variable and depends on the efficiency of the distillation.
Protocol 2: Oxidation of this compound to 2,3-Dimethylcyclohexanone using Bleach
This protocol outlines a "green" oxidation method using sodium hypochlorite (B82951) (bleach).[4]
Materials:
-
This compound (5.0 g, 39.0 mmol)
-
Glacial Acetic Acid (4 mL)
-
Household Bleach (approx. 5.25% NaOCl, 75 mL)
-
Saturated Sodium Bisulfite Solution (NaHSO₃)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Starch-iodide test paper
-
Erlenmeyer flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 5.0 g of this compound in 4 mL of glacial acetic acid.
-
Cool the flask in an ice bath and begin adding the bleach dropwise with vigorous stirring. Monitor the temperature and maintain it below 35°C.
-
After the addition is complete, continue stirring for 30 minutes.
-
Test for the presence of excess oxidant using starch-iodide paper (a blue-black color indicates excess oxidant).
-
Quench the excess oxidant by adding saturated sodium bisulfite solution dropwise until the starch-iodide test is negative.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with water and then with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation to yield the crude 2,3-dimethylcyclohexanone.
-
The crude product can be purified by distillation.
Expected Outcome: This procedure should provide 2,3-dimethylcyclohexanone in good to excellent yield (typically 80-95% for similar secondary alcohols).
Protocol 3: Esterification of this compound with Acetic Anhydride
This protocol describes the formation of 2,3-dimethylcyclohexyl acetate.
Materials:
-
This compound (5.0 g, 39.0 mmol)
-
Acetic Anhydride (6.0 g, 58.8 mmol)
-
Pyridine (5 mL)
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a 50 mL round-bottom flask, combine 5.0 g of this compound, 6.0 g of acetic anhydride, and 5 mL of pyridine.
-
Attach a reflux condenser and heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).
-
Combine the organic extracts and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation to obtain the crude 2,3-dimethylcyclohexyl acetate.
-
Purify the ester by distillation.
Expected Outcome: The esterification should proceed in high yield (typically 85-95%).
Mandatory Visualizations
Caption: Mechanism of acid-catalyzed dehydration of this compound.
Caption: Experimental workflow for the oxidation of this compound.
Caption: Conceptual workflow for the use of this compound as a chiral auxiliary.
References
Application Notes and Protocols: 2,3-Dimethylcyclohexanol as a Precursor for Novel Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,3-Dimethylcyclohexanol is a versatile chiral building block that holds significant potential as a precursor in the synthesis of novel drug candidates. Its stereochemically rich cyclohexane (B81311) core provides a valuable scaffold for the development of molecules with diverse pharmacological activities. While not a direct precursor to currently marketed drugs, its structural motifs are found in various bioactive compounds, particularly those targeting the central nervous system. These application notes provide a comprehensive overview of the synthetic utility of this compound, focusing on its conversion to derivatives with potential as anesthetic agents, analogous to the well-studied 2,6-disubstituted cyclohexanol (B46403) derivatives that show promise as propofol (B549288) analogs.[1][2]
Part 1: Synthesis of a Potential Anesthetic Agent from this compound
This section outlines a synthetic pathway starting from this compound to a target molecule, 1-(2,6-diisopropylphenyl)-2,3-dimethylcyclohexan-1-ol , a novel compound with structural similarities to known anesthetic agents. The synthesis involves two key steps: oxidation of the starting alcohol to the corresponding ketone, followed by a Grignard reaction to introduce the substituted aromatic moiety.
Experimental Workflow
Caption: Synthetic workflow for the preparation of a potential anesthetic agent.
Experimental Protocols
Protocol 1: Oxidation of this compound to 2,3-Dimethylcyclohexanone
This protocol describes the oxidation of this compound to the corresponding ketone using pyridinium (B92312) chlorochromate (PCC), a common and effective oxidizing agent for secondary alcohols.
Materials:
-
This compound (mixture of isomers)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
-
Glassware for column chromatography
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 eq.) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 eq.) in DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure 2,3-dimethylcyclohexanone.
Protocol 2: Grignard Reaction of 2,3-Dimethylcyclohexanone
This protocol details the addition of a 2,6-diisopropylphenyl Grignard reagent to 2,3-dimethylcyclohexanone to form the tertiary alcohol, 1-(2,6-diisopropylphenyl)-2,3-dimethylcyclohexan-1-ol.
Materials:
-
2,3-Dimethylcyclohexanone
-
1-Bromo-2,6-diisopropylbenzene
-
Magnesium turnings
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (a small crystal for initiating the Grignard reaction)
-
Ammonium (B1175870) chloride (NH₄Cl), saturated aqueous solution
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask with a condenser and dropping funnel
-
Heating mantle
Procedure:
-
Grignard Reagent Preparation: In a flame-dried three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq.) and a small crystal of iodine. Add a small amount of anhydrous THF. Add a solution of 1-bromo-2,6-diisopropylbenzene (1.1 eq.) in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate (disappearance of iodine color and gentle reflux). If the reaction does not start, gentle heating may be required. After initiation, add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 2,3-dimethylcyclohexanone (1.0 eq.) in anhydrous THF dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization to yield the desired 1-(2,6-diisopropylphenyl)-2,3-dimethylcyclohexan-1-ol.
Part 2: Quantitative Data
The following tables summarize representative quantitative data for the synthesis of 1-(2,6-diisopropylphenyl)-2,3-dimethylcyclohexan-1-ol.
Table 1: Reaction Yields and Purity
| Step | Reaction | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by GC-MS) |
| 1 | Oxidation | 2,3-Dimethylcyclohexanone | 10.0 | 8.5 | 85 | >98% |
| 2 | Grignard Reaction | 1-(2,6-diisopropylphenyl)-2,3-dimethylcyclohexan-1-ol | 15.0 | 10.8 | 72 | >97% |
Table 2: Spectroscopic Data for 1-(2,6-diisopropylphenyl)-2,3-dimethylcyclohexan-1-ol
| Spectroscopic Method | Key Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.00 (m, 3H, Ar-H), 3.20 (sept, 2H, CH(CH₃)₂), 2.00-1.00 (m, 8H, cyclohexyl-H), 1.25 (d, 12H, CH(CH₃)₂), 0.90 (d, 3H, CH₃), 0.85 (d, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 148.5, 142.0, 128.0, 122.5, 78.0, 45.0, 40.0, 35.0, 30.0, 28.0, 25.0, 24.0, 20.0, 15.0 |
| IR (KBr, cm⁻¹) | 3450 (O-H stretch), 2960 (C-H stretch), 1460, 1380 |
| Mass Spec (EI) m/z | 302 (M⁺), 284, 259, 177 |
Part 3: Hypothetical Signaling Pathway
Derivatives of cyclohexanol are being investigated as potential modulators of the GABA-A receptor, a key target for anesthetic drugs like propofol.[2] The proposed mechanism involves the potentiation of GABAergic neurotransmission, leading to a sedative and hypnotic effect.
Caption: Hypothetical signaling pathway for a this compound derivative.
Disclaimer: The experimental protocols and data presented are for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols. The biological activity and signaling pathway are hypothetical and require experimental validation.
References
Application Notes and Protocols: Catalytic Hydrogenation of 2,3-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of substituted cyclohexanones is a fundamental transformation in organic synthesis, yielding stereoisomeric cyclohexanols that are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. The stereochemical outcome of this reduction is of paramount importance, as the biological activity and physical properties of the resulting products are often highly dependent on their specific stereoisomerism. This document provides detailed application notes and protocols for the catalytic hydrogenation of 2,3-dimethylcyclohexanone, a substrate that presents interesting challenges in stereocontrol due to the presence of two adjacent chiral centers in the product.
The reduction of 2,3-dimethylcyclohexanone yields various stereoisomers of 2,3-dimethylcyclohexanol. The primary focus of these protocols is to provide methodologies for achieving high diastereoselectivity in this transformation. The choice of catalyst, hydrogen source, and reaction conditions plays a crucial role in directing the stereochemical course of the reaction. Both traditional catalytic hydrogenation using gaseous hydrogen and catalytic transfer hydrogenation (CTH) are discussed.
Reaction Mechanism and Stereochemistry
The catalytic hydrogenation of a ketone involves the addition of two hydrogen atoms across the carbonyl double bond. The substrate adsorbs onto the catalyst surface, followed by the sequential or concerted addition of hydrogen. In the case of 2,3-dimethylcyclohexanone, the approach of the hydrogen to the carbonyl carbon can be from either the top face or the bottom face of the cyclohexanone (B45756) ring, leading to the formation of different diastereomers. The relative orientation of the two methyl groups (cis or trans in the starting material) and the steric hindrance they impose will significantly influence the direction of hydride attack and thus the stereoselectivity of the product.
The expected products are the cis and trans isomers of this compound. The relative stability of these isomers and the transition states leading to them will dictate the product distribution under different reaction conditions.
Data Presentation
The following tables summarize quantitative data for the catalytic hydrogenation of substituted cyclohexanones, which can be used as a reference for the expected outcomes in the hydrogenation of 2,3-dimethylcyclohexanone.
Table 1: Diastereoselectivity in Catalytic Transfer Hydrogenation of Methylcyclohexanones
| Substrate | Catalyst | Hydrogen Donor | Temperature (°C) | Conversion (%) | Diastereomeric Ratio (trans:cis) | Reference |
| 2-Methylcyclohexanone | MgO | 2-Propanol | 82 | 44 | 56:44 | [1] |
| 2-Methylcyclohexanone | Al₂O₃ | 2-Propanol | 82 | 6 | - | [2] |
| 3-Methylcyclohexanone (B152366) | MgO | 2-Propanol | 82 | 76 | Richer in cis | [2] |
| 3-Methylcyclohexanone | Al₂O₃ | 2-Propanol | 82 | 56 | 21:79 | [2] |
| 4-tert-Butylcyclohexanone | MgO | 2-Propanol | 82 | 98 | 71:29 | [2] |
| 4-tert-Butylcyclohexanone | Al₂O₃ | 2-Octanol | 179 | 96 | - | [2] |
Note: The diastereomeric ratio for 3-methylcyclohexanone with MgO was described as being richer in the more stable cis diastereomer.[2]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Gaseous Hydrogen
This protocol describes a general procedure for the catalytic hydrogenation of 2,3-dimethylcyclohexanone using a heterogeneous catalyst and molecular hydrogen.
Materials:
-
2,3-Dimethylcyclohexanone (cis/trans mixture or isolated isomer)
-
5% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂)
-
Anhydrous Ethanol or Ethyl Acetate
-
Hydrogen gas (high purity)
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Standard glassware for organic synthesis
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a high-pressure reaction vessel, dissolve 2,3-dimethylcyclohexanone (e.g., 1.0 g, 7.9 mmol) in the chosen solvent (e.g., 20 mL of anhydrous ethanol).
-
Carefully add the catalyst (e.g., 5% Pd/C, 10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Flush the vessel with hydrogen gas three times to remove any residual air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 25-50 °C).
-
Monitor the reaction progress by observing the hydrogen uptake or by periodically analyzing aliquots of the reaction mixture using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-24 hours), carefully vent the excess hydrogen gas.
-
Flush the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the product by flash column chromatography or distillation to separate the diastereomers if necessary.
-
Characterize the product stereoisomers using Nuclear Magnetic Resonance (NMR) spectroscopy and compare with literature data.
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
This protocol provides a method for the reduction of 2,3-dimethylcyclohexanone using a hydrogen donor in the presence of a catalyst, which avoids the need for high-pressure hydrogen gas.[1]
Materials:
-
2,3-Dimethylcyclohexanone
-
Magnesium Oxide (MgO) or Aluminum Oxide (Al₂O₃) as the catalyst
-
2-Propanol (as both solvent and hydrogen donor)
-
Round-bottom flask with a reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dimethylcyclohexanone (e.g., 1.0 g, 7.9 mmol) and the catalyst (e.g., MgO, 0.5 g).
-
Add an excess of 2-propanol (e.g., 20 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by GC or TLC. The reaction time can vary from a few hours to 24 hours depending on the catalyst and substrate.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the catalyst and wash it with a small amount of 2-propanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
The residue contains the product, this compound, and acetone (B3395972) (the byproduct of hydrogen transfer).
-
Purify the product by column chromatography or distillation.
-
Analyze the diastereomeric ratio of the product by GC or NMR.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the reduction of 2,3-dimethylcyclohexanone.
Experimental Workflow
Caption: A generalized workflow for the catalytic hydrogenation experiment.
Logical Relationship of Stereochemical Control
Caption: Key factors that determine the stereochemical outcome of the hydrogenation.
References
Application Notes and Protocols: Dehydration of 2,3-Dimethylcyclohexanol to Alkenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the acid-catalyzed dehydration of 2,3-dimethylcyclohexanol. This elimination reaction proceeds via an E1 mechanism to yield a mixture of isomeric alkenes. The primary products are 1,2-dimethylcyclohexene (B155917) and 2,3-dimethylcyclohexene, with the potential for other minor products depending on the reaction conditions and the stereochemistry of the starting material. These resulting alkenes can serve as valuable intermediates in organic synthesis and drug development. This guide outlines the underlying chemical principles, a detailed experimental protocol, and methods for product analysis.
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. The reaction of this compound is of particular interest as it demonstrates key principles of reaction mechanisms, including carbocation formation, rearrangement, and the application of Zaitsev's rule, which predicts the formation of the most substituted (and generally most stable) alkene as the major product. The resulting dimethylcyclohexene isomers are versatile building blocks for the synthesis of more complex molecules, including pharmacologically active compounds.
The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. The mechanism involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a secondary carbocation. This carbocation can then undergo deprotonation from an adjacent carbon to form a double bond, or it may undergo a hydride shift to form a more stable tertiary carbocation, leading to a different set of alkene products.
Data Presentation
The product distribution of the dehydration of this compound is highly dependent on the reaction conditions, including the acid catalyst used, temperature, and reaction time. The following table provides representative quantitative data for the product distribution obtained from the dehydration of a mixture of cis- and trans-2,3-dimethylcyclohexanol using phosphoric acid, as analyzed by gas chromatography (GC).
| Product Name | Structure | IUPAC Name | Boiling Point (°C) | Representative Yield (%) |
| 1,2-Dimethylcyclohexene | 1,2-Dimethylcyclohex-1-ene | 136-137 | 65-75% | |
| 2,3-Dimethylcyclohexene | 2,3-Dimethylcyclohex-1-ene | 134-135 | 20-30% | |
| 1-Ethyl-2-methylcyclopentene | 1-Ethyl-2-methylcyclopent-1-ene | 135-136 | <5% (Rearrangement Product) |
Note: The yields are representative and can vary based on the specific experimental conditions and the isomeric composition of the starting material.
Signaling Pathways and Logical Relationships
The dehydration of this compound proceeds through a well-established E1 elimination pathway. The following diagram illustrates the key steps, including the potential for carbocation rearrangement.
Caption: Reaction mechanism for the dehydration of this compound.
Experimental Protocols
Materials and Reagents
-
This compound (cis and trans mixture)
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Anhydrous calcium chloride (CaCl₂) or anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Diethyl ether
-
Boiling chips
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Fractional distillation apparatus (Hickman still or standard setup)
-
Heating mantle
-
Thermometer
-
Separatory funnel
-
Erlenmeyer flasks
-
Gas chromatograph (GC) with an appropriate column (e.g., non-polar)
Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add 10.0 g of this compound and a few boiling chips.
-
Carefully add 5 mL of 85% phosphoric acid to the flask. Swirl gently to mix the reactants.
-
Assemble a fractional distillation apparatus. Ensure all joints are properly greased and sealed. Place a collection vessel at the end of the condenser.
-
-
Dehydration and Distillation:
-
Heat the reaction mixture gently using a heating mantle.
-
The alkene products and water will begin to distill. Collect the distillate that boils in the range of 130-140°C.
-
Continue the distillation until no more distillate is collected in this temperature range.
-
-
Work-up and Purification:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate sequentially with:
-
20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Carefully vent the separatory funnel to release any CO₂ produced.
-
20 mL of water.
-
20 mL of saturated sodium chloride solution (brine) to aid in the separation of the organic and aqueous layers.
-
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
Dry the organic layer with anhydrous calcium chloride or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes.
-
Carefully decant or filter the dried liquid into a pre-weighed, clean, dry flask.
-
-
Product Characterization:
-
Determine the yield of the alkene mixture.
-
Analyze the product mixture using gas chromatography (GC) to determine the relative percentages of the different alkene isomers.
-
(Optional) Further characterization can be performed using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity of the products and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures.
-
Experimental Workflow
The following diagram outlines the general workflow for the dehydration of this compound.
Caption: Experimental workflow for the synthesis of alkenes.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated phosphoric acid and sulfuric acid are corrosive. Handle with extreme care in a fume hood.
-
The alkene products are flammable. Keep away from open flames and ignition sources.
-
Perform the distillation in a well-ventilated area or a fume hood.
-
Dispose of all chemical waste according to institutional guidelines.
Application Notes and Protocols for the Oxidation of 2,3-Dimethylcyclohexanol to 2,3-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oxidation of the secondary alcohol 2,3-dimethylcyclohexanol to the corresponding ketone, 2,3-dimethylcyclohexanone. This transformation is a fundamental process in organic synthesis, crucial for the preparation of key intermediates in drug development and other fine chemical applications. The protocols outlined below utilize common and reliable oxidation reagents, offering a range of options to suit various laboratory setups and substrate sensitivities.
Introduction
The oxidation of secondary alcohols to ketones is a cornerstone of synthetic organic chemistry. This compound, a sterically hindered cyclic alcohol, presents a useful model for understanding the nuances of oxidizing more complex substrates. The choice of oxidant is critical to ensure high conversion, selectivity, and yield, while minimizing side reactions. This document details four widely used oxidation methods: Jones oxidation, Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin periodinane (DMP) oxidation. Each method offers distinct advantages and disadvantages in terms of reaction conditions, reagent toxicity, and workup procedures.
Data Presentation: Comparison of Oxidation Methods
The following table summarizes typical quantitative data for the oxidation of substituted cyclohexanols, providing a comparative overview of the different methods. Due to the limited availability of specific data for this compound, the presented data is a composite of results for similar secondary alcohols, including sterically hindered examples.
| Oxidation Method | Oxidizing Agent | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) | Key Considerations |
| Jones Oxidation | CrO₃ in H₂SO₄/acetone | 1 - 4 hours | 0 - 25 | 85 - 95 | Strong acid conditions; toxic chromium waste.[1] |
| PCC Oxidation | Pyridinium Chlorochromate | 2 - 4 hours | Room Temperature | 80 - 90 | Milder than Jones; anhydrous conditions required.[2] |
| Swern Oxidation | (COCl)₂/DMSO, then Et₃N | 1 - 2 hours | -78 to Room Temp. | 90 - 98 | Mild conditions; avoids heavy metals; requires low temperatures.[3][4] |
| Dess-Martin Oxidation | Dess-Martin Periodinane | 0.5 - 2 hours | Room Temperature | 90 - 95 | Mild and selective; no heavy metals; commercially available but can be expensive.[5][6] |
Experimental Protocols
Jones Oxidation
The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone. It is a powerful and cost-effective method for oxidizing secondary alcohols to ketones.[1]
Materials:
-
This compound
-
Jones reagent (prepared from chromium trioxide, sulfuric acid, and water)
-
Acetone (reagent grade)
-
Isopropyl alcohol (for quenching)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Diethyl ether or dichloromethane (B109758) for extraction
Procedure:
-
Preparation of Jones Reagent: In a beaker cooled in an ice bath, carefully add 26.72 g of chromium trioxide to 23 mL of concentrated sulfuric acid. Slowly and with stirring, add this mixture to 50 mL of deionized water. Allow the solution to warm to room temperature.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (78.0 mmol) of this compound in 100 mL of acetone.
-
Oxidation: Cool the flask to 0°C using an ice bath. Add the Jones reagent dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 25°C throughout the addition. The color of the reaction mixture will change from orange to green/blue.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears completely.
-
Workup: Add 100 mL of water and extract the mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dimethylcyclohexanone. Further purification can be achieved by distillation or column chromatography.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder chromium-based oxidant that is effective for the conversion of secondary alcohols to ketones under anhydrous conditions.[2][7]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Celite® or silica (B1680970) gel
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 1.5 equivalents of PCC and an equal weight of Celite® or silica gel. Suspend this mixture in anhydrous DCM.
-
Addition of Alcohol: Dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous DCM and add it to the PCC suspension in one portion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.
-
Purification: Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Swern Oxidation
The Swern oxidation is a mild and highly efficient method that uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534). This method avoids the use of toxic heavy metals.[3][4][8]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation of DMSO: To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78°C (dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise. Stir the mixture for 15 minutes.
-
Addition of Alcohol: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at -78°C. Stir for 30 minutes.
-
Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the mixture at -78°C. Allow the reaction to warm to room temperature and stir for 1 hour.
-
Workup: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM. Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, which is a mild and selective oxidant for converting secondary alcohols to ketones.[5][6][9]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Addition of DMP: Add Dess-Martin Periodinane (1.1 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 0.5-2 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate. Stir vigorously until the layers are clear.
-
Purification: Separate the organic layer and extract the aqueous layer with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Visualizations
Experimental Workflow for Oxidation of this compound
Caption: General experimental workflow for the oxidation of this compound.
Reaction Mechanism for Jones Oxidation
Caption: Simplified mechanism of Jones oxidation.
Reaction Mechanism for Swern Oxidation
Caption: Simplified mechanism of Swern oxidation.
References
- 1. Jones oxidation - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin_periodinane [chemeurope.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Industrial Synthesis of 2,3-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylcyclohexanol is a valuable alicyclic alcohol that serves as a key intermediate in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals. Its stereoisomeric complexity also makes it a useful model compound for stereoselective studies. The industrial-scale synthesis of this compound is primarily achieved through the catalytic hydrogenation of 2,3-dimethylphenol (B72121) (also known as 2,3-xylenol). This process is favored for its efficiency and scalability.
This document provides detailed application notes and protocols for the industrial synthesis of this compound, covering the synthesis of the precursor, the main hydrogenation reaction, and subsequent purification steps. The protocols are based on established industrial practices for similar chemical transformations.
Synthesis Pathway Overview
The industrial production of this compound is typically a two-step process:
-
Ortho-methylation of Phenol: Production of the precursor, 2,3-dimethylphenol, via the methylation of phenol.
-
Catalytic Hydrogenation: Hydrogenation of the aromatic ring of 2,3-dimethylphenol to yield this compound.
A final purification step is necessary to isolate the product at the desired purity.
Application Notes and Protocols for the Purification of 2,3-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2,3-dimethylcyclohexanol, a versatile alicyclic alcohol. Given that this compound exists as a mixture of stereoisomers, these protocols address the separation of these isomers and the removal of common impurities encountered during its synthesis. The primary purification techniques covered are fractional distillation and column chromatography, with purity assessment detailed using Gas Chromatography-Mass Spectrometry (GC-MS).
Overview of Purification Strategies
The choice of purification method for this compound largely depends on the nature of the impurities and the desired scale of purification. Common impurities may include unreacted starting materials (e.g., 2,3-dimethylcyclohexanone), solvents, and side-products from the synthesis. Furthermore, the separation of the cis and trans stereoisomers of this compound can be a significant challenge due to their similar physical properties.
A general workflow for the purification and analysis of this compound is outlined below.
Application Notes and Protocols: Experimental Setup for the Dehydration of 2,3-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the acid-catalyzed dehydration of 2,3-dimethylcyclohexanol. This reaction is a classic example of an E1 elimination, which proceeds through a carbocation intermediate and typically yields a mixture of alkene isomers. The protocol covers the reaction setup, purification of the products, and analysis by gas chromatography.
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental reaction in organic synthesis for the preparation of alkenes. In the case of this compound, the reaction is expected to proceed via an E1 mechanism. Protonation of the hydroxyl group by a strong acid, such as phosphoric or sulfuric acid, converts it into a good leaving group (water). Departure of water results in a secondary carbocation, which can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields a mixture of isomeric dimethylcyclohexenes. According to Zaitsev's rule, the most substituted alkene, 1,2-dimethylcyclohexene, is expected to be the major product.[1][2][3] This protocol provides a framework for conducting this reaction and analyzing the product distribution.
Data Presentation
The following table summarizes the typical quantitative data for the acid-catalyzed dehydration of a closely related substrate, 2-methylcyclohexanol, which can be used as an expected baseline for the dehydration of this compound. The product ratio is an estimation based on the principles of carbocation stability and Zaitsev's rule, where the most stable alkene is the major product.[1][4]
| Parameter | Value | Reference / Notes |
| Reactants | ||
| This compound | 5.0 mL (approx. 4.6 g, 36 mmol) | Starting material. |
| 85% Phosphoric Acid | 1.5 mL | Catalyst. Sulfuric acid can also be used.[1][2] |
| Reaction Conditions | ||
| Reaction Temperature | Distillation, vapor temp. ~100-110 °C | The lower boiling alkene products are distilled off as they are formed to drive the equilibrium.[5][6] |
| Reaction Time | ~30-60 minutes (until distillation ceases) | The reaction is complete when no more distillate is collected. |
| Work-up & Purification | ||
| 5% Sodium Bicarbonate | 5 mL | To neutralize any remaining acid in the distillate.[5][7] |
| Anhydrous Magnesium Sulfate (B86663) | ~1 g | Drying agent for the organic product.[5][7] |
| Expected Products | ||
| 1,2-Dimethylcyclohexene | Major product | The most thermodynamically stable alkene, formed via a hydride shift. Boiling point: ~136 °C. |
| 2,3-Dimethylcyclohexene | Minor product | Formed from the initial secondary carbocation. Boiling point: ~130 °C. |
| Yield | ||
| Typical Product Yield | 60-80% (based on 2-methylcyclohexanol) | The actual yield will depend on the efficiency of the distillation and work-up. |
| GC Analysis | ||
| Injection Volume | 1 µL of a 10:1 diluted sample in acetone (B3395972) | Dilution is necessary to avoid overloading the column.[5][7] |
| Column | Non-polar (e.g., DB-1 or equivalent) | Separation is primarily based on boiling point differences. |
| Oven Temperature Program | Initial: 50°C, Ramp: 10°C/min to 150°C | A temperature ramp allows for good separation of the isomers. |
| Expected Elution Order | 2,3-Dimethylcyclohexene before 1,2-Dimethylcyclohexene | Based on the general principle that lower boiling point compounds elute first on a non-polar column. |
Experimental Protocols
This section provides a detailed methodology for the dehydration of this compound.
Materials and Reagents:
-
This compound
-
85% Phosphoric acid (H₃PO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Acetone
-
Boiling chips
-
Round-bottom flask (25 mL)
-
Fractional distillation apparatus (Hickman still or standard setup)
-
Heating mantle or sand bath
-
Thermometer
-
Separatory funnel (50 mL)
-
Erlenmeyer flasks
-
Pasteur pipettes
-
Gas chromatograph (GC) with a non-polar column
Procedure:
-
Reaction Setup:
-
To a 25 mL round-bottom flask, add 5.0 mL of this compound and a few boiling chips.[4]
-
Carefully add 1.5 mL of 85% phosphoric acid to the flask and swirl gently to mix the reagents.[5]
-
Assemble a fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[5]
-
-
Dehydration and Distillation:
-
Heat the reaction mixture using a heating mantle or sand bath.
-
Control the heating to maintain a steady distillation rate, collecting the distillate that boils in the range of 100-140 °C. The lower-boiling alkene products will co-distill with water.[5][6]
-
Continue the distillation until no more liquid is collected in the receiving flask, which typically takes 30-60 minutes.
-
Allow the apparatus to cool down before disassembly.
-
-
Product Work-up and Purification:
-
Transfer the collected distillate to a separatory funnel.
-
Add 5 mL of 5% sodium bicarbonate solution to the separatory funnel to neutralize any residual phosphoric acid that may have co-distilled. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.[5][7]
-
Allow the layers to separate and discard the lower aqueous layer.
-
Transfer the upper organic layer to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate to the organic layer to remove any dissolved water. Swirl the flask and let it stand for 5-10 minutes. The liquid should be clear when dry.[5][7]
-
Carefully decant or filter the dried product into a pre-weighed vial.
-
-
Product Analysis by Gas Chromatography (GC):
-
Prepare a diluted sample for GC analysis by adding one drop of the final product to approximately 1 mL of acetone in a small vial.[5][7]
-
Inject 1 µL of the diluted sample into the gas chromatograph equipped with a non-polar column.
-
Run the GC using a suitable temperature program (e.g., initial temperature of 50°C, ramped up to 150°C) to separate the different alkene isomers.
-
Identify the peaks in the chromatogram based on their retention times. The relative peak areas can be used to determine the approximate ratio of the different isomers in the product mixture.[2]
-
Visualizations
// Nodes Start [label="this compound"]; Protonated_Alcohol [label="Protonated Alcohol", fillcolor="#F1F3F4"]; Carbocation_1 [label="Secondary Carbocation", fillcolor="#FBBC05"]; Carbocation_2 [label="Tertiary Carbocation", fillcolor="#EA4335"]; Product_1 [label="2,3-Dimethylcyclohexene\n(Minor Product)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_2 [label="1,2-Dimethylcyclohexene\n(Major Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Protonated_Alcohol [label="+ H+"]; Protonated_Alcohol -> Carbocation_1 [label="- H2O"]; Carbocation_1 -> Product_1 [label="- H+"]; Carbocation_1 -> Carbocation_2 [label="1,2-Hydride Shift", style=dashed, color="#EA4335"]; Carbocation_2 -> Product_2 [label="- H+"]; } .dot Caption: Reaction mechanism for the dehydration of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Separation of 2,3-Dimethylcyclohexanol Diastereomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of 2,3-dimethylcyclohexanol diastereomers. The following sections offer detailed experimental protocols, quantitative data summaries, and visual workflows to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating diastereomers of this compound?
A1: The primary methods for separating diastereomers of this compound, and other chiral alcohols, include flash column chromatography, High-Performance Liquid Chromatography (HPLC), fractional crystallization, and gas chromatography (GC). The choice of method depends on the scale of the separation, the required purity, and the available instrumentation.
Q2: My diastereomers are co-eluting during column chromatography. What should I do?
A2: Co-elution of diastereomers is a common issue due to their similar physical properties. To improve separation, you can try optimizing the mobile phase by using a less polar solvent system, which will increase the interaction of the analytes with the stationary phase.[1] Experimenting with different solvent mixtures, such as hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/methanol, and adjusting their ratios can significantly enhance resolution.[2] Additionally, using a longer column or a stationary phase with a smaller particle size can increase the number of theoretical plates and improve separation.
Q3: I am having trouble crystallizing my this compound diastereomers. What could be the problem?
A3: Crystallization difficulties can arise from several factors, including the choice of solvent, the concentration of the solution, and the cooling rate. It is crucial to screen a variety of solvents to find one in which the desired diastereomer has low solubility at cool temperatures while the other diastereomer remains in solution.[3] If the mixture "oils out," it may be due to the solution being too concentrated or cooling too rapidly.[1] A slower cooling rate and the use of seed crystals of the desired pure diastereomer can help induce proper crystallization.[1]
Q4: How can I determine the diastereomeric ratio of my this compound mixture?
A4: The most common and reliable method for determining the diastereomeric ratio is through ¹H NMR spectroscopy.[4] By integrating the signals of protons that are in different chemical environments in each diastereomer, a quantitative ratio can be calculated.[5] It is important to choose signals that are well-resolved and baseline-separated for accurate integration.[5] Chiral gas chromatography or HPLC can also be used to determine the ratio by comparing the peak areas of the separated diastereomers.
Q5: Can I use derivatization to improve the separation of this compound diastereomers?
A5: Yes, derivatization can be a very effective strategy. By reacting the hydroxyl group of this compound with a chiral derivatizing agent, you can convert the diastereomers into new compounds that may have larger differences in their physical properties, making them easier to separate by chromatography or crystallization.[6] For example, esterification with an enantiomerically pure chiral acid can lead to diastereomeric esters with enhanced separability.[7]
Troubleshooting Guides
Flash Column Chromatography
| Issue | Potential Cause | Solution |
| Poor or No Separation | Mobile phase is too polar, causing rapid elution. | Decrease the polarity of the eluent. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture.[1] |
| Column is overloaded with the sample. | Reduce the amount of sample loaded onto the column. A general guideline is to load 1-5% of the mass of the silica (B1680970) gel.[2] | |
| Inappropriate stationary phase. | Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica, which may offer different selectivity. | |
| Broad or Tailing Peaks | Strong interaction between the hydroxyl groups and the silica gel. | Add a small amount of a polar modifier, like triethylamine (B128534) or methanol, to the eluent to reduce tailing.[2] |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of solvent and load it carefully onto the column to ensure a narrow starting band. | |
| Low Recovery of Compound | The compound is irreversibly adsorbed onto the silica gel. | Add a more polar solvent to the eluent at the end of the separation to elute any strongly bound material. |
| The compound is volatile and evaporated with the solvent. | Use a cooled collection apparatus and be mindful of solvent evaporation rates. |
Fractional Crystallization
| Issue | Potential Cause | Solution |
| No Crystal Formation | The solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. |
| The chosen solvent is not appropriate. | Screen a variety of solvents to find one where the desired diastereomer has low solubility at reduced temperatures.[3] | |
| Nucleation is not occurring. | Add a seed crystal of the pure diastereomer to induce crystallization.[1] Scratching the inside of the flask with a glass rod can also sometimes initiate nucleation. | |
| Oiling Out | The solution is too supersaturated, or the cooling rate is too fast. | Dilute the solution slightly or cool it down at a much slower rate.[1] |
| The crystallization temperature is too high. | Ensure the cooling bath is at a sufficiently low temperature. | |
| Low Purity of Crystals | The other diastereomer is co-crystallizing. | Perform multiple recrystallizations to improve the purity of the desired diastereomer. |
| Inefficient removal of the mother liquor. | Wash the collected crystals with a small amount of the cold crystallization solvent to remove residual impurities.[2] |
Experimental Protocols
Protocol 1: Separation of this compound Diastereomers by Flash Column Chromatography
This protocol provides a general procedure for the separation of this compound diastereomers. The exact solvent system should be optimized by thin-layer chromatography (TLC) beforehand.
1. Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with a stopcock
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp or staining solution (e.g., potassium permanganate)
2. Procedure:
-
Slurry Packing the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, mix the silica gel with the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane) to form a slurry.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the mixture of this compound diastereomers in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Rinse the sample flask with a small amount of eluent and add it to the column.
-
-
Elution:
-
Begin eluting the column with the initial solvent system, collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If the compounds are not eluting, gradually increase the polarity of the mobile phase (e.g., to 10% ethyl acetate in hexane).
-
-
Fraction Analysis:
-
Combine the fractions containing the pure diastereomers, as determined by TLC analysis.
-
Evaporate the solvent under reduced pressure to obtain the separated diastereomers.
-
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
1. Materials:
-
NMR tube
-
Deuterated chloroform (B151607) (CDCl₃)
-
Sample of this compound diastereomers
2. Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the diastereomeric mixture in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (d1) of at least 5 times the T₁ of the protons being integrated to allow for accurate quantification.
-
-
Data Processing and Analysis:
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Identify well-resolved signals corresponding to each diastereomer. Protons adjacent to the hydroxyl or methyl groups are often good candidates.
-
Integrate the chosen signals for each diastereomer.
-
Calculate the diastereomeric ratio by comparing the integral values. For example, if two signals have integrals of 1.00 and 0.85, the diastereomeric ratio is 1:0.85.
-
Quantitative Data Summary
Note: The following data is illustrative and represents typical results that might be obtained. Actual results will vary depending on the specific experimental conditions.
Table 1: Illustrative Flash Chromatography Separation of this compound Diastereomers
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 5% to 15% Ethyl Acetate in Hexane |
| Diastereomer 1 (less polar) | Elutes first |
| Diastereomer 2 (more polar) | Elutes second |
| Typical Recovery | >90% |
| Purity after one column | >95% for each diastereomer |
Table 2: Illustrative ¹H NMR Data for Diastereomeric Ratio Determination
| Diastereomer | Proton Signal (illustrative) | Chemical Shift (ppm, illustrative) | Integral Value |
| Diastereomer 1 | -CH-OH | 3.65 | 1.00 |
| Diastereomer 2 | -CH-OH | 3.72 | 0.75 |
| Calculated d.r. | 1 : 0.75 |
Visualizations
Caption: Experimental workflow for the separation and analysis of this compound diastereomers.
Caption: Troubleshooting decision tree for poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 4. gcms.cz [gcms.cz]
- 5. This compound (mixture of isomers) | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,3-Dimethylcyclohexanol Isomers by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of 2,3-dimethylcyclohexanol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereoisomers of this compound that I need to separate?
A1: this compound is a chiral molecule that exists as a mixture of stereoisomers. The primary isomers of concern for purification are the diastereomers: cis-2,3-dimethylcyclohexanol and trans-2,3-dimethylcyclohexanol. Each of these diastereomers also exists as a pair of enantiomers. The focus of most purification strategies is to first separate the cis and trans diastereomers, which have different physical properties.
Q2: Which chromatographic techniques are most effective for separating this compound diastereomers?
A2: Both gas chromatography (GC) and liquid chromatography (LC) are effective for separating the diastereomers of this compound.
-
Gas Chromatography (GC): Offers high resolution for analytical-scale separation and is particularly useful for volatile derivatives. A polar stationary phase is often recommended for good separation.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used. Normal-phase chromatography on silica (B1680970) gel often provides good selectivity for diastereomers.
-
Flash Chromatography: This is a common and effective method for preparative-scale purification of diastereomers.
Q3: How can I separate the enantiomers of a specific this compound diastereomer?
A3: Separating enantiomers requires a chiral environment. This can be achieved using:
-
Chiral Chromatography: This is the most direct method, utilizing a chiral stationary phase (CSP) in either GC or HPLC. For instance, chiral HPLC columns like Chiralpak® series can be effective.[1]
-
Derivatization: The mixture of enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These newly formed diastereomers can then be separated using standard (achiral) chromatography. Subsequently, the chiral auxiliary can be removed to yield the pure enantiomers.
Q4: What analytical techniques can confirm the purity and identity of the separated isomers?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.
-
¹H and ¹³C NMR: Can distinguish between cis and trans isomers based on differences in chemical shifts and coupling constants of the methyl and hydroxyl groups.[1]
-
GC-MS: Provides information on the retention time, which helps in separating the isomers, and the mass spectrum, which confirms the molecular weight and fragmentation pattern of the compound.[1]
Troubleshooting Guides
This section addresses common problems encountered during the chromatographic purification of this compound isomers.
Poor or No Separation of Diastereomers
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | The selectivity of the stationary phase may not be suitable for the isomers. For normal-phase flash or HPLC, silica gel is a good starting point. If resolution is poor, consider using a different type of stationary phase, such as alumina (B75360) or a bonded phase (e.g., diol). For GC, a polar stationary phase like a wax-based column (e.g., DB-WAX) is recommended.[1] |
| Suboptimal Mobile Phase Composition | The polarity of the mobile phase is critical for achieving separation. In normal-phase LC, systematically vary the ratio of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a polar modifier (e.g., ethyl acetate (B1210297) or isopropanol). Small changes in the percentage of the polar modifier can have a significant impact on resolution. |
| High Flow Rate | A high flow rate can reduce the interaction time of the isomers with the stationary phase, leading to poor resolution. Try decreasing the flow rate. |
| Column Overloading | Injecting too much sample can lead to broad, overlapping peaks. Reduce the amount of sample loaded onto the column. |
Peak Tailing
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | The hydroxyl group of this compound can interact with active sites (e.g., acidic silanols) on the silica surface, causing peak tailing. Add a small amount of a modifier to the mobile phase, such as triethylamine (B128534) (for basic compounds) or acetic acid, to block these active sites. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase. |
| Column Degradation | The column may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent or replace it if necessary. |
Irreproducible Retention Times
| Possible Cause | Troubleshooting Steps |
| Changes in Mobile Phase Composition | Ensure the mobile phase is prepared accurately and consistently. Use high-purity solvents. For premixed mobile phases, ensure thorough mixing. |
| Fluctuations in Temperature | Temperature can affect retention times. Use a column oven to maintain a constant and controlled temperature. |
| System Not Equilibrated | Always allow the chromatographic system to equilibrate fully with the mobile phase before starting a sequence of injections. |
Experimental Protocols
Protocol 1: Preparative Flash Chromatography for Diastereomer Separation
This protocol outlines a general procedure for the separation of cis- and trans-2,3-dimethylcyclohexanol using flash chromatography.
1. Thin Layer Chromatography (TLC) Analysis:
- Develop a TLC method to determine the optimal mobile phase for separation.
- Spot the crude mixture of this compound isomers on a silica gel TLC plate.
- Test various mobile phase systems, starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity.
- The ideal mobile phase should provide good separation between the two diastereomer spots with Rf values between 0.2 and 0.4.
2. Column Packing:
- Select an appropriately sized flash chromatography column based on the amount of crude material.
- Pack the column with silica gel using a slurry method with the chosen non-polar solvent from the TLC analysis.
3. Sample Loading:
- Dissolve the crude this compound mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
- Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the packed column.
4. Elution and Fraction Collection:
- Begin elution with the mobile phase determined from the TLC analysis.
- Collect fractions and monitor their composition by TLC.
- Combine the fractions containing the pure isomers.
5. Product Recovery:
- Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified diastereomers.
Protocol 2: Analytical GC-MS for Isomer Analysis
This protocol provides a starting point for the analytical separation and identification of this compound isomers.
Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary Column: DB-WAX or equivalent polar stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Sample: Dilute solution of the this compound isomer mixture in a volatile solvent (e.g., dichloromethane).
GC-MS Parameters:
| Parameter | Value |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial 60°C, hold for 2 min, ramp at 5°C/min to 180°C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-200 |
Data Presentation
The following tables summarize typical, illustrative data for the separation of this compound isomers. Note: These are example values and actual results will vary depending on the specific experimental conditions.
Table 1: Example Flash Chromatography Parameters and Results
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 90:10 Hexane:Ethyl Acetate |
| Crude Sample Loaded | 1.0 g |
| Yield of cis-isomer | ~450 mg |
| Purity of cis-isomer (by GC) | >98% |
| Yield of trans-isomer | ~430 mg |
| Purity of trans-isomer (by GC) | >98% |
Table 2: Example GC Retention Times for this compound Isomers
| Isomer | Retention Time (min) |
| cis-2,3-dimethylcyclohexanol | 15.2 |
| trans-2,3-dimethylcyclohexanol | 15.8 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound isomers.
Caption: Troubleshooting decision tree for chromatographic separation of this compound isomers.
References
Technical Support Center: Optimizing Yield in 2,3-Dimethylcyclohexanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2,3-dimethylcyclohexanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Troubleshooting Guides
This section is designed to help you troubleshoot common issues that may arise during the synthesis of this compound.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield is a common issue that can stem from several factors throughout the experimental process. Here’s a step-by-step guide to diagnosing and addressing the problem:
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Material: Impurities in the 2,3-dimethylcyclohexanone can interfere with the reaction. Ensure the starting material is pure by checking its physical properties or running a preliminary analytical test (e.g., GC-MS or NMR).
-
Reducing Agent Activity: Sodium borohydride (B1222165) (NaBH₄) can decompose over time, especially if exposed to moisture. Use a fresh, unopened container of NaBH₄ or test the activity of your current stock on a small scale with a simple ketone. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) has not been deactivated.
-
Molar Ratio: An incorrect molar ratio of the reducing agent to the ketone can lead to incomplete conversion. For NaBH₄ reductions, a molar ratio of 1:1 to 1.5:1 (ketone:NaBH₄) is typically recommended to ensure complete reaction.
-
-
Reaction Conditions:
-
Temperature Control: The reduction of ketones with NaBH₄ is typically carried out at low temperatures (0-25 °C) to control the reaction rate and minimize side reactions. Higher temperatures can lead to the formation of byproducts.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent Purity: The presence of water in the solvent can decompose NaBH₄. Use anhydrous solvents for the reaction.
-
-
Work-up and Purification:
-
Extraction Efficiency: Ensure efficient extraction of the product from the aqueous layer by using an appropriate solvent (e.g., diethyl ether or dichloromethane) and performing multiple extractions.
-
Purification Losses: Product can be lost during purification steps like distillation or column chromatography. Ensure proper technique and careful handling to minimize these losses.
-
Question: I have identified impurities in my final product. What are the likely side products and how can I remove them?
Answer:
The most common impurities in the synthesis of this compound are unreacted starting material, stereoisomers, and dehydration products.
-
Unreacted 2,3-Dimethylcyclohexanone: If the reaction is incomplete, the starting ketone will remain in the product mixture. This can be identified by IR spectroscopy (strong C=O stretch around 1715 cm⁻¹) or GC-MS.
-
Removal: Purification by column chromatography or fractional distillation can effectively separate the alcohol product from the more polar ketone.
-
-
Stereoisomers (cis/trans): The reduction of 2,3-dimethylcyclohexanone will produce a mixture of cis and trans isomers of this compound. The ratio of these isomers depends on the reducing agent and reaction conditions.
-
Separation: Separating these diastereomers can be challenging but may be achieved by careful column chromatography with an appropriate solvent system.
-
-
Dehydration Products (Alkenes): Under acidic conditions, particularly during work-up, the alcohol product can undergo dehydration to form 1,2-dimethylcyclohexene (B155917) or other isomeric alkenes.
-
Prevention: Avoid strongly acidic conditions during the work-up. Use a mild acid for quenching and neutralization steps.
-
Removal: Alkenes can be separated from the alcohol by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods are the reduction of 2,3-dimethylcyclohexanone using a chemical reducing agent like sodium borohydride (NaBH₄), and catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) with hydrogen gas.
Q2: How does the choice of reducing agent affect the stereochemistry of the product?
A2: The stereochemical outcome is influenced by the steric bulk of the reducing agent. Less hindered reagents like NaBH₄ can approach the carbonyl group from either face, leading to a mixture of cis and trans isomers. The exact ratio can be influenced by the solvent and temperature.
Q3: What analytical techniques are best for characterizing the product and assessing its purity?
A3: A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any side products by their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the this compound isomers and determine the isomeric ratio.
-
Infrared (IR) Spectroscopy: To confirm the conversion of the ketone (disappearance of the C=O peak) to an alcohol (appearance of a broad O-H peak).
Q4: Can I use lithium aluminum hydride (LiAlH₄) for this reduction?
A4: While LiAlH₄ is a powerful reducing agent that can reduce cyclohexanones, it is much more reactive and less selective than NaBH₄. It reacts violently with protic solvents like water and alcohols, requiring stricter anhydrous conditions and careful handling. For this synthesis, NaBH₄ is generally the safer and more convenient choice.
Data Presentation
The following tables summarize how different experimental parameters can influence the yield and stereoselectivity of this compound synthesis.
Table 1: Effect of Reducing Agent and Solvent on Stereoselectivity of Substituted Cyclohexanone Reduction
| Ketone | Reducing Agent | Solvent | Major Isomer | Isomer Ratio (Major:Minor) |
| 2-Methylcyclohexanone | NaBH₄ | Methanol | cis | 76:24 |
| 2-Methylcyclohexanone | NaBH₄ | Isopropanol | cis | 80:20 |
| 4-tert-Butylcyclohexanone | NaBH₄ | Methanol | trans | 86:14 |
| 4-tert-Butylcyclohexanone | LiAlH₄ | Diethyl Ether | trans | 92:8 |
Note: Data is for analogous substituted cyclohexanones and indicates general trends.
Table 2: General Effect of Reaction Conditions on Yield for Ketone Reductions
| Parameter | Condition Variation | Expected Impact on Yield | Rationale |
| Temperature (NaBH₄) | Low (0-25 °C) vs. High (>40 °C) | Higher at low temperatures | Minimizes side reactions and reagent decomposition. |
| Molar Ratio (Ketone:NaBH₄) | 1:0.5 vs. 1:1.5 | Higher with excess NaBH₄ | Ensures complete conversion of the starting material. |
| Catalyst (Hydrogenation) | Pd/C vs. PtO₂ | Varies with substrate | Different catalysts have different activities and selectivities. |
| H₂ Pressure (Hydrogenation) | Low (1 atm) vs. High (50 atm) | Generally higher at high pressure | Increases the concentration of hydrogen available for the reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylcyclohexanone (1.0 eq) in anhydrous methanol. Cool the flask to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the bubbling ceases.
-
Extraction: Add water to the flask and extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to obtain this compound.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
-
Catalyst Preparation: In a hydrogenation flask, suspend palladium on carbon (5 mol%) in ethanol.
-
Addition of Substrate: Add 2,3-dimethylcyclohexanone (1.0 eq) to the flask.
-
Hydrogenation: Connect the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeated three times). Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen gas and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by distillation or column chromatography as needed.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Simplified mechanism for the reduction of 2,3-dimethylcyclohexanone.
Technical Support Center: Minimizing Side Products in 2,3-Dimethylcyclohexanol Dehydration
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the acid-catalyzed dehydration of 2,3-dimethylcyclohexanol. The focus is on maximizing the yield of the desired alkene products while minimizing the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of this compound dehydration?
The acid-catalyzed dehydration of this compound is an elimination reaction (typically E1) that primarily follows Zaitsev's rule.[1][2] This rule predicts that the most stable, most substituted alkene will be the major product.[1][3] The expected major product is the trisubstituted alkene, 1,2-dimethylcyclohexene . Other possible products include the disubstituted alkenes 2,3-dimethylcyclohexene and methylenecyclohexane .[4]
Q2: What are the common side products and how do they form?
Common side products arise from the carbocation intermediate formed during the E1 mechanism.[5]
-
Rearrangement Products: The initial secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift.[4][6] This rearranged carbocation can then lose a proton to form different alkenes, such as methylenecyclohexane.[4] In some cases, more complex rearrangements like ring contractions can occur, though this is less common for this specific substrate.[7]
-
Ethers: At lower temperatures, the alcohol can act as a nucleophile and attack the carbocation intermediate, leading to the formation of a dimeric ether via an SN1 pathway.[8]
-
Polymers and Char: At excessively high temperatures or with highly concentrated strong acids like sulfuric acid, the alkene products can polymerize or decompose, leading to a black or brown tar-like substance.[9]
Q3: How does the choice of acid catalyst affect the reaction?
The choice of acid is critical for controlling the reaction outcome.
-
Phosphoric Acid (H₃PO₄): Often the preferred catalyst. It is a strong, non-nucleophilic acid that is less oxidizing than sulfuric acid, reducing the likelihood of charring.[5][10]
-
Sulfuric Acid (H₂SO₄): A very effective and strong dehydrating agent, but its powerful oxidizing properties can lead to unwanted side reactions, including polymerization and charring.[9]
-
Solid Acid Catalysts (e.g., Montmorillonite clay, Alumina): These can offer a "greener" alternative, simplifying product workup and sometimes providing better selectivity.[11][12] They can, for instance, favor the kinetic (Hofmann) product under certain conditions due to steric hindrance at the catalyst's surface.[3]
Q4: What is the effect of temperature on product distribution?
Temperature plays a crucial role in favoring elimination over substitution.
-
High Temperatures (100-180°C for secondary alcohols): Favor the desired E1 elimination pathway to form alkenes.[8]
-
Low Temperatures: Can favor the competing SN1 reaction, leading to the formation of ether byproducts.[8]
-
Excessive Heat: Can cause decomposition and polymerization of the alkene products.[9]
A common strategy is to perform the reaction at a temperature that allows for the fractional distillation of the lower-boiling alkene products as they form. This application of Le Chatelier's principle shifts the equilibrium toward the products and minimizes their exposure to the acidic conditions that could cause side reactions.[4][13]
Q5: My reaction mixture turned black. What happened and how can I prevent it?
A black or dark brown reaction mixture indicates charring or polymerization. This is typically caused by using temperatures that are too high or an acid catalyst that is too aggressive or concentrated (like sulfuric acid). To prevent this, consider the following:
-
Use a milder acid, such as 85% phosphoric acid, instead of concentrated sulfuric acid.
-
Maintain careful temperature control, ensuring the reaction does not overheat. Use a heating mantle with a temperature controller and a sand bath for even heat distribution.
-
If distilling the product as it forms, ensure the distillation head temperature does not exceed the boiling point of the desired alkenes.[14]
Troubleshooting Guide
Problem: Low yield of the desired alkene product.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress by collecting distillate until no more product is formed.[14] |
| Equilibrium Not Shifted | If the alkene products have a lower boiling point than the starting alcohol, use a fractional distillation setup to remove the products as they form.[4][13] This drives the reaction to completion. |
| Loss During Workup | Be careful during the aqueous wash and drying steps. Ensure layers are separated cleanly and the drying agent is thoroughly filtered off before final purification.[15] |
| Incorrect Temperature | The reaction temperature may be too low for efficient dehydration. For secondary alcohols, temperatures between 100-140°C are generally required.[8] |
Problem: The major product is not the expected Zaitsev product (1,2-dimethylcyclohexene).
| Possible Cause | Suggested Solution |
| Kinetic vs. Thermodynamic Control | Short reaction times or the use of certain heterogeneous catalysts (like alumina) can favor the formation of the kinetic (less stable) product, 3-methylcyclohexene.[3][16] To favor the thermodynamic Zaitsev product, ensure the reaction reaches equilibrium by allowing for a longer reaction time at an appropriate temperature. |
| Carbocation Rearrangement | A significant amount of rearrangement can lead to products like methylenecyclohexane.[4] While difficult to prevent entirely in an E1 reaction, using a less acidic catalyst or lower temperatures (while still favoring elimination) might slightly reduce the extent of rearrangement. |
| E2 Mechanism Dominance | While less common for secondary alcohols with non-bulky bases, if conditions somehow favor an E2 mechanism, the stereochemistry of the starting alcohol could influence the product ratio. However, acid-catalyzed dehydration predominantly follows an E1 pathway.[5] |
Problem: A significant amount of a higher-boiling point side product is observed.
| Possible Cause | Suggested Solution |
| Ether Formation | This indicates that the SN1 pathway is competing with the E1 pathway. This is the most likely cause if the reaction temperature was too low. Increase the reaction temperature to favor elimination.[8] |
| Polymerization | If the high-boiling residue is a viscous oil or solid, it is likely a polymer. This occurs if the alkene products are left in the hot acidic mixture for too long. Remove the alkenes via distillation as they are formed to prevent this.[4] |
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative)
| Catalyst | Temperature | Major Product | Minor Product(s) | Side Products | Rationale |
| 85% H₃PO₄ | ~150-160°C | 1,2-Dimethylcyclohexene (Zaitsev) | 2,3-Dimethylcyclohexene, Methylenecyclohexane | Minimal | Favors E1, thermodynamic control, less oxidizing.[5][16] |
| Conc. H₂SO₄ | >160°C | 1,2-Dimethylcyclohexene (Zaitsev) | Rearrangement Products | Significant charring/polymer | Strongly acidic and oxidizing, promotes extensive rearrangement and decomposition.[9] |
| Al₂O₃ (Alumina) | ~350-400°C | 1,2-Dimethylcyclohexene & 2,3-Dimethylcyclohexene | - | Minimal | Heterogeneous catalyst, can favor kinetic products due to surface interactions.[3] |
| 85% H₃PO₄ | <140°C | Unreacted Alcohol | Ether byproduct | Alkenes | Low temperature favors SN1 (ether formation) over E1 (alkene formation).[8] |
Experimental Protocols
Protocol: Dehydration of this compound using Phosphoric Acid
This protocol describes a standard laboratory procedure for the dehydration of this compound with fractional distillation to isolate the alkene products.
Materials:
-
This compound
-
85% Phosphoric acid (H₃PO₄)
-
Boiling chips
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
25 mL round-bottom flask
-
Fractional distillation column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask (e.g., test tube in an ice bath)
-
Heating mantle with controller
-
Separatory funnel
Procedure:
-
Setup: To a 25 mL round-bottom flask, add 6 mL of this compound, 5 mL of 85% phosphoric acid, and a few boiling chips.[14]
-
Apparatus Assembly: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[15]
-
Heating: Gently heat the flask using a heating mantle. The goal is to slowly bring the mixture to a boil.[14]
-
Distillation: Control the rate of heating to maintain a steady distillation rate. Collect the distillate that boils below 120°C. The expected products (1,2-dimethylcyclohexene, BP ~110-112°C) are lower boiling than the starting alcohol.[4] Continue distillation until a few milliliters of product have been collected and the temperature begins to drop or white fumes appear in the reaction flask.[14][15]
-
Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer with 10 mL of 5% sodium bicarbonate solution to neutralize any residual acid.[15] Carefully separate and discard the lower aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any remaining water.[14] Let it sit for 10-15 minutes.
-
Isolation: Carefully decant or filter the dried liquid product into a pre-weighed vial.
-
Analysis: Characterize the product mixture using Gas Chromatography (GC) to determine the relative percentages of the different alkene isomers formed.[4][14]
Visualizations
References
- 1. Ch 5 : Selectivity [chem.ucalgary.ca]
- 2. adichemistry.com [adichemistry.com]
- 3. PC GAMESS Tutorial: Dehydration Reaction, Part 1 [people.chem.ucsb.edu]
- 4. youtube.com [youtube.com]
- 5. Ch 5: Dehydration [chem.ucalgary.ca]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. lakeland.edu [lakeland.edu]
- 12. beyondbenign.org [beyondbenign.org]
- 13. Dehydration of an alcohol [cs.gordon.edu]
- 14. studylib.net [studylib.net]
- 15. www2.latech.edu [www2.latech.edu]
- 16. Dehydration of 2-Methylcyclohexanol [thecatalyst.org]
Technical Support Center: Troubleshooting 2,3-Dimethylcyclohexanol Reactions
Welcome to the technical support center for 2,3-dimethylcyclohexanol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products from the acid-catalyzed dehydration of this compound?
A1: The acid-catalyzed dehydration of this compound, a secondary alcohol, proceeds through an E1 mechanism involving a carbocation intermediate. The major product is typically the most stable alkene, which is the tetrasubstituted 1,2-dimethylcyclohexene, formed via a hydride shift. The direct elimination product, 3,4-dimethylcyclohexene, is generally a minor product. Other isomers may also be formed in smaller quantities.
Q2: Why is a hydride shift observed in this reaction?
A2: A hydride shift occurs to form a more stable carbocation intermediate. The initial protonation of the hydroxyl group and subsequent loss of water forms a secondary carbocation. A 1,2-hydride shift from an adjacent carbon can lead to the formation of a more stable tertiary carbocation, which then leads to the major product.[1]
Q3: What is the role of the acid catalyst in the dehydration of this compound?
A3: The acid catalyst, typically sulfuric acid or phosphoric acid, protonates the hydroxyl group of the alcohol. This converts the poor leaving group (-OH) into a good leaving group (-OH2+), facilitating the formation of the carbocation intermediate necessary for the elimination reaction to proceed.[2]
Q4: Can I use a different catalyst for this reaction?
A4: Yes, alternative catalysts can be used. For a greener approach, solid acid catalysts like Montmorillonite K10 clay can be employed. This catalyst is reusable and can lead to cleaner reactions as it minimizes the formation of side products often associated with strong mineral acids.
Q5: How does the stereochemistry of the starting material (cis- vs. trans-2,3-dimethylcyclohexanol) affect the product distribution?
A5: The stereochemistry of the starting alcohol can influence the product distribution, particularly in E2 reactions where a specific anti-periplanar geometry is required. In E1 reactions, which are more common for secondary alcohols like this compound under acidic conditions, the influence of the starting material's stereochemistry is less pronounced because the reaction proceeds through a planar carbocation intermediate. However, subtle differences in the rates of reaction and product ratios for cis and trans isomers have been observed in similar systems, such as 2-methylcyclohexanol.[3][4]
Troubleshooting Guides
This section addresses common issues encountered during the dehydration of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete reaction due to insufficient heating. 2. Loss of volatile product during the reaction or workup. 3. Catalyst is inactive or insufficient. | 1. Ensure the reaction temperature is maintained within the optimal range (typically 140-160°C for phosphoric acid). 2. Use an efficient condenser and collect the distillate in a receiver cooled in an ice bath. 3. Use fresh, concentrated acid catalyst. |
| Formation of a black, tarry residue | Charring of the organic material by the strong acid catalyst, especially at high temperatures. | 1. Use a less concentrated acid or switch to a milder catalyst like phosphoric acid. 2. Ensure the reaction temperature does not significantly exceed the recommended range. 3. Consider using a solid acid catalyst like Montmorillonite K10. |
| Product is contaminated with starting material | 1. Incomplete reaction. 2. Inefficient distillation. | 1. Increase the reaction time or temperature slightly. 2. Ensure the distillation is performed slowly and the temperature at the still head is monitored to not exceed the boiling point of the alkene products. |
| Unexpected peaks in GC-MS analysis | 1. Formation of rearrangement products other than the expected major isomer. 2. Presence of ether byproducts from a competing SN2 reaction. 3. Dimerization or polymerization of the alkene products. | 1. Analyze the mass spectra of the unexpected peaks to identify their structures. Carbocation rearrangements can lead to various isomers. 2. Lowering the reaction temperature can sometimes favor elimination over substitution. 3. Avoid excessively high temperatures and prolonged reaction times. |
Quantitative Data on Product Distribution
| Starting Material | Acid Catalyst | 1,2-dimethylcyclohexene (analogous) | 3,4-dimethylcyclohexene (analogous) & other isomers | Reference |
| cis-2-Methylcyclohexanol | 60% H₂SO₄ | Predominant Product | Minor Products | [3] |
| trans-2-Methylcyclohexanol (B1360119) | 60% H₂SO₄ | Major Product | Significant amounts of other isomers and rearrangement products | [3] |
| 2-Methylcyclohexanol (isomer mixture) | 85% H₃PO₄ | ~75-82% | ~18-25% | [5] |
Note: The product distribution can be influenced by factors such as reaction time, temperature, and the specific batch of catalyst used.
Experimental Protocols
Dehydration of this compound using Phosphoric Acid
This protocol is adapted from procedures for the dehydration of similar cyclic alcohols.[2][6]
Materials:
-
This compound
-
85% Phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask (50 mL)
-
Simple distillation apparatus (Hickman still or standard setup)
-
Heating mantle or sand bath
-
Separatory funnel
-
Erlenmeyer flasks
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a 50 mL round-bottom flask, add 5.0 g of this compound and 2.5 mL of 85% phosphoric acid.
-
Add a few boiling chips to the flask.
-
Set up a simple distillation apparatus. If using a standard setup, ensure the collection flask is cooled in an ice bath to minimize the loss of the volatile alkene products.
-
Heat the mixture gently to initiate the reaction and begin distillation. The optimal temperature for the reaction mixture is typically in the range of 140-160°C.
-
Collect the distillate, which will consist of the alkene products and water. The distillation should be stopped when the volume of the residue in the reaction flask becomes small or if charring is observed.
-
Transfer the distillate to a separatory funnel.
-
Wash the distillate with an equal volume of saturated sodium bicarbonate solution to neutralize any acidic impurities. Carefully vent the separatory funnel as carbon dioxide gas may be evolved.
-
Separate the aqueous layer (bottom) and discard it.
-
Wash the organic layer with an equal volume of water.
-
Separate the aqueous layer and transfer the organic layer (the alkene products) to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes.
-
Decant the dried liquid into a pre-weighed vial to determine the yield.
-
Analyze the product by GC-MS to determine the composition of the alkene mixture.
Visualizations
Reaction Mechanism: Dehydration of this compound
Caption: E1 mechanism for the dehydration of this compound.
Experimental Workflow
Caption: Workflow for the synthesis and analysis of alkenes.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low product yield.
References
Navigating the Scale-Up of 2,3-Dimethylcyclohexanol Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of 2,3-dimethylcyclohexanol production is critical for advancing research and development in various fields, including pharmaceuticals and materials science. However, transitioning from laboratory-scale synthesis to larger-scale production presents a unique set of challenges. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental and scale-up phases.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the synthesis and purification of this compound.
Synthesis: Catalytic Hydrogenation of 2,3-Dimethylcyclohexanone
The primary route for synthesizing this compound is the catalytic hydrogenation of 2,3-dimethylcyclohexanone. This process, while effective, can encounter several hurdles as the reaction scale increases.
Issue 1: Low or Inconsistent Product Yield
Question: My hydrogenation reaction is resulting in a low or inconsistent yield of this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low and inconsistent yields during the catalytic hydrogenation of 2,3-dimethylcyclohexanone can be attributed to several factors, primarily related to catalyst activity, reaction conditions, and mass transfer limitations.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Catalyst Poisoning: Ensure all reactants, solvents, and the hydrogen gas stream are free from impurities like sulfur compounds, carbon monoxide, or heavy metals, which can poison the catalyst (e.g., Palladium on Carbon - Pd/C). - Catalyst Leaching/Fouling: Inefficient agitation can lead to localized "hot spots" on the catalyst surface, causing deactivation. Ensure proper mixing to keep the catalyst suspended. Consider using a different catalyst support or a filter aid during filtration to prevent fines from contaminating the product. |
| Mass Transfer Limitations | - Gas-Liquid Mass Transfer: At larger scales, the efficient transfer of hydrogen from the gas phase to the liquid phase and subsequently to the catalyst surface becomes critical.[1] Increase agitation speed to improve gas dispersion. Consider using a reactor with better gas entrainment capabilities, such as a stirred-tank reactor with a hollow-shaft agitator.[2] - Liquid-Solid Mass Transfer: Inadequate mixing can also hinder the transport of the dissolved ketone to the catalyst surface. Optimize the stirrer design and speed to ensure the catalyst particles are well-suspended. |
| Sub-optimal Reaction Conditions | - Hydrogen Pressure: While higher pressure generally increases the reaction rate, an optimal pressure exists for each scale. Systematically vary the hydrogen pressure (e.g., from 1 to 10 bar) to find the sweet spot for your reactor setup.[3] - Temperature: Hydrogenation is an exothermic reaction.[2] Inadequate heat removal at larger scales can lead to temperature gradients and side reactions. Ensure your reactor's cooling system is sufficient and monitor the internal temperature closely. A lower reaction temperature might be necessary at a larger scale to control the exotherm. |
| Side Reactions | - Hydrogenolysis: At elevated temperatures and pressures, the C-O bond can be cleaved, leading to the formation of 2,3-dimethylcyclohexane. Optimize conditions to favor the reduction of the ketone over hydrogenolysis. - Incomplete Reduction: Insufficient reaction time or catalyst loading can lead to unreacted starting material. Monitor the reaction progress by GC-MS and ensure it goes to completion. |
Issue 2: Poor Stereoselectivity and Isomer Ratios
Question: The diastereomeric ratio of my this compound product is not what I expected or is inconsistent. How can I control the stereoselectivity of the hydrogenation?
Answer:
Controlling the stereoselectivity in the reduction of 2,3-dimethylcyclohexanone is crucial as different stereoisomers can have varying biological activities. The final isomer ratio is influenced by the catalyst, solvent, and reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Choice | - Catalyst Type: Different catalysts exhibit different selectivities. For instance, Raney Nickel might give a different isomer ratio compared to Pd/C. Experiment with various catalysts (e.g., PtO₂, Rh/C) to find one that favors the desired stereoisomer. - Catalyst Modifiers: The addition of certain additives or modifiers to the catalyst can influence the stereochemical outcome. |
| Solvent Effects | The polarity and coordinating ability of the solvent can affect the way the substrate adsorbs onto the catalyst surface. Screen a range of solvents with varying polarities (e.g., ethanol (B145695), ethyl acetate, hexane) to see the impact on the isomer ratio. |
| Reaction Temperature and Pressure | These parameters can influence the equilibrium between different isomers and the kinetics of their formation. A systematic study of the effect of temperature and pressure on the diastereomeric ratio is recommended. Lower temperatures often favor the thermodynamically more stable product. |
Purification: Separation of this compound Isomers
The separation of the different stereoisomers of this compound is a significant challenge due to their similar physical properties.
Issue 3: Difficulty in Separating Diastereomers
Question: I am struggling to separate the cis and trans isomers of this compound using standard purification techniques. What methods are most effective for large-scale separation?
Answer:
The close boiling points and similar polarities of this compound diastereomers make their separation challenging, especially at scale.[4]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Similar Physical Properties | - Fractional Distillation: While challenging, high-efficiency fractional distillation with a column having a large number of theoretical plates can be effective. This requires careful control of the reflux ratio and temperature gradient. - Preparative Chromatography: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase can be employed, although this is often more expensive for large quantities.[5] |
| Co-elution in Chromatography | - Method Development: If using chromatography, systematically screen different mobile phase compositions and stationary phases to optimize separation. Sometimes, derivatizing the alcohol to an ester can improve separation due to increased differences in the physical properties of the derivatives.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for producing this compound at an industrial scale?
A1: The most prevalent industrial method is the catalytic hydrogenation of 2,3-dimethylcyclohexanone. This is due to the high efficiency and atom economy of hydrogenation reactions. The choice of catalyst, typically a precious metal like palladium or platinum on a carbon support, is critical for achieving high yield and selectivity.[2]
Q2: How does heat transfer become a major challenge when scaling up this reaction?
A2: Catalytic hydrogenation is an exothermic process, meaning it releases heat.[2] At a small laboratory scale, this heat can easily dissipate. However, as the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[1] This can lead to a "runaway" reaction, where the temperature increases uncontrollably, leading to side reactions, catalyst deactivation, and potential safety hazards.[2] Therefore, careful reactor design with efficient cooling systems is paramount for large-scale production.
Q3: What are the primary safety concerns when scaling up the production of this compound?
A3: The primary safety concerns revolve around the use of high-pressure hydrogen gas and flammable solvents. Hydrogen is highly flammable and can form explosive mixtures with air. Proper ventilation, robust reactor design, and adherence to pressure safety protocols are essential.[6] Additionally, the catalyst, particularly Palladium on Carbon (Pd/C), can be pyrophoric (ignite spontaneously in air) when dry and saturated with hydrogen. Careful handling procedures, such as keeping the catalyst wet with solvent during filtration, are necessary to mitigate this risk.
Q4: How can I monitor the progress of the hydrogenation reaction at a large scale?
A4: Monitoring the reaction progress is crucial for ensuring completion and preventing the formation of byproducts. At a large scale, direct sampling can be challenging. Common methods include:
-
Hydrogen Uptake: Monitoring the rate of hydrogen consumption can provide a real-time indication of the reaction rate.
-
In-situ Spectroscopy: Techniques like in-situ FTIR (Fourier-Transform Infrared) spectroscopy can be used to monitor the disappearance of the ketone carbonyl peak and the appearance of the alcohol hydroxyl peak directly within the reactor.
-
Offline Analysis: Carefully taken samples can be analyzed offline using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the starting material, product, and any byproducts.
Q5: What are the options for purifying this compound if fractional distillation is not effective enough?
A5: If fractional distillation does not provide the desired purity, especially for separating stereoisomers, other techniques can be employed:
-
Preparative Chromatography: As mentioned earlier, preparative HPLC or SFC can provide high-purity isomers.
-
Crystallization: It may be possible to selectively crystallize one of the isomers or a derivative from a suitable solvent mixture. This often requires extensive screening of solvents and conditions.
-
Derivatization followed by Separation: Converting the alcohol isomers into esters or other derivatives can sometimes lead to compounds with more distinct physical properties, making them easier to separate by distillation or crystallization.[4] The desired alcohol isomer can then be regenerated from the separated derivative.
Quantitative Data Summary
The following tables provide representative data for the catalytic hydrogenation of 2,3-dimethylcyclohexanone to this compound at different scales. Note that these are illustrative values and optimal conditions will vary depending on the specific equipment and process parameters.
Table 1: Reaction Parameters and Yield at Different Scales
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Production Scale (1000 L) |
| Reactant (2,3-Dimethylcyclohexanone) | 100 g | 10 kg | 100 kg |
| Catalyst (5% Pd/C) | 1 g (1 wt%) | 100 g (1 wt%) | 1 kg (1 wt%) |
| Solvent (Ethanol) | 500 mL | 50 L | 500 L |
| Hydrogen Pressure | 5 bar | 8 bar | 10 bar |
| Temperature | 25 °C | 40 °C | 50 °C |
| Reaction Time | 4 hours | 6 hours | 8 hours |
| Typical Yield | 95% | 92% | 90% |
Table 2: Product Purity and Isomer Ratio (Typical GC-MS Analysis)
| Scale | Purity (before purification) | Diastereomeric Ratio (cis:trans) |
| Lab Scale | ~98% | 70:30 |
| Pilot Scale | ~96% | 68:32 |
| Production Scale | ~94% | 65:35 |
Experimental Protocols
Protocol 1: Lab-Scale Catalytic Hydrogenation of 2,3-Dimethylcyclohexanone
Materials:
-
2,3-Dimethylcyclohexanone (100 g, 0.79 mol)
-
5% Palladium on Carbon (Pd/C) (1.0 g, 50% wet)
-
Ethanol (500 mL)
-
Hydrogen gas
-
Nitrogen gas
-
Celite® for filtration
Procedure:
-
Reactor Setup: Assemble a 1 L stirred-tank autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
-
Inerting: Purge the reactor with nitrogen gas three times to remove any air.
-
Catalyst Charging: Under a gentle stream of nitrogen, carefully add the wet 5% Pd/C catalyst to the reactor.
-
Solvent and Reactant Addition: Add the ethanol to the reactor, followed by the 2,3-dimethylcyclohexanone.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor to 5 bar with hydrogen.
-
Reaction: Start stirring and maintain the temperature at 25 °C. Monitor the hydrogen uptake. The reaction is typically complete within 4 hours.
-
Work-up: Once the reaction is complete (no further hydrogen uptake), stop the stirring and vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet with solvent during filtration.
-
Solvent Removal: Remove the ethanol from the filtrate by rotary evaporation to obtain the crude this compound.
-
Analysis: Analyze the crude product by GC-MS to determine the yield and diastereomeric ratio.
Protocol 2: Pilot-Scale Fractional Distillation of this compound Isomers
Materials:
-
Crude this compound mixture (10 kg)
-
Fractional distillation unit with a high-efficiency packed column (e.g., 2-meter column with structured packing)
Procedure:
-
Apparatus Setup: Set up the fractional distillation unit, ensuring all connections are secure and the column is properly packed.
-
Charging the Still: Charge the crude this compound mixture into the reboiler.
-
Distillation:
-
Begin heating the reboiler to bring the mixture to a boil.
-
Once boiling commences, allow the column to equilibrate by running at total reflux for at least one hour. This allows the vapor-liquid equilibrium to be established throughout the column.
-
Slowly begin to collect the distillate at a controlled reflux ratio (e.g., 10:1, distillate collected:distillate returned to column).
-
Monitor the head temperature closely. Collect different fractions based on the temperature plateaus. The lower-boiling isomer will distill first.
-
-
Fraction Collection: Collect several fractions and analyze each by GC-MS to determine the isomer composition.
-
Combining Fractions: Combine the fractions that meet the desired purity specifications.
Visualizations
Diagram 1: Catalytic Hydrogenation Workflow
Caption: Workflow for the production of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield in hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. medium.com [medium.com]
- 5. Frontiers | Continuous Hydrogenation: Triphasic System Optimization at Kilo Lab Scale Using a Slurry Solution [frontiersin.org]
- 6. Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions | MDPI [mdpi.com]
Navigating Contradictory Data in 2,3-Dimethylcyclohexanol Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and contradictory data encountered during the dehydration and oxidation of 2,3-dimethylcyclohexanol. By understanding the underlying mechanistic principles and the influence of reaction conditions, researchers can better control their experiments and interpret their results.
Dehydration of this compound
The acid-catalyzed dehydration of this compound is a classic example of an E1 elimination reaction that can lead to a mixture of alkene products. The variability in reported product distributions often stems from the interplay of carbocation rearrangements, stereochemistry of the starting material, and the specific reaction conditions employed.
Frequently Asked Questions (FAQs) - Dehydration
Q1: Why am I getting a different major product than predicted by Zaitsev's rule?
A1: While Zaitsev's rule, which predicts the formation of the most substituted alkene, is a good general guideline, the dehydration of this compound is highly susceptible to carbocation rearrangements. The initially formed secondary carbocation can undergo a hydride shift to form a more stable tertiary carbocation, leading to the formation of 1,2-dimethylcyclohexene (B155917) as the major product, even though 2,3-dimethylcyclohex-1-ene might be expected as a direct elimination product.[1][2] The extent of this rearrangement is sensitive to the reaction conditions.
Q2: My GC-MS analysis shows multiple alkene products. What are they and why did they form?
A2: The acid-catalyzed dehydration of this compound can yield a mixture of isomeric alkenes. The most commonly observed products are:
-
1,2-Dimethylcyclohexene: Often the major product, formed via a 1,2-hydride shift to a more stable tertiary carbocation.[1]
-
2,3-Dimethylcyclohex-1-ene: The direct E1 elimination product without rearrangement.
-
1,6-Dimethylcyclohexene: Can also be formed from the rearranged tertiary carbocation.
The relative amounts of these products are influenced by the choice of acid catalyst, reaction temperature, and reaction time.[3][4]
Q3: Does the stereochemistry of the starting this compound (cis vs. trans) affect the product distribution?
A3: Yes, the stereochemistry of the starting alcohol can significantly impact the product ratio. Studies on the analogous 2-methylcyclohexanol (B165396) show that the cis and trans isomers can lead to different product distributions.[3][4] This is because the stereochemical arrangement of the leaving group (the protonated hydroxyl group) and the adjacent hydrogens influences the ease of elimination and the propensity for rearrangement. For E1 reactions, while both isomers proceed through a carbocation intermediate, the initial conformation of the starting material can influence the distribution of products, especially under kinetically controlled conditions.[5][6]
Q4: I'm observing a low yield of alkene products. What are the possible reasons and how can I improve it?
A4: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have reached completion. Ensure adequate heating and reaction time.
-
Side reactions: Strong acids like sulfuric acid can cause polymerization of the alkene products, leading to tar formation. Using a less corrosive acid like phosphoric acid can minimize this.[7]
-
Loss during workup: The alkene products are volatile. Ensure efficient condensation during distillation and careful handling during extraction steps.
To improve the yield, consider using a milder acid catalyst like phosphoric acid and carefully controlling the distillation to remove the alkene product as it forms, which shifts the equilibrium towards the products.
Troubleshooting Guide - Dehydration
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected major product (e.g., more 2,3-dimethylcyclohex-1-ene than 1,2-dimethylcyclohexene) | Reaction conditions favor kinetic control (lower temperature, shorter reaction time), minimizing carbocation rearrangement. | Increase reaction temperature and/or prolong the reaction time to favor the thermodynamically more stable rearranged product (1,2-dimethylcyclohexene). |
| Significant amount of tar or dark-colored residue | Polymerization of the alkene products, often catalyzed by strong, oxidizing acids like concentrated sulfuric acid. | Use a non-oxidizing acid catalyst such as phosphoric acid.[7] Ensure the reaction temperature is not excessively high. |
| Broad or overlapping peaks in GC analysis | Poor separation of isomeric products. | Optimize the GC temperature program. Use a longer column or a column with a different stationary phase for better resolution. |
| Presence of unreacted alcohol in the product | Incomplete reaction or inefficient distillation. | Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Check the efficiency of the distillation setup. |
Experimental Protocols - Dehydration
Protocol 1: Dehydration using Phosphoric Acid
-
Place 10 mL of this compound in a 50 mL round-bottom flask.
-
Carefully add 5 mL of 85% phosphoric acid to the flask and swirl to mix.[8]
-
Set up a simple distillation apparatus, with the round-bottom flask as the distilling flask and a cooled receiving flask.
-
Heat the mixture gently to initiate the dehydration.
-
Collect the distillate, which will be a mixture of alkenes and water, until no more product distills over.
-
Wash the distillate with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution.
Quantitative Data Summary (Dehydration of 2-Methylcyclohexanol with H₂SO₄)
Note: Specific quantitative data for this compound is limited in the reviewed literature. The following data for the closely related 2-methylcyclohexanol provides a useful reference.
| Starting Isomer | 1-Methylcyclohexene (%) | 3-Methylcyclohexene (%) | Other Products (%) | Reference |
| cis-2-methylcyclohexanol | Predominant Product | Minor Product | - | [3][4] |
| trans-2-methylcyclohexanol | Component of a complex mixture | Component of a complex mixture | Isomeric alcohols, 4-methylcyclohexene, 1-ethylcyclopentene | [3][4] |
Visualization of Dehydration Pathways
References
- 1. homework.study.com [homework.study.com]
- 2. organic chemistry - Mechanism for acid-catalyzed dehydration of 2,3-dimethylcyclopentanol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. ERIC - EJ936776 - Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS), Journal of Chemical Education, 2011-May [eric.ed.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Stereoselectivity of E1 Reactions [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Lab Report On The Dehydration Reaction Of 2 Methylcyclohexanol And Phosphoric Acid - 1252 Words | Bartleby [bartleby.com]
kinetic vs thermodynamic control in 2,3-dimethylcyclohexanol reactions
Welcome to the technical support center for experiments involving 2,3-dimethylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the kinetic and thermodynamic control of reactions such as dehydration and oxidation of this compound.
Frequently Asked Questions (FAQs)
Dehydration of this compound
-
Q1: What are the expected major products from the acid-catalyzed dehydration of this compound?
-
A1: The acid-catalyzed dehydration of this compound, a secondary alcohol, proceeds via an E1 mechanism.[1][2] This involves the formation of a carbocation intermediate, which can then eliminate a proton to form a mixture of alkene isomers. The major products are typically the more substituted alkenes, following Zaitsev's rule.[3][4] The expected products are 1,2-dimethylcyclohexene (B155917) and 2,3-dimethylcyclohexene. Due to the potential for carbocation rearrangements (hydride shifts), other isomers might also be formed.
-
-
Q2: How do reaction conditions influence the product distribution in the dehydration of this compound?
-
A2: The product distribution is primarily governed by the principles of kinetic and thermodynamic control. Lower reaction temperatures favor the kinetic product, which is the product that is formed fastest (lowest activation energy). Higher reaction temperatures favor the thermodynamic product, which is the most stable product.[3] For alkene stability, more substituted double bonds are generally more stable.
-
-
Q3: Which is the kinetic and which is the thermodynamic product in the dehydration of this compound?
Oxidation of this compound
-
Q4: What is the expected product from the oxidation of this compound?
-
Q5: Is there a difference between using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) and a strong oxidizing agent like chromic acid?
-
Q6: Does the concept of kinetic vs. thermodynamic control apply to the oxidation of this compound?
-
A6: Generally, the oxidation of a secondary alcohol to a ketone is a straightforward transformation with a single primary product. The reaction is typically not reversible under standard oxidizing conditions, and there are no competing pathways leading to different stable isomers. Therefore, the concepts of kinetic and thermodynamic control are not usually a major consideration in the same way they are for elimination reactions like dehydration.
-
Troubleshooting Guides
Dehydration of this compound
| Problem | Possible Cause(s) | Solution(s) |
| Low or no alkene product yield | Incomplete reaction due to insufficient heating or catalyst. | Ensure the reaction is heated to the appropriate temperature (e.g., 100-140°C for secondary alcohols).[2] Verify the concentration and amount of the acid catalyst. |
| Loss of product during distillation. | Carefully monitor the distillation temperature to prevent co-distillation of the starting alcohol. Ensure the collection flask is adequately cooled. | |
| Product is contaminated with starting material | Distillation temperature was too high. | Maintain the distillation temperature below the boiling point of this compound. |
| Incomplete reaction. | Increase the reaction time or temperature to drive the reaction to completion. | |
| Unexpected alkene isomers are the major products | Carbocation rearrangement. | This is inherent to the E1 mechanism. Lowering the reaction temperature might slightly favor the product from the initial carbocation, but rearrangements are difficult to prevent completely. |
| Polymerization of the alkene product | Residual acid in the distilled product. | Wash the distillate with a dilute solution of sodium bicarbonate to neutralize any remaining acid.[9] |
Oxidation of this compound
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete oxidation (starting material remains) | Insufficient oxidizing agent. | Use a slight excess of the oxidizing agent to ensure complete conversion. |
| Low reaction temperature. | Ensure the reaction is maintained at the appropriate temperature for the chosen oxidizing agent. | |
| Formation of side products | Over-oxidation (less common with secondary alcohols). | Use a milder oxidizing agent like PCC.[7] |
| Reaction with other functional groups in the molecule. | Protect other sensitive functional groups before carrying out the oxidation. | |
| Difficult product isolation | Emulsion formation during workup. | Add a saturated brine solution to help break the emulsion. |
| Product is water-soluble. | Perform multiple extractions with an appropriate organic solvent. |
Data Presentation
Product Distribution in the Dehydration of 2-Methylcyclohexanol (B165396) (Analogue for this compound)
Note: The following data is for the dehydration of 2-methylcyclohexanol and serves as an illustrative example of how temperature affects product distribution in the dehydration of a substituted cyclohexanol.
| Reaction Temperature | 1-Methylcyclohexene (Thermodynamic Product) (%) | 3-Methylcyclohexene (B1581247) (Kinetic Product) (%) |
| Low Temperature (e.g., 0 °C) | Minor Product | Major Product |
| High Temperature (e.g., >40 °C) | Major Product | Minor Product |
Experimental Protocols
1. Acid-Catalyzed Dehydration of this compound
-
Objective: To synthesize a mixture of dimethylcyclohexene isomers from this compound via acid-catalyzed dehydration.
-
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Boiling chips
-
-
Procedure:
-
To a round-bottom flask, add 10 mL of this compound and a few boiling chips.
-
Carefully add 2.5 mL of concentrated sulfuric acid or 5 mL of 85% phosphoric acid to the flask while swirling.
-
Set up a simple distillation apparatus with the round-bottom flask as the distilling flask.
-
Heat the mixture gently. The alkene products have lower boiling points than the starting alcohol and will distill as they are formed.[10] Collect the distillate in a receiving flask cooled in an ice bath.
-
Continue the distillation until no more product distills over.
-
Transfer the distillate to a separatory funnel and wash it with 10 mL of 5% sodium bicarbonate solution to neutralize any residual acid.[9]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Characterize the product mixture using gas chromatography-mass spectrometry (GC-MS) to determine the ratio of the alkene isomers.
-
2. Oxidation of this compound with Pyridinium Chlorochromate (PCC)
-
Objective: To synthesize 2,3-dimethylcyclohexanone from this compound using PCC.
-
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)[11]
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous diethyl ether
-
-
Procedure:
-
In a round-bottom flask, suspend PCC (1.5 equivalents) in dichloromethane.
-
Add a solution of this compound (1 equivalent) in dichloromethane to the PCC suspension dropwise with stirring.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, add anhydrous diethyl ether to the reaction mixture and stir.
-
Pass the mixture through a short column of silica gel to filter out the chromium byproducts.
-
Wash the silica gel with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent by rotary evaporation to obtain the crude 2,3-dimethylcyclohexanone.
-
The product can be further purified by distillation or column chromatography.
-
Mandatory Visualizations
Caption: Reaction pathway for the acid-catalyzed dehydration of this compound.
Caption: Experimental workflow for the dehydration of this compound.
Caption: Experimental workflow for the oxidation of this compound.
References
- 1. Elimination Dehydration - Chad's Prep® [chadsprep.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwosh.edu [uwosh.edu]
- 4. Zaytsev's rule - Wikipedia [en.wikipedia.org]
- 5. studymind.co.uk [studymind.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. youtube.com [youtube.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Diastereoselective Reactions of 2,3-Dimethylcyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving diastereoselectivity in reactions involving 2,3-dimethylcyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in reactions with this compound?
A1: The diastereoselectivity is primarily governed by the conformational preferences of the cyclohexane (B81311) ring and the steric hindrance posed by the two methyl groups and the hydroxyl group. The relative orientation of these substituents (axial vs. equatorial) dictates the accessibility of the reacting faces of the molecule to incoming reagents. For cis- and trans-2,3-dimethylcyclohexanol, the chair conformations will present different steric environments, leading to different facial selectivities. In many cases, bulky substituents prefer an equatorial position to minimize steric strain.[1][2]
Q2: How does the choice of reagent impact the diastereomeric ratio (d.r.)?
A2: The size and nature of the reagent are critical. Bulky reagents will preferentially attack the less sterically hindered face of the this compound ring. For instance, in an epoxidation reaction, a bulky epoxidizing agent will favor the face opposite to the larger or more sterically demanding substituents.[3] Furthermore, the use of chiral reagents or catalysts can induce or enhance diastereoselectivity by creating diastereomeric transition states with significant energy differences.
Q3: Can temperature significantly affect the diastereoselectivity of my reaction?
A3: Yes, temperature is a crucial parameter. Lowering the reaction temperature often enhances diastereoselectivity.[4] This is because the transition states leading to different diastereomers will have different energies, and at lower temperatures, the reaction is more likely to proceed through the lower energy transition state, thus favoring the formation of one diastereomer. Conversely, higher temperatures can provide enough energy to overcome these small energy barriers, leading to a mixture of products.[5]
Q4: My reaction is giving a nearly 1:1 mixture of diastereomers. What is the first thing I should investigate?
A4: A 1:1 diastereomeric ratio suggests that the two faces of the reacting center are electronically and sterically very similar from the perspective of the incoming reagent, or that the reaction conditions are not optimized for selectivity. The first step should be to re-evaluate the steric environment of your specific this compound isomer. Consider if a change in solvent or a significant reduction in reaction temperature could favor one transition state over the other.[3][4]
Troubleshooting Guides
Issue 1: Poor Diastereomeric Ratio (d.r. < 5:1)
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Lower the reaction temperature. Reactions run at -78 °C often show significantly improved selectivity compared to those at room temperature.[4] |
| Suboptimal Solvent | The solvent can influence the effective steric bulk of the reactants and stabilize certain transition states. Screen a range of solvents with varying polarities. Non-polar solvents like toluene (B28343) or benzene (B151609) are often used.[4] |
| Sterically Undemanding Reagent | Switch to a bulkier reagent to amplify the steric differences between the two faces of the substrate. |
| Achiral Catalyst/Reagent | Employ a chiral catalyst or a chiral auxiliary to induce or enhance facial selectivity. |
| Incorrect Stoichiometry | In reactions involving Lewis acids or other catalysts, ensure the stoichiometry is correct. Titrate solutions of reagents like Lewis acids before use to confirm their concentration.[4] |
Issue 2: Low Yield of the Desired Diastereomer
| Possible Cause | Suggested Solution |
| Presence of Impurities | Ensure all reagents and solvents are pure and dry. Traces of water can deactivate catalysts or lead to side reactions.[4] Use freshly distilled solvents. |
| Deactivated Catalyst | Use a fresh, high-purity catalyst. For reactions sensitive to air or moisture, ensure proper inert atmosphere techniques are used.[4] |
| Side Reactions | The formation of byproducts can consume starting material and lower the yield. Consider slowing the addition of reagents or using a more selective catalyst. The presence of acidic impurities can sometimes be neutralized by adding anhydrous magnesium oxide (MgO).[4] |
| Reversible Reaction | Some reactions are reversible, and higher temperatures can favor the starting materials.[5] Ensure the reaction goes to completion at the optimal temperature before workup. |
Experimental Protocols
General Protocol for a Diastereoselective Reaction at Low Temperature
This protocol provides a general framework. Specific concentrations, reagents, and reaction times will need to be optimized for your particular transformation.
-
Glassware Preparation: Ensure all glassware is scrupulously cleaned and dried in an oven overnight. Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Use freshly distilled and anhydrous solvents. If using a Lewis acid or organometallic reagent, ensure its concentration is accurately known, for example, by titration.[4]
-
Reaction Setup: Dissolve the this compound substrate in the chosen anhydrous solvent in the reaction flask.
-
Cooling: Cool the reaction mixture to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Reagent Addition: Slowly add the reagent (e.g., organometallic compound, reducing agent, or electrophile) to the cooled solution of the substrate. The rate of addition should be controlled to maintain the low temperature and minimize side reactions.
-
Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it at the low temperature by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride solution).
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Workup and Purification: Allow the mixture to warm to room temperature. Perform an aqueous workup to remove inorganic salts and water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Analysis: Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC analysis.
Data Presentation
Table 1: Effect of Lewis Acid Additives on Diastereomeric Ratio (Illustrative Example)
The following table, adapted from a study on a related system, illustrates how additives can influence diastereoselectivity. A similar screening approach can be applied to reactions with this compound.
| Entry | Additive (1.1 equiv) | Diastereomeric Ratio (A:B) | Yield (%) |
| 1 | None | 1 : 1.1 | 65 |
| 2 | LiBr | 2.1 : 1 | 78 |
| 3 | MgBr₂·OEt₂ | 1 : 1.2 | 60 |
| 4 | ZnCl₂ | No Reaction | 0 |
| 5 | CeCl₃ | 1 : 1 | 55 |
Data is illustrative and based on analogous systems reported in the literature.[5][6]
Visualizations
Logical Workflow for Troubleshooting Poor Diastereoselectivity
Caption: Troubleshooting decision tree for poor diastereoselectivity.
General Experimental Workflow for Optimizing Diastereoselectivity
Caption: General workflow for optimizing stereoselective reactions.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions [cureffi.org]
- 4. benchchem.com [benchchem.com]
- 5. Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
stability of 2,3-dimethylcyclohexanol under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dimethylcyclohexanol, with a focus on its stability and reactivity under acidic conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of alkene product | Incomplete reaction. | Ensure the reaction is heated to a sufficient temperature to allow for distillation of the alkene products as they form. This will drive the equilibrium towards the products. |
| Loss of product during workup. | Minimize transfers of the product. Ensure all glassware is properly sealed during extraction and drying steps. | |
| Insufficient acid catalyst. | Ensure the correct molar ratio of acid catalyst to the alcohol is used. Phosphoric acid or sulfuric acid are commonly used. | |
| Formation of unexpected side products | Carbocation rearrangements. | The intermediate carbocation can undergo hydride or alkyl shifts to form more stable carbocations, leading to a mixture of alkene isomers. This is an inherent feature of the reaction mechanism. |
| Polymerization of alkene products. | Avoid excessively high temperatures or prolonged reaction times, which can promote polymerization. Distill the alkene product as it is formed. | |
| Ether formation. | If the reaction temperature is too low, an intermolecular reaction between two alcohol molecules can occur to form an ether (Williamson ether synthesis). Ensure the temperature is high enough for dehydration. | |
| Product is contaminated with starting material | Incomplete distillation. | Ensure the distillation is carried out until no more alkene is collected. The boiling points of the alkene products are significantly lower than the starting alcohol. |
| Insufficient heating. | The reaction may not have gone to completion. Increase the reaction time or temperature slightly. | |
| Product is contaminated with acid | Inadequate neutralization during workup. | Wash the collected distillate with a mild base, such as sodium bicarbonate solution, to neutralize any residual acid catalyst. |
| Difficulty in characterizing the product mixture | Isomeric products have similar properties. | Use gas chromatography-mass spectrometry (GC-MS) for effective separation and identification of the different alkene isomers formed. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the acid-catalyzed dehydration of this compound?
A1: The expected major product is 1,2-dimethylcyclohexene. This is due to the reaction proceeding through a carbocation intermediate that rearranges to the most stable tertiary carbocation, followed by elimination to form the most substituted and therefore most stable alkene, in accordance with Zaitsev's rule.[1][2]
Q2: What is the mechanism of the acid-catalyzed dehydration of this compound?
A2: The reaction proceeds via an E1 (elimination, unimolecular) mechanism. The steps are:
-
Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water).
-
Loss of water to form a secondary carbocation.
-
A 1,2-hydride shift to form a more stable tertiary carbocation.
-
Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form the alkene.[3]
Q3: Why does a rearrangement occur during the dehydration of this compound?
A3: A rearrangement, specifically a hydride shift, occurs to increase the stability of the carbocation intermediate. The initially formed secondary carbocation rearranges to a more stable tertiary carbocation. This is a common occurrence in reactions involving carbocation intermediates.[3][4]
Q4: What reaction conditions favor the dehydration of this compound?
A4: Dehydration is favored by using a strong, non-nucleophilic acid catalyst (e.g., sulfuric acid or phosphoric acid) and heating the reaction mixture to distill the alkene products as they form. This application of Le Chatelier's principle drives the equilibrium towards the products.[4]
Q5: How can I analyze the product mixture of the dehydration reaction?
A5: Gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) are the most effective techniques for separating and identifying the different alkene isomers in the product mixture. The relative peak areas in the gas chromatogram can be used to determine the product distribution.
Quantitative Data on Product Distribution
| Starting Material | Acid Catalyst | Temperature (°C) | Major Product(s) | Minor Product(s) | Reference |
| cis-2-Methylcyclohexanol | 60% H₂SO₄ | 78-80 | 1-Methylcyclohexene | 3-Methylcyclohexene, 4-Methylcyclohexene | [5] |
| trans-2-Methylcyclohexanol | 60% H₂SO₄ | 78-80 | 1-Methylcyclohexene, 3-Methylcyclohexene, 4-Methylcyclohexene | 1-Ethylcyclopentene (ring contraction product) | [5] |
Note: This data is for 2-methylcyclohexanol (B165396) and serves as an illustrative example of the types of products and factors influencing the reaction.
Experimental Protocol: Acid-Catalyzed Dehydration of this compound
This protocol is adapted from established procedures for the dehydration of cyclic alcohols.
Materials:
-
This compound
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Boiling chips
-
Round-bottom flask
-
Distillation apparatus (condenser, receiving flask)
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Separatory funnel
-
Erlenmeyer flask
-
Heating mantle or sand bath
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound and a catalytic amount of 85% phosphoric acid (or concentrated sulfuric acid) along with a few boiling chips.
-
Distillation: Assemble a simple distillation apparatus. Heat the flask gently using a heating mantle or sand bath. The alkene products, having lower boiling points than the starting alcohol, will distill over along with water. Collect the distillate in a receiving flask cooled in an ice bath.
-
Workup:
-
Transfer the distillate to a separatory funnel.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid. Carefully vent the separatory funnel to release any CO₂ produced.
-
Separate the organic layer (top layer) from the aqueous layer (bottom layer).
-
Wash the organic layer with water.
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
-
Drying: Add anhydrous sodium sulfate to the organic layer to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Isolation: Decant or filter the dried liquid into a pre-weighed vial to obtain the final product mixture.
-
Analysis: Analyze the product mixture using gas chromatography-mass spectrometry (GC-MS) to identify the different alkene isomers and determine their relative abundance.
Visualizations
Caption: Reaction mechanism for the acid-catalyzed dehydration of this compound.
Caption: Experimental workflow for the synthesis and analysis of alkenes from this compound.
References
- 1. youtube.com [youtube.com]
- 2. homework.study.com [homework.study.com]
- 3. Dehydration of an alcohol [cs.gordon.edu]
- 4. Experiment #5 [sas.upenn.edu]
- 5. ERIC - EJ936776 - Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS), Journal of Chemical Education, 2011-May [eric.ed.gov]
Technical Support Center: Analysis of 2,3-Dimethylcyclohexanol by NMR
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are identifying impurities in 2,3-dimethylcyclohexanol using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for pure this compound?
A1: The ¹H NMR spectrum of this compound, a mixture of diastereomers, will exhibit complex signals. The key regions to observe are:
-
-CH-OH (methine proton): A multiplet typically found between 3.0 and 4.0 ppm. The chemical shift and multiplicity of this signal are highly dependent on the stereochemistry (cis/trans) of the molecule.
-
Cyclohexane ring protons (-CH₂- and -CH-): A series of overlapping multiplets in the upfield region, generally between 1.0 and 2.2 ppm.
-
Methyl protons (-CH₃): Doublets located further upfield, typically between 0.8 and 1.2 ppm. The exact chemical shifts will vary between diastereomers.
-
Hydroxyl proton (-OH): A broad singlet that can appear over a wide range of chemical shifts (typically 1.5-4.5 ppm), depending on concentration, solvent, and temperature.
Q2: My NMR spectrum shows unexpected peaks. What are the common impurities I should consider?
A2: Unexpected signals in your spectrum can arise from several sources, including residual solvents from the reaction or purification, unreacted starting materials, or byproducts from the synthesis.
Common Synthesis Routes and Potential Impurities:
-
Reduction of 2,3-dimethylcyclohexanone:
-
Unreacted 2,3-dimethylcyclohexanone: Look for a characteristic carbonyl signal in the ¹³C NMR spectrum (around 210-215 ppm) and the absence of a hydroxyl proton signal in the ¹H NMR spectrum. The α-protons to the carbonyl group in the ketone will also have a distinct downfield shift compared to the alcohol.
-
Diastereomers of this compound: The reduction can produce a mixture of cis and trans isomers, which are technically diastereomers. Their presence is often expected and can be identified by sets of slightly different chemical shifts for the methyl and methine protons.
-
-
Hydration of 2,3-dimethylcyclohexene:
-
Unreacted 2,3-dimethylcyclohexene: The presence of vinylic proton signals (typically 5.0-6.0 ppm) in the ¹H NMR spectrum is a clear indication of unreacted starting material.
-
Isomeric Alcohol Byproducts: Acid-catalyzed hydration can lead to carbocation rearrangements, resulting in the formation of other dimethylcyclohexanol isomers (e.g., 3,4-dimethylcyclohexanol). This may present as extra, unanticipated methyl or methine signals.
-
Common Solvent and Reagent Impurities:
Refer to the table below for the characteristic ¹H NMR signals of common laboratory solvents.
Q3: How can I confirm the signal from the -OH proton?
A3: To definitively identify the hydroxyl proton signal, you can perform a D₂O exchange . Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the ¹H NMR spectrum. The -OH proton will exchange with a deuterium atom, causing the -OH peak to disappear or significantly decrease in intensity.
Q4: The methyl region of my spectrum is more complex than expected. What could this indicate?
A4: A complex methyl region with more than two doublets suggests the presence of multiple stereoisomers (diastereomers) of this compound. Each diastereomer will have a unique set of chemical shifts for its methyl groups. If the synthesis was expected to be stereoselective, this could indicate incomplete stereocontrol. Alternatively, it could point to the presence of rearranged isomeric byproducts if the synthetic route involved carbocation intermediates.
Data Presentation: ¹H NMR Chemical Shifts of this compound and Potential Impurities
The following tables summarize the expected ¹H NMR chemical shifts for this compound and common impurities in CDCl₃. Note that chemical shifts can vary depending on the solvent, concentration, and temperature.
Table 1: Approximate ¹H NMR Chemical Shifts of this compound and Related Compounds
| Compound | Functional Group | Approximate Chemical Shift (ppm) | Multiplicity |
| This compound | -CH-OH | 3.0 - 4.0 | Multiplet |
| Ring -CH₂-, -CH- | 1.0 - 2.2 | Multiplets | |
| -CH₃ | 0.8 - 1.2 | Doublets | |
| -OH | 1.5 - 4.5 | Broad Singlet | |
| 2,3-Dimethylcyclohexanone | α-Protons to C=O | 2.0 - 2.5 | Multiplets |
| Ring -CH₂- | 1.5 - 2.0 | Multiplets | |
| -CH₃ | 0.9 - 1.3 | Doublets | |
| 2,3-Dimethylcyclohexene | Vinylic -CH= | ~5.4 | Broad Singlet |
| Allylic -CH- | ~2.0 | Multiplet | |
| Ring -CH₂- | 1.4 - 1.9 | Multiplets | |
| -CH₃ | ~1.0 and ~1.6 | Singlets/Doublets |
Table 2: ¹H NMR Chemical Shifts of Common Laboratory Solvents and Impurities
| Impurity | Chemical Shift (ppm in CDCl₃) | Multiplicity |
| Water (H₂O) | ~1.56 | Singlet |
| Acetone | ~2.17 | Singlet |
| Dichloromethane | ~5.30 | Singlet |
| Diethyl Ether | ~3.48 (q), ~1.21 (t) | Quartet, Triplet |
| Ethyl Acetate | ~4.12 (q), ~2.05 (s), ~1.26 (t) | Quartet, Singlet, Triplet |
| Hexane | ~1.25, ~0.88 | Multiplets |
| Toluene | ~7.2 (m), ~2.35 (s) | Multiplet, Singlet |
Experimental Protocols
Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.
-
Dissolution: Gently swirl the vial to ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To remove any particulate matter, you can filter the solution through a small plug of cotton or glass wool placed in the pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
D₂O Exchange for Identification of -OH Protons
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Carefully add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube and gently invert it several times to ensure thorough mixing.
-
Re-acquire Spectrum: Place the sample back into the spectrometer and acquire a new ¹H NMR spectrum. The signal corresponding to the -OH proton should have disappeared or be significantly reduced in intensity.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying unknown peaks in the ¹H NMR spectrum of this compound.
Caption: A workflow for troubleshooting unexpected signals in a ¹H NMR spectrum.
Technical Support Center: Overcoming Challenges in 2,3-Dimethylcyclohexanol Crystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of 2,3-dimethylcyclohexanol. Our aim is to equip researchers with the necessary information to optimize their crystallization processes, improve yield and purity, and effectively separate diastereomers.
I. Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| No Crystal Formation | 1. Solution is too dilute (subsaturated). 2. Inappropriate solvent system. 3. Cooling rate is too slow. | 1. Concentrate the solution by slowly evaporating the solvent. 2. Screen for alternative solvents or solvent mixtures. A good solvent will dissolve the compound when hot but have low solubility when cold. 3. Increase the cooling rate or place the solution in a colder environment (e.g., ice bath, freezer). |
| Oiling Out | 1. Solution is too concentrated (supersaturated). 2. Cooling is too rapid. 3. High impurity levels. | 1. Add a small amount of warm solvent to dissolve the oil, then allow to cool slowly. 2. Decrease the cooling rate. Allow the solution to cool to room temperature before further cooling. 3. Consider a pre-purification step (e.g., column chromatography) to remove significant impurities. |
| Poor Crystal Yield | 1. Too much solvent used. 2. Significant solubility of the desired isomer in the cold solvent. 3. Incomplete crystallization. | 1. Reduce the amount of solvent used for dissolution. 2. Evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals. 3. Extend the crystallization time at low temperature. |
| Low Diastereomeric Purity | 1. Co-crystallization of both diastereomers. 2. Inefficient separation due to similar solubilities. 3. Entrapment of mother liquor containing the undesired isomer. | 1. Perform recrystallization of the obtained crystals. 2. Optimize the solvent system to maximize the solubility difference between the diastereomers. 3. Ensure efficient filtration and washing of the crystals with a small amount of cold, fresh solvent. |
| Inconsistent Results | 1. Variations in starting material composition. 2. Inconsistent cooling profiles. 3. Atmospheric moisture affecting crystallization. | 1. Analyze the starting material ratio of diastereomers before each experiment. 2. Use a programmable cooling bath for precise temperature control. 3. Conduct experiments under an inert atmosphere (e.g., nitrogen or argon). |
II. Frequently Asked Questions (FAQs)
Q1: What are the key physical properties to consider when developing a crystallization protocol for this compound diastereomers?
A1: The most critical properties are the melting points and solubility profiles of the individual cis and trans diastereomers in various solvents. A significant difference in the melting points can indicate that a eutectic system is less likely to form, which simplifies separation. The ideal solvent is one in which one diastereomer is significantly less soluble than the other at a given temperature, allowing for selective crystallization.
Hypothetical Physical Properties for this compound Diastereomers:
| Property | cis-2,3-Dimethylcyclohexanol | trans-2,3-Dimethylcyclohexanol |
| Hypothetical Melting Point | 15 °C | 35 °C |
| Hypothetical Solubility in Hexane (B92381) at 25°C | 15 g/100 mL | 5 g/100 mL |
| Hypothetical Solubility in Hexane at 0°C | 3 g/100 mL | 0.5 g/100 mL |
| Hypothetical Solubility in Ethanol at 25°C | Miscible | Miscible |
| Hypothetical Solubility in Ethanol at 0°C | 50 g/100 mL | 40 g/100 mL |
Q2: How do I select an appropriate solvent for the fractional crystallization of this compound?
A2: The ideal solvent should exhibit a large difference in solubility for the two diastereomers at the desired crystallization temperature. Additionally, the solvent should have a relatively low boiling point for easy removal and should not react with the compound. A solvent screening process is highly recommended. Based on the hypothetical data above, hexane would be a good starting point as the trans-isomer is significantly less soluble than the cis-isomer, especially at lower temperatures.
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This often happens when a highly concentrated solution is cooled too quickly, or when the melting point of the solute is lower than the temperature of the solution. To prevent this, you can try:
-
Using a more dilute solution.
-
Slowing down the cooling rate.
-
Using a different solvent system.
-
Seeding the solution with a small crystal of the desired diastereomer to encourage nucleation.
Q4: How can I improve the purity of my isolated crystals?
A4: Recrystallization is the most common method to improve purity. This involves dissolving the crystals in a minimal amount of hot solvent and allowing them to recrystallize. Each recrystallization step will enrich the desired diastereomer. Washing the filtered crystals with a small amount of cold, fresh solvent can also help remove impurities from the crystal surface.
Q5: Is it possible to separate the diastereomers if they have very similar solubilities?
A5: While challenging, it is still possible. You can explore:
-
Derivative Formation: Converting the cyclohexanols to diastereomeric esters or urethanes with a chiral resolving agent can lead to derivatives with more significant differences in their physical properties, making crystallization easier.
-
Multi-stage Crystallization: A series of carefully controlled crystallization steps can gradually enrich one diastereomer.
-
Alternative Separation Techniques: If crystallization proves ineffective, techniques like column chromatography may be more suitable.
III. Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
-
Preparation: Place approximately 50 mg of the this compound isomer mixture into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., hexane, heptane, toluene, ethyl acetate, ethanol) dropwise at room temperature until the solid just dissolves. Note the approximate solubility.
-
Heating: If the solid does not dissolve at room temperature, gently heat the mixture in a water bath until it dissolves.
-
Cooling: Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observation: Observe which solvents result in the formation of well-defined crystals. The best solvent will dissolve the compound when hot but yield a good amount of crystals upon cooling.
Protocol 2: Fractional Crystallization of this compound (Based on Hypothetical Data)
-
Dissolution: In a flask, dissolve 10 g of the this compound isomer mixture (assuming a 50:50 ratio) in the minimum amount of hot hexane required for complete dissolution.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Covering the flask with an insulating material can help control the cooling rate.
-
Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the trans-isomer.
-
Low-Temperature Crystallization: Once crystallization begins at room temperature, place the flask in an ice bath for at least 2 hours to maximize the yield of the less soluble trans-isomer.
-
Filtration: Quickly filter the cold solution through a Büchner funnel to collect the crystals.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Analyze the purity of the crystals and the mother liquor using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the diastereomeric ratio.
-
Recrystallization (Optional): For higher purity, redissolve the obtained crystals in a minimal amount of hot hexane and repeat the cooling and filtration process.
IV. Visualizations
Caption: Workflow for fractional crystallization of this compound.
Caption: Troubleshooting logic for common crystallization problems.
Validation & Comparative
comparative analysis of 2,3-dimethylcyclohexanol vs 2,6-dimethylcyclohexanol
A Comparative Analysis of 2,3-Dimethylcyclohexanol and 2,6-Dimethylcyclohexanol (B1210312) for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the isomeric compounds this compound and 2,6-dimethylcyclohexanol, focusing on their physicochemical properties, synthesis, chemical reactivity, and biological significance. This information is intended to assist researchers, scientists, and drug development professionals in understanding the key differences between these two isomers and their potential applications.
Introduction
This compound and 2,6-dimethylcyclohexanol are cyclic alcohols that share the same molecular formula (C₈H₁₆O) and molecular weight.[1][2] However, the different substitution patterns of the methyl groups on the cyclohexyl ring lead to distinct stereochemical properties, which in turn influence their physical, chemical, and biological characteristics.[3][4] Understanding these differences is crucial for their application in organic synthesis and drug discovery.
Physicochemical Properties
The positioning of the methyl groups significantly affects the physical properties of these isomers, including their boiling points, melting points, and density. Both compounds are soluble in organic solvents and exhibit limited solubility in water.[5][6]
| Property | This compound (mixture of isomers) | 2,6-Dimethylcyclohexanol (mixture of isomers) |
| Molecular Formula | C₈H₁₆O | C₈H₁₆O[2] |
| Molecular Weight | 128.21 g/mol | 128.21 g/mol [2] |
| Appearance | Colorless to almost colorless clear liquid[7] | Colorless to pale yellow clear liquid[6] |
| Boiling Point | 181 °C[3] | 173-176 °C |
| Melting Point | Not available | 32.5 °C |
| Density | 0.934 g/mL at 25 °C | 0.94 g/mL |
| Refractive Index | n20/D 1.465 (lit.) | 1.4585 to 1.4615 |
| Solubility | Soluble in organic solvents, limited in water.[5] | Soluble in organic solvents, limited in water.[6] |
Stereoisomerism
Both this compound and 2,6-dimethylcyclohexanol exist as multiple stereoisomers due to the presence of chiral centers. The relative orientation of the hydroxyl and methyl groups (cis or trans) defines the diastereomers of each compound.
-
This compound: Exists as cis and trans isomers, which are further divisible into enantiomeric pairs.[3]
-
2,6-Dimethylcyclohexanol: Also exists as cis and trans isomers. The cis isomer has a plane of symmetry and is achiral, while the trans isomer exists as a pair of enantiomers.[8]
The stereochemistry of these isomers plays a critical role in their biological activity, as demonstrated by the differential effects of 2,6-dimethylcyclohexanol stereoisomers on GABAᴀ receptor modulation.
Caption: Isomeric relationship of dimethylcyclohexanols.
Synthesis and Chemical Reactivity
The primary synthetic route to both isomers involves the reduction of the corresponding dimethylcyclohexanone. The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reaction.
Experimental Protocols
General Procedure for the Reduction of Dimethylcyclohexanones:
The reduction of 2,3-dimethylcyclohexanone and 2,6-dimethylcyclohexanone (B152311) can be achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction is dependent on the steric hindrance around the carbonyl group and the nature of the reducing agent.
Reduction of 2,6-Dimethylcyclohexanone:
-
Using NaBH₄ in Methanol: This reduction of cis-2,6-dimethylcyclohexanone has been shown to predominantly yield the axial alcohol.[8]
-
Using LiAlH₄ in THF: The reduction of cis-2,6-dimethylcyclohexanone with LiAlH₄ in THF shows little stereoselectivity, producing a nearly equal mixture of the corresponding diastereomeric alcohols.[8]
Protocol for NaBH₄ Reduction of a Substituted Cyclohexanone (B45756) (General):
-
Dissolve the substituted cyclohexanone in a suitable solvent (e.g., methanol, ethanol).
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Caption: General synthesis workflow for dimethylcyclohexanols.
Spectroscopic Analysis
NMR and IR spectroscopy are essential tools for the identification and characterization of the different isomers of dimethylcyclohexanol.
| Spectroscopic Data | This compound | 2,6-Dimethylcyclohexanol |
| ¹H NMR | Spectra available, shows complex multiplets for the ring protons and distinct signals for the methyl groups.[9] | Spectra available, with characteristic signals for the methine proton adjacent to the hydroxyl group and the methyl protons. |
| ¹³C NMR | Spectra available, with unique chemical shifts for the carbon atoms of the cyclohexane (B81311) ring and the methyl groups, allowing for differentiation of stereoisomers.[10] | Spectra available, providing distinct signals for the different carbon environments in the various stereoisomers.[1] |
| IR Spectroscopy | Characteristic broad absorption band for the O-H stretch around 3300-3500 cm⁻¹ and C-H stretching vibrations around 2850-2950 cm⁻¹.[11][12] | Similar to the 2,3-isomer, with a prominent O-H stretching band and C-H stretching bands.[2] |
Biological Activity and Applications in Drug Development
A significant difference between the two isomers lies in their documented biological activities, particularly in the context of neuroscience and drug development.
2,6-Dimethylcyclohexanol:
This isomer, particularly its stereoisomers, has been identified as a positive allosteric modulator of the GABAᴀ receptor.[4] The GABAᴀ receptor is a key target for many anesthetic and anxiolytic drugs. The different stereoisomers of 2,6-dimethylcyclohexanol exhibit varying potencies in modulating GABAᴀ receptor currents, with the cis,cis-isomer being the most potent.[4] This makes 2,6-dimethylcyclohexanol and its derivatives interesting candidates for the development of new anesthetic agents.
This compound:
The biological activity of this compound is less extensively studied. Some of its derivatives have been investigated for potential cytotoxic effects against cancer cell lines.[3] However, its specific interactions with key biological targets like the GABAᴀ receptor have not been as thoroughly characterized as those of the 2,6-isomer.
Caption: Modulation of GABAᴀ receptor by 2,6-dimethylcyclohexanol.
Conclusion
This compound and 2,6-dimethylcyclohexanol, while structurally similar, exhibit notable differences in their physicochemical properties, stereochemistry, and, most importantly, their biological activities. The well-documented role of 2,6-dimethylcyclohexanol as a GABAᴀ receptor modulator highlights its potential in the development of novel anesthetic drugs. The biological profile of this compound is less defined, suggesting an area ripe for further investigation. This comparative guide provides a foundational understanding for researchers and professionals in the field, enabling informed decisions in the selection and application of these isomers in their respective research and development endeavors.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 2,6-Dimethylcyclohexanol | C8H16O | CID 21428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | High-Purity Research Compound [benchchem.com]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. CAS 1502-24-5: this compound | CymitQuimica [cymitquimica.com]
- 6. 2,3-Dimethylcyclohexan-1-ol | C8H16O | CID 102631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound(1502-24-5) IR Spectrum [chemicalbook.com]
- 11. Cyclohexanol, 2,3-dimethyl- [webbook.nist.gov]
- 12. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Guide to the Efficiency of Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. An ideal auxiliary should be readily available, easily attached to and removed from the substrate, and provide high levels of stereocontrol. This guide presents an objective comparison of the performance of a cyclohexanol-derived chiral auxiliary with other widely used alternatives, supported by experimental data.
Note on the Selected Chiral Auxiliary: Initial literature searches for the efficiency of 2,3-dimethylcyclohexanol as a chiral auxiliary did not yield sufficient specific data for a comprehensive comparison. Therefore, to provide a data-supported guide, this document focuses on a well-documented and structurally related cyclohexanol-derived chiral auxiliary, (1R,2S)-(-)-trans-2-phenyl-1-cyclohexanol . Its performance is compared with two of the most effective and commonly employed chiral auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultam . This comparison offers valuable insights into the relative efficacy of these different classes of chiral auxiliaries in key asymmetric transformations.
Quantitative Comparison of Chiral Auxiliary Efficacy
The performance of a chiral auxiliary is highly dependent on the specific reaction type, substrate, and reaction conditions. The following table summarizes the efficacy of the selected chiral auxiliaries in three key asymmetric transformations: alkylation, aldol (B89426), and Diels-Alder reactions, based on reported experimental data.
| Chiral Auxiliary | Reaction Type | Substrate/Electrophile or Dienophile/Diene | Diastereomeric Excess (d.e.) / Diastereomeric Ratio (d.r.) | Yield (%) |
| (1R,2S)-(-)-trans-2-Phenyl-1-cyclohexanol | Ene Reaction | Glyoxylate (B1226380) ester / 2,4-dimethyl-pent-2-ene | 10:1 d.r. (anti:syn) | - |
| Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone) | Alkylation | N-propionyl derivative / Allyl iodide | 98:2 d.r. | High |
| Evans' Oxazolidinone ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone) | Aldol Reaction | N-propionyl derivative / Isobutyraldehyde | >99:1 (syn:anti) | 80-95[1] |
| Oppolzer's Camphorsultam ((1S)-(-)-2,10-Camphorsultam) | Alkylation | N-propionyl derivative / Benzyl bromide | >95:5 d.r. | 68-98 |
| Oppolzer's Camphorsultam | Diels-Alder Reaction | N-acryloyl derivative / Cyclopentadiene (B3395910) | >99:1 d.r. (endo:exo) | High |
Experimental Workflow and Signaling Pathways
A general workflow for the application of a chiral auxiliary in asymmetric synthesis involves three key stages: attachment of the auxiliary to the substrate, the diastereoselective reaction to create the new stereocenter(s), and finally, the cleavage of the auxiliary to yield the desired enantiomerically enriched product and allow for the recovery of the auxiliary.
General workflow for asymmetric synthesis using a chiral auxiliary.
Detailed Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of an acyl substrate, a key diastereoselective reaction, and the cleavage for each of the compared auxiliaries.
trans-2-Phenyl-1-cyclohexanol (B1200244) Auxiliary
a) Attachment of the Auxiliary (Esterification): To a solution of (1R,2S)-(-)-trans-2-phenyl-1-cyclohexanol (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous dichloromethane (B109758) at 0 °C, glyoxylic acid chloride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over anhydrous MgSO₄, filtered, and concentrated to yield the crude glyoxylate ester, which can be purified by column chromatography.[2][3]
b) Diastereoselective Ene Reaction: The glyoxylate ester of (-)-trans-2-phenylcyclohexanol is reacted with an alkene such as 2,4-dimethyl-pent-2-ene in the presence of a Lewis acid catalyst (e.g., tin(IV) chloride) at low temperature (-78 °C).[2] The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is extracted, and the diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis of the crude product.[2]
c) Cleavage of the Auxiliary: The chiral auxiliary can be cleaved from the product by hydrolysis (e.g., using LiOH in a THF/water mixture) or reduction (e.g., with LiAlH₄) to yield the corresponding chiral α-hydroxy acid or alcohol, respectively. The recovered trans-2-phenyl-1-cyclohexanol can often be purified by chromatography.[3]
Evans' Oxazolidinone Auxiliary
a) Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 10 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to 0 °C over 30 minutes. The reaction is quenched with a saturated aqueous ammonium (B1175870) chloride solution, and the product is extracted and purified.[1] A milder method involves using propionic anhydride (B1165640) with a catalytic amount of DMAP in toluene (B28343) at reflux for 30 minutes.[4]
b) Diastereoselective Alkylation: The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq) is added to form the Z-enolate. After stirring for 30 minutes, an electrophile such as allyl iodide (1.2 eq) is added. The reaction is stirred at -78 °C for 2-4 hours before being quenched with saturated aqueous NH₄Cl. The product is extracted, and the diastereomeric excess is determined on the crude product, which is then purified by chromatography.[5][6]
c) Cleavage of the Auxiliary: The alkylated product is dissolved in a 3:1 mixture of THF and water. Lithium hydroxide (B78521) (LiOH, 4.0 eq) is added, followed by 30% hydrogen peroxide (H₂O₂, 10 eq) at 0 °C. The mixture is stirred at room temperature until the reaction is complete. The chiral auxiliary is recovered by extraction, and the enantiomerically enriched carboxylic acid is isolated from the aqueous phase after acidification.[1][4][5]
Oppolzer's Camphorsultam Auxiliary
a) Acylation of the Auxiliary: (1S)-(-)-2,10-Camphorsultam (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 10 minutes. Acryloyl chloride (1.1 eq) is then added, and the reaction is warmed to 0 °C and stirred for 30 minutes. The reaction is quenched with saturated aqueous ammonium chloride, and the N-acryloyl sultam is extracted and purified.[1][7]
b) Diastereoselective Diels-Alder Reaction: The N-acryloyl camphorsultam (1.0 eq) is dissolved in dichloromethane, and a Lewis acid catalyst (e.g., diethylaluminum chloride) is added at -78 °C. Freshly cracked cyclopentadiene (3.0 eq) is then added, and the reaction is stirred at low temperature for several hours. The reaction is quenched, and the cycloadduct is isolated after extraction and purification.
c) Cleavage of the Auxiliary: The Diels-Alder adduct is subjected to hydrolysis, for example, with LiOH and H₂O₂ in a THF/water mixture, similar to the cleavage of Evans' auxiliaries, to yield the chiral carboxylic acid. The camphorsultam auxiliary can be recovered and purified for reuse.
Concluding Remarks
The choice of a chiral auxiliary is a critical step in the planning of an asymmetric synthesis.[1] While direct data on this compound is scarce, the performance of the related trans-2-phenyl-1-cyclohexanol demonstrates the utility of cyclohexanol-based auxiliaries. Evans' oxazolidinones are renowned for their high and predictable stereocontrol, particularly in aldol and alkylation reactions.[1] Oppolzer's camphorsultam provides a robust and often crystalline platform, which can facilitate purification, and is highly effective in a broad range of reactions, including cycloadditions.[1] Ultimately, the optimal choice will depend on the specific transformation, the desired stereochemical outcome, and considerations of cost and scalability.
References
Comparative Catalytic Activity of 2,3-Dimethylcyclohexanol Isomers: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a notable absence of direct comparative studies on the catalytic activity of different 2,3-dimethylcyclohexanol isomers. While the catalytic dehydrogenation and oxidation of cyclohexanol (B46403) derivatives are established areas of chemical research, specific experimental data directly comparing the performance of cis- and trans-This compound in catalytic processes appears to be limited or not readily accessible.
This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for such a comparison, drawing on analogous reactions and theoretical considerations. However, it must be stressed that the following sections are based on general principles of catalysis and stereochemistry, rather than on specific experimental data for the title compounds.
Theoretical Framework for Comparison
The catalytic activity of stereoisomers can differ significantly due to the distinct spatial arrangement of their functional groups, which influences their interaction with the active sites of a catalyst. In the case of this compound, the relative orientations of the hydroxyl and methyl groups in the cis and trans isomers would be expected to play a crucial role in their catalytic transformations.
For a hypothetical catalytic dehydrogenation reaction to form the corresponding ketone, 2,3-dimethylcyclohexanone, the accessibility of the hydroxyl group and the adjacent C-H bond to the catalyst surface is critical. The steric hindrance posed by the methyl groups in different conformations of the cis and trans isomers could lead to variations in reaction rates and selectivity.
Figure 1: A logical workflow for comparing the catalytic activity of this compound isomers.
Potential Experimental Protocols
To generate the necessary comparative data, a series of experiments would need to be designed. The following outlines a potential experimental protocol for a catalytic dehydrogenation reaction.
Objective: To compare the catalytic activity of cis- and trans-2,3-dimethylcyclohexanol in a dehydrogenation reaction.
Materials:
-
cis-2,3-dimethylcyclohexanol (high purity)
-
trans-2,3-dimethylcyclohexanol (high purity)
-
Catalyst: e.g., 5% Platinum on activated carbon (Pt/C)
-
Solvent: e.g., Toluene or Decalin
-
Inert gas: Nitrogen or Argon
-
Internal standard for GC analysis: e.g., Dodecane
Experimental Setup: A stirred batch reactor equipped with a temperature controller, reflux condenser, and a sampling port.
Procedure:
-
The reactor is charged with a specific amount of the chosen solvent and the catalyst (e.g., 1 mol% relative to the substrate).
-
The reactor is purged with an inert gas to remove air.
-
The solvent and catalyst are heated to the desired reaction temperature (e.g., 100-150 °C).
-
A known amount of either cis- or trans-2,3-dimethylcyclohexanol and the internal standard are added to the reactor to initiate the reaction.
-
Samples are withdrawn from the reactor at regular time intervals.
-
The samples are filtered to remove the catalyst and then analyzed by Gas Chromatography (GC) to determine the concentration of the reactant and the product (2,3-dimethylcyclohexanone).
Data Analysis:
-
Conversion (%): Calculated based on the amount of this compound consumed.
-
Selectivity (%): Calculated based on the amount of 2,3-dimethylcyclohexanone formed relative to the amount of reactant consumed.
-
Initial Reaction Rate: Determined from the slope of the concentration vs. time plot at the beginning of the reaction.
-
Turnover Frequency (TOF): Calculated as the number of moles of product formed per mole of active catalyst per unit time.
Proposed Data Presentation
The quantitative data obtained from such experiments should be summarized in a clear and structured table for easy comparison.
| Isomer | Catalyst | Temperature (°C) | Conversion (%) (at time t) | Selectivity (%) (at time t) | Initial Rate (mol/L·s) | TOF (h⁻¹) |
| cis-2,3-Dimethylcyclohexanol | 5% Pt/C | 120 | ||||
| trans-2,3-Dimethylcyclohexanol | 5% Pt/C | 120 | ||||
| cis-2,3-Dimethylcyclohexanol | 5% Pt/C | 140 | ||||
| trans-2,3-Dimethylcyclohexanol | 5% Pt/C | 140 |
Conclusion and Call for Research
While this guide provides a theoretical framework and potential experimental designs for comparing the catalytic activity of this compound isomers, it underscores a significant gap in the current scientific literature. There is a clear need for direct experimental studies to quantify the differences in reactivity between these stereoisomers. Such research would not only contribute to a fundamental understanding of stereochemistry in catalysis but also be of practical importance for professionals in drug development and chemical synthesis where stereoselectivity is a critical parameter. Researchers are encouraged to undertake such studies to provide the much-needed empirical data in this area.
A Comparative Guide to the Synthesis of 2,3-Dimethylcyclohexanol for Researchers and Drug Development Professionals
The synthesis of 2,3-dimethylcyclohexanol, a chiral alcohol with applications in organic synthesis and as a potential building block in medicinal chemistry, can be approached through several distinct methodologies. The choice of synthetic route is critical and depends on factors such as desired stereoselectivity, yield, scalability, and available laboratory resources. This guide provides an objective comparison of the three primary methods for synthesizing this compound: catalytic hydrogenation, sodium borohydride (B1222165) reduction, and Grignard reaction, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents | Typical Yield | Purity | Stereoselectivity | Scale |
| Catalytic Hydrogenation | 2,3-Dimethylphenol (B72121) or 2,3-Dimethylcyclohexanone | H₂, Catalyst (e.g., Pd/C, PtO₂, Rh/C) | High (>90%) | High | Substrate and catalyst dependent | Lab to Industrial |
| Sodium Borohydride Reduction | 2,3-Dimethylcyclohexanone | Sodium Borohydride (NaBH₄), Methanol (B129727) or Ethanol (B145695) | Moderate to High (50-85%) | Good to High | Generally favors the more stable trans isomer | Lab |
| Grignard Reaction | 2-Methylcyclohexanone (B44802) | Methylmagnesium bromide (CH₃MgBr), Diethyl ether or THF | Moderate to High | Good to High | Diastereoselective, predictable by Felkin-Anh model | Lab |
Detailed Experimental Protocols
Catalytic Hydrogenation of 2,3-Dimethylphenol
This method is suitable for large-scale synthesis and typically offers high yields and purity. The stereochemical outcome is influenced by the choice of catalyst and reaction conditions.
Experimental Protocol:
-
Catalyst Preparation: In a high-pressure autoclave, add 2,3-dimethylphenol (1 equivalent) and a catalyst such as 5% Rhodium-on-carbon (Rh/C) (5 mol%).
-
Solvent Addition: Add a suitable solvent, such as isopropanol (B130326) or ethanol.
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-50 atm).
-
Reaction: Heat the mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by techniques such as gas chromatography (GC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, carefully vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.
Sodium Borohydride Reduction of 2,3-Dimethylcyclohexanone
This is a convenient and widely used laboratory-scale method for the reduction of ketones to alcohols. It is generally safer and requires less specialized equipment than catalytic hydrogenation. The reaction typically favors the formation of the thermodynamically more stable alcohol isomer. For this compound, this corresponds to the trans isomer where the hydroxyl group is equatorial.[1]
Experimental Protocol:
-
Dissolution: Dissolve 2,3-dimethylcyclohexanone (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The addition is exothermic and may cause bubbling.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by thin-layer chromatography (TLC) or GC.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid to quench the excess NaBH₄.
-
Extraction: Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Purification: Filter to remove the drying agent and concentrate the solution under reduced pressure. The resulting crude this compound can be purified by column chromatography or distillation. A yield of approximately 50% can be expected, with the trans isomer being the major product (around 85%).[1]
Grignard Reaction of 2-Methylcyclohexanone
This method allows for the formation of a carbon-carbon bond and is a versatile route for synthesizing tertiary alcohols. Starting from 2-methylcyclohexanone and reacting it with a methyl Grignard reagent, 1,2,3-trimethylcyclohexanol can be synthesized, which is a derivative of the target molecule. To obtain this compound, one would need to start with a different ketone. However, the protocol for a closely related synthesis is provided here to illustrate the methodology. The stereochemical outcome of the nucleophilic addition is predictable using the Felkin-Anh model, which considers the steric hindrance of the substituents on the cyclohexanone (B45756) ring.[2]
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated when the color of iodine disappears and the ether begins to reflux gently. After the addition is complete, the mixture is stirred at room temperature for 30-60 minutes.[2]
-
Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. A solution of 2-methylcyclohexanone (1 equivalent) in anhydrous diethyl ether is added dropwise. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.[2]
-
Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with diethyl ether.[2]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2]
-
Purification: Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or distillation.[2]
Visualizing Reaction Pathways and Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthesis method.
Caption: Workflow for Catalytic Hydrogenation.
Caption: Workflow for NaBH₄ Reduction.
Caption: Workflow for Grignard Reaction.
Signaling Pathways and Stereochemical Models
The stereochemical outcome of the sodium borohydride reduction and the Grignard reaction is dictated by the facial selectivity of the nucleophilic attack on the carbonyl group of the substituted cyclohexanone.
Caption: Stereochemical Pathways in Reduction.
References
A Comparative Guide to Diastereomeric Ratio Analysis of 2,3-Dimethylcyclohexanol Products
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of a chemical reaction is a critical parameter in the synthesis of complex molecules, particularly in the pharmaceutical industry where the three-dimensional arrangement of atoms can dictate biological activity. The synthesis of 2,3-dimethylcyclohexanol serves as an excellent model system for studying the diastereoselectivity of common synthetic transformations. This guide provides a comparative analysis of the diastereomeric ratio of this compound products obtained from two distinct synthetic pathways: the reduction of 2,3-dimethylcyclohexanone and the hydroboration-oxidation of 2,3-dimethylcyclohexene. Detailed experimental protocols and data analysis methodologies are presented to aid researchers in their synthetic and analytical endeavors.
Comparison of Synthetic Methods and Diastereoselectivity
The diastereomeric ratio of this compound is highly dependent on the chosen synthetic route and the specific reagents and conditions employed. Below is a summary of the expected outcomes from two common approaches.
Table 1: Comparison of Diastereomeric Ratios in the Synthesis of Substituted Cyclohexanols
| Synthetic Method | Starting Material | Reagent | Solvent | Product | Diastereomeric Ratio (Axial:Equatorial or Syn:Anti) | Analytical Method |
| Reduction | cis-2,6-Dimethylcyclohexanone | LiAlH4 | THF | cis-2,6-Dimethylcyclohexanol | 49:51 | GC-MS |
| Reduction | cis-2,6-Dimethylcyclohexanone | LiAlH4 | THF | cis-2,6-Dimethylcyclohexanol | 49:51 | NMR |
| Reduction | cis-2,6-Dimethylcyclohexanone | LiAlH4 | Diethyl Ether | cis-2,6-Dimethylcyclohexanol | 54:46 | NMR |
| Reduction | cis-2,6-Dimethylcyclohexanone | NaBH4 | Methanol | cis-2,6-Dimethylcyclohexanol | 33:67 | NMR |
| Reduction | cis-2,6-Dimethylcyclohexanone | NaBH4 | 2-Propanol | cis-2,6-Dimethylcyclohexanol | 54:46 | NMR |
| Hydroboration-Oxidation | 1-Methylcyclohexene | BH3·THF, then H2O2, NaOH | THF | trans-2-Methylcyclohexanol | >99% (Anti-Markovnikov) | GC |
| Hydroboration-Oxidation | 1-Methylcyclohexene | BH3·THF, then H2O2, NaOH | THF | trans-2-Methylcyclohexanol | >91% (trans) | GC |
Note: Data for the reduction of 2,6-dimethylcyclohexanone (B152311) is presented as a close analog to illustrate the expected diastereoselectivity in the reduction of a dimethylcyclohexanone. The hydroboration-oxidation of 1-methylcyclohexene demonstrates the high stereoselectivity of this reaction.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of the diastereomeric ratio of substituted cyclohexanols are provided below.
Synthesis of this compound by Reduction of 2,3-Dimethylcyclohexanone
This protocol is adapted from a study on the reduction of 2,6-dimethylcyclohexanone and can be applied to the 2,3-dimethyl isomer.[1]
a. Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Materials: cis/trans-2,3-Dimethylcyclohexanone, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF) or Diethyl Ether, Sulfuric Acid (10%), Diethyl Ether (for extraction), Anhydrous Magnesium Sulfate (B86663).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place a stirred solution of 2,3-dimethylcyclohexanone in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a calculated amount of LiAlH₄ to the solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction by the sequential slow addition of water, 15% aqueous sodium hydroxide (B78521), and then water again.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Separate the organic layer from the aqueous layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
b. Reduction with Sodium Borohydride (NaBH₄)
-
Materials: cis/trans-2,3-Dimethylcyclohexanone, Sodium Borohydride (NaBH₄), Methanol or 2-Propanol, Hydrochloric Acid (3M), Diethyl Ether (for extraction), Anhydrous Magnesium Sulfate.
-
Procedure:
-
Dissolve 2,3-dimethylcyclohexanone in the chosen solvent (methanol or 2-propanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Acidify the mixture with 3M HCl to decompose the excess NaBH₄.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation to obtain the this compound product.
-
Synthesis of this compound by Hydroboration-Oxidation of 2,3-Dimethylcyclohexene
This protocol is based on the general procedure for hydroboration-oxidation of alkenes.[2][3][4]
-
Materials: 2,3-Dimethylcyclohexene, Borane-Tetrahydrofuran complex (BH₃·THF), Sodium Hydroxide (3M), Hydrogen Peroxide (30%), Diethyl Ether, Anhydrous Magnesium Sulfate.
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, place a solution of 2,3-dimethylcyclohexene in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Add the BH₃·THF solution dropwise to the stirred solution of the alkene.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Slowly add 3M aqueous sodium hydroxide solution, followed by the careful, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 40 °C.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Diastereomeric Ratio Analysis
The ratio of the resulting diastereomers can be accurately determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
a. GC-MS Analysis
Diastereomers, having different physical properties, can often be separated by gas chromatography.[5]
-
Sample Preparation: Dissolve a small amount of the crude product mixture in a suitable solvent (e.g., diethyl ether or dichloromethane).
-
GC Conditions (Example):
-
Column: A capillary column suitable for separating isomers, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector: Mass Spectrometer.
-
-
Data Analysis: The relative abundance of each diastereomer is determined by integrating the area of their corresponding peaks in the total ion chromatogram. The mass spectra of the diastereomers will be very similar, confirming they are isomers.
b. NMR Spectroscopy Analysis
¹H NMR spectroscopy is a powerful tool for determining the diastereomeric ratio by integrating the signals that are unique to each stereoisomer.
-
Sample Preparation: Dissolve the product mixture in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
Identify well-resolved signals corresponding to a specific proton in each diastereomer. Protons adjacent to the hydroxyl group or the methyl groups are often good candidates as their chemical shifts are sensitive to the stereochemical environment.
-
Integrate the area of these distinct signals.
-
The ratio of the integrals directly corresponds to the molar ratio of the diastereomers in the mixture.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of this compound diastereomers.
Caption: Experimental workflow for synthesis and analysis.
Logical Relationship of Stereochemical Control
The stereochemical outcome of the reduction and hydroboration-oxidation reactions is governed by different controlling factors.
References
Computational Analysis of 2,3-Dimethylcyclohexanol Reaction Pathways: A Comparative Guide
The study of reaction pathways is fundamental in organic chemistry, offering insights into product formation, reaction efficiency, and the potential for side reactions. For researchers, scientists, and drug development professionals, a deep understanding of these pathways is crucial for designing novel synthetic routes and optimizing existing ones. 2,3-Dimethylcyclohexanol, a cyclic alcohol, serves as an important intermediate in the synthesis of various organic compounds.[1] Its reaction pathways, particularly dehydration and oxidation, are of significant interest. This guide provides a comparative analysis of these reaction pathways, supported by experimental data and computational methodologies.
Dehydration Reaction Pathways
Acid-catalyzed dehydration of this compound proceeds through an elimination reaction, typically following an E1 mechanism, to form a mixture of isomeric alkenes.[2][3] The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). Departure of the water molecule results in a secondary carbocation intermediate. This intermediate can then undergo rearrangements to form more stable carbocations, leading to a variety of alkene products.[2][4]
The major products formed are typically the more substituted and therefore more stable alkenes, in accordance with Zaitsev's rule.[3][5] However, the product distribution can be complex due to competing reaction pathways involving hydride and methyl shifts.[2] For instance, the dehydration of this compound can lead to the formation of 1,2-dimethylcyclohexene (B155917) as a major product through a hydride shift.[2]
Oxidation Reaction Pathways
The oxidation of this compound, a secondary alcohol, involves the conversion of the hydroxyl group to a carbonyl group, yielding 2,3-dimethylcyclohexanone.[1][6] This transformation can be achieved using various oxidizing agents. The mechanism typically involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. The choice of oxidant and reaction conditions can influence the efficiency and selectivity of the reaction.[7]
Comparison of Reaction Pathways
| Feature | Dehydration | Oxidation |
| Reaction Type | Elimination (E1) | Oxidation |
| Key Intermediate | Carbocation | - |
| Typical Reagents | Strong acids (H₂SO₄, H₃PO₄)[5][8] | Oxidizing agents (e.g., chromates, permanganates) |
| Primary Product(s) | Mixture of alkenes (e.g., 1,2-dimethylcyclohexene, 2,3-dimethylcyclohexene)[2][5] | 2,3-Dimethylcyclohexanone[1][6] |
| Key Concepts | Zaitsev's rule, Carbocation rearrangement (hydride/methyl shifts)[2][3] | Change in oxidation state |
Experimental Protocols
Acid-Catalyzed Dehydration of this compound
A common experimental setup for the dehydration of a cyclohexanol (B46403) derivative involves the following steps:
-
Reaction Setup: this compound is mixed with a strong acid, such as 85% phosphoric acid or concentrated sulfuric acid, in a round-bottom flask containing a boiling stone.[5][9]
-
Distillation: The mixture is heated to boiling. The alkene products, having lower boiling points than the starting alcohol, are distilled as they are formed, which shifts the equilibrium toward the products (Le Châtelier's principle).[9] The temperature of the distillate vapor is typically kept below 100°C.[5]
-
Workup: The collected distillate is washed with a sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.[10]
-
Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or CaCl₂).[9]
-
Analysis: The product composition is analyzed using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different alkene isomers formed.[5][11]
Oxidation of this compound
A general procedure for the oxidation of a secondary alcohol like this compound is as follows:
-
Reaction Setup: The alcohol is dissolved in a suitable solvent (e.g., acetone (B3395972) or dichloromethane).
-
Addition of Oxidant: An oxidizing agent (e.g., Jones reagent, PCC, or a milder, more selective oxidant) is added to the solution, often at a controlled temperature (e.g., 0°C to room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the excess oxidant is quenched, and the reaction mixture is worked up to isolate the crude product. This may involve filtration, extraction, and washing.
-
Purification and Analysis: The crude product is purified by a suitable method, such as column chromatography or distillation. The final product is characterized by spectroscopic methods like IR and NMR to confirm the presence of the carbonyl group and the overall structure.
Computational Analysis Workflow
Computational chemistry provides powerful tools for elucidating reaction mechanisms and predicting product distributions.[12] Density Functional Theory (DFT) and other quantum mechanics methods are often employed to calculate the energies of reactants, intermediates, transition states, and products.[12][13] This information allows for the mapping of the potential energy surface and the identification of the most favorable reaction pathways. More recent approaches also utilize machine learning and reaction databases to accelerate the exploration of these pathways.[12][14]
Caption: General workflow for computational analysis of reaction pathways.
Dehydration Reaction Pathway of this compound
The dehydration of this compound proceeds via a carbocation intermediate, which can undergo a 1,2-hydride shift to form a more stable tertiary carbocation, leading to the major product, 1,2-dimethylcyclohexene.
Caption: Acid-catalyzed dehydration pathway of this compound.
Oxidation Reaction Pathway of this compound
The oxidation of this compound results in the formation of 2,3-dimethylcyclohexanone. This is a direct conversion of the secondary alcohol to a ketone.
Caption: Oxidation of this compound to 2,3-dimethylcyclohexanone.
References
- 1. This compound | High-Purity Research Compound [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. uwosh.edu [uwosh.edu]
- 6. CAS 1502-24-5: this compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. beyondbenign.org [beyondbenign.org]
- 9. Dehydration of an alcohol [cs.gordon.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Computational Studies on the Thermodynamic and Kinetic Parameters of Oxidation of 2-Methoxyethanol Biofuel via H-Atom Abstraction by Methyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectroscopic Scrutiny: A Comparative Guide to 2,3-Dimethylcyclohexanol Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in establishing structure-activity relationships. This guide provides a detailed comparison of the spectroscopic data for the various isomers of 2,3-dimethylcyclohexanol, offering a clear framework for their differentiation using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
The spatial arrangement of the two methyl groups and the hydroxyl group on the cyclohexane (B81311) ring of this compound gives rise to a number of stereoisomers. The cis and trans nomenclature, referring to the relative positions of the substituents on the ring, is further nuanced by the axial or equatorial positioning of these groups in the chair conformation of the cyclohexane ring. These subtle structural differences manifest as distinct signatures in their spectroscopic data.
Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ¹H NMR, serves as the most powerful tool for distinguishing between the stereoisomers of this compound. Infrared (IR) spectroscopy, while excellent for identifying functional groups, is generally less effective in differentiating between stereoisomers as they possess the same functional groups.
¹³C NMR Spectroscopy
The chemical shifts in ¹³C NMR are highly sensitive to the steric environment of each carbon atom. The γ-gauche effect, which causes an upfield shift (to a lower ppm value) for a carbon atom that is in a gauche (staggered at 60°) relationship with another carbon or substituent three bonds away, is a key diagnostic feature. In cyclohexane chairs, this interaction is prominent between axial substituents and the syn-axial carbons at positions 3 and 5 relative to them.
| Isomer Configuration (Relative Stereochemistry) | C1 (C-OH) (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | 2-CH₃ (ppm) | 3-CH₃ (ppm) |
| cis-1,2-dimethyl-r-1-cyclohexanol | ~68-72 | ~35-39 | ~30-34 | ~24-28 | ~20-24 | ~30-34 | ~15-19 | ~15-19 |
| trans-1,2-dimethyl-r-1-cyclohexanol | ~72-76 | ~38-42 | ~33-37 | ~25-29 | ~22-26 | ~32-36 | ~17-21 | ~17-21 |
| cis-1,3-dimethyl-r-1-cyclohexanol | ~67-71 | ~40-44 | ~28-32 | ~33-37 | ~20-24 | ~35-39 | - | ~20-24 |
| trans-1,3-dimethyl-r-1-cyclohexanol | ~70-74 | ~43-47 | ~30-34 | ~35-39 | ~22-26 | ~38-42 | - | ~22-26 |
Note: The chemical shift ranges provided are approximate and can be influenced by solvent and concentration. The key takeaway is the relative difference in shifts between isomers due to conformational effects.
¹H NMR Spectroscopy
The coupling constants (J-values) between adjacent protons in ¹H NMR spectra are invaluable for determining the relative stereochemistry of substituents on a cyclohexane ring. Axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). The chemical shift of the proton on the carbon bearing the hydroxyl group (H-1) is also diagnostic.
| Isomer Configuration | H-1 Chemical Shift (ppm) | H-1 Multiplicity and Key Coupling Constants (Hz) | Methyl Proton Signals (ppm) |
| cis Isomers | ~3.8-4.2 | Broad singlet or multiplet with small coupling constants | Overlapping signals in the ~0.8-1.1 range |
| trans Isomers | ~3.3-3.7 | Triplet of doublets or multiplet with at least one large (axial-axial) coupling constant | Distinct signals in the ~0.8-1.2 range |
Infrared (IR) Spectroscopy
The IR spectra of all this compound isomers will be very similar, dominated by the characteristic absorptions of the hydroxyl and C-H bonds.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H | Stretching | 3200-3600 | Broad |
| C-H (sp³) | Stretching | 2850-3000 | Strong, sharp |
| C-O | Stretching | 1050-1150 | Strong |
Experimental Protocols
The following provides a general methodology for the acquisition of spectroscopic data for this compound isomers.
Synthesis and Isolation of Isomers
The various isomers of this compound can be synthesized via the hydrogenation of the corresponding xylenols (dimethylphenols) using a catalyst such as platinum oxide (PtO₂) in a suitable solvent like acetic acid. The resulting mixture of isomers can then be separated using preparative gas-liquid chromatography (GLC) with a suitable stationary phase (e.g., Apiezon or Carbowax).
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the isolated isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and the acquisition of several hundred to a few thousand scans to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum should be acquired and automatically subtracted from the sample spectrum.
Logical Relationships of Isomers
The stereoisomers of this compound are related through their cis/trans relationship and the conformational equilibria of the cyclohexane ring.
Caption: Relationship between cis/trans isomers and their chair conformations.
Comparative Anesthetic Potency of 2,6-Dimethylcyclohexanol Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the anesthetic potency of 2,6-dimethylcyclohexanol (B1210312) stereoisomers, offering valuable insights for researchers, scientists, and drug development professionals in the field of anesthesiology. The data presented herein is based on studies investigating the modulation of GABA-A receptors, a key target for general anesthetic agents in the mammalian brain.[1][2]
Quantitative Data Summary
The anesthetic potency of 2,6-dimethylcyclohexanol isomers has been evaluated based on their ability to positively modulate GABA-A receptor currents. The following table summarizes the rank order of potency and the observed enhancement of GABA-induced currents.
| Isomer/Mixture | Rank Order of Potency for Positive Modulation | Enhancement of EC20 GABA Current (at 30 μM) |
| cis,cis-isomer | 1 | Approximately 2- to 3-fold |
| trans,trans-isomer | 2 | > Mixture of isomers |
| Mixture of isomers | 3 | > cis,trans-isomer |
| cis,trans-isomer | 4 | Lowest positive modulation |
Data sourced from patch-clamp studies on human GABAA (α1β3γ2s) receptor currents stably expressed in human embryonic kidney (HEK) cells.[1][2]
Experimental Protocols
The determination of the anesthetic potency of 2,6-dimethylcyclohexanol isomers was conducted using a patch-clamp technique on stably expressed human GABA-A (α1β3γ2s) receptors in HEK cells.
Cell Culture and Transfection:
-
Human embryonic kidney (HEK) cells were stably transfected with the cDNAs for human GABAA receptor subunits (α1, β3, and γ2s).
-
Transfected cells were cultured and maintained under standard conditions.
Electrophysiology (Patch-Clamp):
-
Whole-cell patch-clamp recordings were performed on the transfected HEK cells.
-
Submaximal GABA responses were elicited by applying a concentration of GABA that produces 20% of the maximal response (EC20).
-
The modulatory effects of the isolated 2,6-dimethylcyclohexanol isomers (cis,cis-, trans,trans-, and cis,trans-) were tested by co-applying them with the EC20 concentration of GABA.
-
The enhancement of the GABA-induced current by a 30 μM concentration of each isomer was measured and compared to establish the rank order of potency.[1][2]
Molecular Modeling:
-
To investigate the structural basis for the differential potency, molecular modeling studies were conducted.
-
The binding energies of the three cyclohexanol (B46403) isomers to a pocket within the transmembrane helices M1 and M2 of the β3 subunit of the GABA-A receptor were calculated.
-
Hydrogen-bonding interactions with specific amino acid residues (glutamine at position 224 and tyrosine at position 220) within this binding pocket were analyzed.[1][2]
Signaling Pathway and Mechanism of Action
The anesthetic effects of 2,6-dimethylcyclohexanol isomers are mediated through the positive modulation of GABA-A receptors. The binding of these compounds to a specific site on the receptor enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and ultimately, a reduction in neuronal excitability, which contributes to the state of anesthesia.
The stereochemical configuration of the 2,6-dimethylcyclohexanol isomers is a critical determinant of their binding affinity and modulatory potency.[1][2] Molecular modeling studies suggest that the observed rank order of potency (cis,cis > trans,trans > cis,trans) correlates with the binding energies and hydrogen-bond lengths within the binding pocket of the β3 subunit.[1][2]
Caption: Signaling pathway of 2,6-dimethylcyclohexanol at the GABA-A receptor.
This guide highlights the importance of stereochemistry in the design of novel anesthetic agents with enhanced therapeutic indices. The provided data and protocols serve as a valuable resource for further research and development in this area. The structural similarity of these compounds to propofol, a common anesthetic, suggests that cyclohexanol derivatives are a promising area for investigation.[3][4]
References
- 1. Differential Potency of 2,6-Dimethylcyclohexanol Isomers for Positive Modulation of GABAA Receptor Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. smith.edu [smith.edu]
- 4. "Synthesis and purification of 2,6-dimethylcyclohexanol for application" by Kelly Aiken Smith [scholarworks.smith.edu]
The Antibacterial Potential of Cyclohexane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 22, 2025
Executive Summary
Comparative Antibacterial Activity
The antibacterial efficacy of several cyclohexane (B81311) derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected cyclohexane derivatives compared to standard antibiotics, providing a quantitative measure of their potency.
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Cyclohexane Derivatives | |||
| Adamantyl-based cyclohexane diamine derivative (8e) | Staphylococcus aureus (MRSA) | 8 - 64 | [1] |
| N,N-dibenzyl-cyclohexane-1,2-diamine derivative (Compound 17) | Staphylococcus aureus | 0.0005 | [2] |
| N,N-dibenzyl-cyclohexane-1,2-diamine derivative (Compound 17) | Escherichia coli | 0.001 | [2] |
| Cyclohexanone (B45756) benzoylhydrazone (2a) | Staphylococcus aureus ATCC 29213 | >128 | |
| Cyclohexanone benzoylhydrazone (2b) | Staphylococcus aureus ATCC 29213 | >128 | |
| Cyclohexenone derivative with -F group | Staphylococcus aureus | Lower than Ciprofloxacin | [3] |
| Cyclohexenone derivative with -F group | Escherichia coli | Lower than Ciprofloxacin | [3] |
| Standard Antibiotics | |||
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1.0 | |
| Ciprofloxacin | Escherichia coli | 0.015 - 0.25 | |
| Ampicillin | Staphylococcus aureus | 0.25 - 2.0 | |
| Ampicillin | Escherichia coli | 2.0 - 8.0 | |
| Tetracycline | Staphylococcus aureus | 0.5 - 4.0 | |
| Tetracycline | Escherichia coli | 0.5 - 4.0 |
Note: The MIC values for standard antibiotics are typical ranges and can vary depending on the specific strain and testing conditions.
Experimental Protocols
The data presented in this guide is primarily derived from two standard antibacterial susceptibility testing methods: the Broth Microdilution Method and the Agar (B569324) Well Diffusion Assay.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing concentrations of the compound.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., adjusted to 0.5 McFarland standard) is prepared from a fresh culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition.
Protocol:
-
Media Preparation: Mueller-Hinton Agar is prepared and poured into sterile Petri dishes.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium using a sterile swab.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
Application of Test Substance: A defined volume of the test compound solution is added to each well.
-
Controls: A positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound) are also applied to separate wells or discs.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Visualizing Methodologies and Pathways
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for determining antibacterial activity.
Proposed Mechanism of Action: Membrane Disruption
Several studies on cyclohexane derivatives suggest a mechanism of action that involves the disruption of the bacterial cell membrane.[4] This is a common mechanism for certain classes of antimicrobial agents, particularly cationic amphiphiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclohexane triones, novel membrane-active antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Stereochemistry of 2,3-Dimethylcyclohexanol Products: A Comparative Guide
For researchers engaged in organic synthesis and drug development, the precise determination of stereochemistry is a critical step in characterizing molecular structures and understanding their biological activity. This guide provides a comparative analysis of experimental techniques for confirming the stereochemistry of 2,3-dimethylcyclohexanol products, focusing on nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). Detailed experimental protocols and data interpretation are provided to assist in the unambiguous assignment of cis and trans isomers.
Synthesis of this compound Isomers
A common and effective method for the synthesis of this compound is the reduction of 2,3-dimethylcyclohexanone. This reaction typically yields a mixture of cis and trans stereoisomers. The ratio of these isomers can be influenced by the choice of reducing agent and reaction conditions.
Experimental Protocol: Reduction of 2,3-Dimethylcyclohexanone
-
Dissolution: Dissolve 2,3-dimethylcyclohexanone in a suitable solvent, such as methanol (B129727) or ethanol, in a round-bottom flask.
-
Reduction: Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise while stirring. The milder nature of NaBH₄ is often preferred for laboratory-scale preparations.
-
Quenching: After the reaction is complete (monitored by thin-layer chromatography), slowly add water to quench the excess reducing agent.
-
Extraction: Extract the product from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product mixture of this compound isomers.
-
Purification: The individual isomers can be separated and purified using column chromatography or preparative gas chromatography.
Stereochemical Confirmation by NMR Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the stereochemistry of molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY and NOESY) NMR experiments provide detailed information about the connectivity and spatial arrangement of atoms.
¹³C NMR Spectroscopy
The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment and stereochemistry. The different spatial arrangements of the methyl and hydroxyl groups in the cis and trans isomers of this compound lead to distinct ¹³C chemical shifts for the carbon atoms of the cyclohexane (B81311) ring and the methyl groups.
| Carbon Number | cis-2,3-Dimethylcyclohexanol (δ, ppm) | trans-2,3-Dimethylcyclohexanol (δ, ppm) |
| C1 (CH-OH) | 72.5 | 77.8 |
| C2 (CH-CH₃) | 39.8 | 42.1 |
| C3 (CH-CH₃) | 35.5 | 36.9 |
| C4 (CH₂) | 32.8 | 34.5 |
| C5 (CH₂) | 24.5 | 25.8 |
| C6 (CH₂) | 30.1 | 31.2 |
| 2-CH₃ | 15.9 | 17.3 |
| 3-CH₃ | 18.2 | 19.5 |
Table 1: Comparison of ¹³C NMR chemical shifts for cis- and trans-2,3-dimethylcyclohexanol. Data is illustrative and may vary slightly based on solvent and experimental conditions.
¹H NMR Spectroscopy and 2D NMR Techniques (COSY & NOESY)
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. Coupling constants (J-values) between adjacent protons are particularly useful for determining the relative stereochemistry of substituents on a cyclohexane ring. In general, axial-axial couplings are larger (typically 8-13 Hz) than axial-equatorial or equatorial-equatorial couplings (typically 2-5 Hz).
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for unambiguous stereochemical assignment.
-
COSY experiments reveal proton-proton coupling networks, helping to identify which protons are adjacent to one another.
-
NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for distinguishing between cis and trans isomers. For example, in the cis isomer, a NOE correlation would be expected between the protons of the 2-methyl group and the 3-methyl group, as they are on the same face of the ring. In the trans isomer, this correlation would be absent or very weak.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a few milligrams of the purified this compound isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
-
COSY: Perform a 2D COSY experiment to establish proton-proton correlations.
-
NOESY: Run a 2D NOESY experiment to identify through-space interactions and confirm the relative stereochemistry of the methyl and hydroxyl groups.
Stereochemical Confirmation by GC-MS
Gas chromatography-mass spectrometry is a sensitive technique for separating and identifying volatile compounds. The different stereoisomers of this compound will have slightly different boiling points and interactions with the stationary phase of the GC column, leading to different retention times.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.
-
Gas Chromatography:
-
Column: Use a capillary column with a suitable stationary phase for separating isomers, such as a polar phase (e.g., a polyethylene (B3416737) glycol-based column) or a chiral phase for enantiomeric separation if needed.
-
Temperature Program: Start with an initial oven temperature and ramp up to a final temperature to ensure good separation of the isomers. A typical program might start at 50°C and ramp to 200°C at a rate of 10°C/min.
-
-
Mass Spectrometry:
-
Ionization: Use electron ionization (EI) to generate fragment ions.
-
Detection: The mass spectrometer will detect the fragment ions, providing a mass spectrum for each eluting compound. The mass spectra of the stereoisomers will be very similar, but their retention times will differ.
-
The combination of retention time data from GC and the structural information from the mass spectrum allows for the confident identification and differentiation of the this compound stereoisomers.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and stereochemical confirmation of this compound products.
Caption: Workflow for Synthesis and Stereochemical Confirmation.
The following diagram illustrates the key through-space interactions observed in a NOESY experiment that differentiate the cis and trans isomers of this compound.
Caption: Differentiating NOESY Correlations.
A Comparative Review of 2,3-Dimethylcyclohexanol: Applications and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,3-dimethylcyclohexanol and its alternatives across key applications, supported by experimental data and detailed methodologies.
Anesthetic Potential: Modulation of GABAa Receptors
This compound's structural isomer, 2,6-dimethylcyclohexanol (B1210312), has been investigated for its anesthetic properties through the positive modulation of γ-aminobutyric acid type A (GABAa) receptors. GABAa receptors are crucial inhibitory neurotransmitter receptors in the central nervous system and a key target for many anesthetic agents.
Comparative Performance of 2,6-Dimethylcyclohexanol Isomers
The stereochemistry of 2,6-dimethylcyclohexanol significantly influences its efficacy in potentiating GABAa receptor currents. A study on human GABAa (α1β3γ2s) receptors expressed in human embryonic kidney (HEK) cells demonstrated that the cis,cis-isomer is the most potent positive modulator, followed by the trans,trans-isomer. The cis,trans-isomer showed negligible modulatory effects.[1][2][3]
| Isomer of 2,6-Dimethylcyclohexanol | Concentration (µM) | Enhancement of EC20 GABA Current |
| cis,cis | 30 | ~2-3 fold |
| trans,trans | 30 | Significant, but less than cis,cis |
| cis,trans | up to 300 | Negligible (~5%) |
Table 1: Potency of 2,6-Dimethylcyclohexanol isomers in modulating GABAa receptor currents. Data sourced from Chowdhury et al. (2016).[1][2]
Experimental Protocol: Patch-Clamp Electrophysiology
The anesthetic potential of cyclohexanol (B46403) derivatives is typically assessed using the patch-clamp technique on cells expressing GABAa receptors.
Objective: To measure the enhancement of GABA-evoked currents by the test compound.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) cells stably expressing the desired subunits of the human GABAa receptor (e.g., α1β3γ2s) are cultured.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed on the cultured cells.
-
GABA Application: A submaximal concentration of GABA (e.g., EC20, the concentration that elicits 20% of the maximal response) is applied to the cell to establish a baseline current.
-
Co-application: The test compound (e.g., an isomer of 2,6-dimethylcyclohexanol) is co-applied with the same concentration of GABA.
-
Data Analysis: The potentiation of the GABA-evoked current by the test compound is measured and compared to the baseline. The results are typically expressed as a fold-enhancement of the control GABA response.[1][2]
Signaling Pathway
The binding of a positive modulator like 2,6-dimethylcyclohexanol to the GABAa receptor increases the influx of chloride ions (Cl-), leading to hyperpolarization of the neuron and a reduction in its excitability, which contributes to the anesthetic effect.
Antibacterial Activity
Comparative Performance of Alcohols as Antibacterial Agents
The antibacterial efficacy of alcohols is influenced by their carbon chain length and isomeric structure. Generally, alcohols with longer carbon chains exhibit greater antibacterial activity up to a certain point.
| Compound | Organism | MIC (µg/mL) | Reference |
| 1-Decanol (C10) | Mycobacterium smegmatis | - | [4] |
| 1-Dodecanol (C12) | Staphylococcus aureus | 6.25 | [5] |
| Linalool (C10H18O) | Escherichia coli | 9400 | [6] |
| Linalool (C10H18O) | Staphylococcus aureus | 18800 | [6] |
| Ethanol/Isopropanol (5%) | Escherichia coli | - | [7] |
| Ethanol/Isopropanol (4%) | Staphylococcus aureus | - | [7] |
Table 2: Minimum Inhibitory Concentrations (MIC) of various alcohols against different bacteria.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure to determine the minimum inhibitory concentration of an antimicrobial agent.
Objective: To determine the lowest concentration of the test compound that inhibits visible growth of a specific bacterium.
Methodology:
-
Preparation of Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent.
-
Serial Dilution: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., E. coli or S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the test compound in which there is no visible bacterial growth (turbidity).[1][2]
Experimental Workflow
Fragrance and Flavor Applications
This compound, with its characteristic odor, has potential applications in the fragrance and flavor industry. Its scent profile is often described as having woody and minty notes.
Comparative Fragrance Profiles
| Fragrance Ingredient | Typical Scent Profile | Common Applications |
| This compound | Woody, Minty | (Potential) Soaps, detergents, air fresheners |
| Linalool | Floral, Woody, with a hint of citrus | Perfumes, lotions, shampoos |
| Menthol | Strong Minty, Cooling | Oral care products, topical analgesics |
| Sandalwood Oil | Woody, Sweet, Warm | Fine fragrances, incense, cosmetics |
| Patchouli Oil | Earthy, Woody, Musky | Perfumes, aromatherapy |
Table 3: Qualitative comparison of fragrance profiles.
Experimental Protocol: Sensory Panel Evaluation
The evaluation of fragrance compounds is typically conducted using a trained sensory panel.
Objective: To characterize the odor profile and intensity of a fragrance ingredient.
Methodology:
-
Panel Selection: A panel of trained individuals with demonstrated olfactory acuity is selected.
-
Sample Preparation: The fragrance ingredient is diluted in an appropriate solvent (e.g., ethanol) to various concentrations. Samples are presented on smelling strips or in sniff bottles.
-
Evaluation: Panelists are asked to evaluate the samples in a controlled environment (odor-free, constant temperature and humidity).
-
Attribute Rating: Panelists rate the intensity of various scent attributes (e.g., woody, minty, floral, fruity) on a labeled magnitude scale.
-
Data Analysis: The data from the panelists are statistically analyzed to generate an odor profile and determine the odor detection threshold.
Chemical Intermediate in Synthesis
This compound serves as a versatile intermediate in organic synthesis, for example, in the production of esters.
Comparison of Synthetic Routes to this compound
Two common methods for the synthesis of this compound are the catalytic hydrogenation of 2,3-dimethylcyclohexanone and the Grignard reaction.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Yield | Purity |
| Catalytic Hydrogenation | 2,3-Dimethylcyclohexanone | H₂, Pd/C | >90% | >90% |
| Grignard Reaction | Cyclohexenone | Methylmagnesium bromide, CuCl | - | - |
Table 4: Comparison of synthetic routes to this compound.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
Objective: To synthesize this compound from 2,3-dimethylcyclohexanone.
Methodology:
-
Reaction Setup: 2,3-dimethylcyclohexanone is dissolved in a suitable solvent, such as ethanol, in a high-pressure reactor.
-
Catalyst Addition: A palladium on carbon (Pd/C) catalyst is added to the solution.
-
Hydrogenation: The reactor is pressurized with hydrogen gas and heated. The reaction is stirred for several hours.
-
Workup: After the reaction is complete, the catalyst is removed by filtration.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product can be further purified by distillation to yield this compound.
Logical Relationship of Synthesis Routes
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. protocols.io [protocols.io]
- 3. MIC determination by broth microdilution. [bio-protocol.org]
- 4. Antibacterial activity of long-chain fatty alcohols against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial Activity of Different Compositions of Ethanol and Isopropanol in Hand Sanitizers – Kosmos Publishers [kosmospublishers.com]
Safety Operating Guide
Proper Disposal of 2,3-Dimethylcyclohexanol: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2,3-Dimethylcyclohexanol, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a combustible liquid.[1][2] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Ensure disposal activities are conducted in a well-ventilated area, away from heat, sparks, and open flames.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste, in accordance with federal, state, and local regulations.[4][5] Do not dispose of this chemical down the drain or in regular trash.[4][6][7]
-
Waste Identification and Labeling:
-
Clearly label a dedicated and compatible waste container with "Hazardous Waste" and the full chemical name: "this compound".[4][8] Abbreviations and chemical formulas are not permissible.[4]
-
The label must also include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[4]
-
-
Container Selection and Management:
-
Use a container that is in good condition, free of leaks, and compatible with this compound. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[4][9]
-
Keep the waste container tightly closed except when adding waste.[7][8] This prevents the release of vapors and potential spills.
-
-
Waste Segregation and Storage:
-
Store the this compound waste segregated from incompatible materials. As a combustible liquid, it should be kept away from oxidizing agents.[10]
-
Store the waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[9][10] This area must be at or near the point of generation.[9]
-
Ensure the SAA is inspected weekly for any signs of leakage.[10]
-
-
Arranging for Disposal:
-
Disposal of this compound must be carried out through a licensed waste disposal company or your institution's Environmental Health and Safety (EHS) department.[4]
-
Contact your EHS office to schedule a pickup for the hazardous waste.[11] They will provide specific instructions and any necessary forms that need to be completed.[4]
-
-
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[8][11]
-
The rinsate from this process must be collected and disposed of as hazardous waste along with the chemical itself.[8][11]
-
After triple-rinsing and allowing it to air dry, the defaced container may be disposed of as regular trash, but always confirm this with your institution's specific guidelines.[8][11]
-
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Statement | H227: Combustible liquid | [1][2] |
| GHS Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant | [2] |
| Boiling Point | 181 °C | [2] |
| Flash Point | 66 °C | [2] |
| Specific Gravity | 0.93 (20/20) | [2] |
| Transport Information | Not regulated as a dangerous good |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 2,3-Dimethylcyclohexan-1-ol | C8H16O | CID 102631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1502-24-5 | TCI AMERICA [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. pfw.edu [pfw.edu]
- 6. acs.org [acs.org]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. vumc.org [vumc.org]
Essential Safety and Operational Guide for 2,3-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,3-Dimethylcyclohexanol in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can be harmful if swallowed or inhaled and may cause serious eye irritation. Engineering controls, such as the use of a chemical fume hood, should be the primary method of exposure control. Appropriate PPE must be worn at all times when handling this chemical.
Table 1: Personal Protective Equipment for this compound
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves: Double-gloving is recommended for extended use or direct immersion. | While specific breakthrough data for this compound is not available, nitrile and neoprene gloves generally provide good resistance to alcohols and organic solvents. Inspect gloves for any signs of degradation or puncture before and during use. |
| Eye and Face Protection | Chemical Safety Goggles and a Face Shield: Must be worn when there is a risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation. |
| Respiratory Protection | NIOSH-approved Respirator with Organic Vapor Cartridges: Required when working outside of a fume hood or when vapor concentrations may exceed acceptable levels. | Protects against inhalation of harmful vapors. A respirator fit test and a proper cartridge change-out schedule are mandatory. |
| Skin and Body Protection | Flame-resistant Lab Coat and Closed-toe Shoes: Clothing that fully covers the arms and legs is required. | Protects skin from accidental contact and provides a barrier in case of a small fire or spill. |
Operational Plan: From Receipt to Use
This section outlines the step-by-step procedures for the safe handling and storage of this compound.
Experimental Protocol: Safe Handling and Storage
-
Receiving:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the supplier's label is intact and legible.
-
Transport the chemical in a secondary container to the designated storage area.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2]
-
Use a designated and clearly labeled flammable storage cabinet.[1]
-
Ensure the container is tightly closed when not in use.[1][2]
-
Do not store with strong oxidizing agents or other incompatible materials.[1]
-
-
Handling and Use:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ground and bond metal containers when transferring large volumes to prevent static discharge.[1]
-
Use only spark-proof tools and equipment.
-
Avoid heating with an open flame; use heating mantles, water baths, or other controlled heating sources.[3][4]
-
Disposal Plan: Chemical and Contaminated Materials
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Experimental Protocol: Waste Disposal
-
Chemical Waste:
-
Collect all waste this compound in a designated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
Do not mix with incompatible waste streams.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
-
Contaminated Materials:
-
PPE: Dispose of contaminated gloves, lab coats, and other disposable PPE as hazardous waste. Place these items in a designated, labeled hazardous waste bag or container.
-
Spill Debris: Any absorbent materials, such as spill pads or vermiculite, used to clean up spills must be collected and disposed of as hazardous waste.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plastic.
-
Emergency Procedures: Spills and Exposures
Immediate and appropriate action is required in the event of a spill or personnel exposure.
Experimental Protocol: Spill and Exposure Response
-
Small Spill (less than 200 mL) inside a Fume Hood:
-
Ensure proper PPE is worn.
-
Contain the spill with an appropriate absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
Report the incident to your supervisor and EHS office.
-
-
Large Spill (greater than 200 mL) or any spill outside a Fume Hood:
-
Evacuate the immediate area and alert others.
-
If flammable vapors are present, turn off ignition sources if it is safe to do so.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's emergency response team or EHS office immediately.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected area with water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Quantitative Data
The following table summarizes key quantitative data for this compound.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | [5][6] |
| Molecular Weight | 128.22 g/mol | [5][7] |
| Appearance | Colorless to pale yellow liquid | [6][8] |
| Boiling Point | 181 °C | [7][8] |
| Flash Point | 66 °C (150.8 °F) | [7][8] |
| Specific Gravity | 0.934 g/mL at 25 °C | [8] |
| Occupational Exposure Limits (OELs) | Not Established (OSHA, NIOSH, ACGIH) | [9][10][11] |
Workflow for Safe Handling of this compound
The following diagram illustrates the key stages and decision points for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. This compound | 1502-24-5 | BAA50224 [biosynth.com]
- 6. CAS 1502-24-5: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | High-Purity Research Compound [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 10. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 11. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
